Product packaging for 2-Methoxybenzylamine(Cat. No.:CAS No. 6850-57-3)

2-Methoxybenzylamine

Cat. No.: B130920
CAS No.: 6850-57-3
M. Wt: 137.18 g/mol
InChI Key: PXJACNDVRNAFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxybenzylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B130920 2-Methoxybenzylamine CAS No. 6850-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJACNDVRNAFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218629
Record name 2-Methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6850-57-3
Record name 2-Methoxybenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6850-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxybenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXYBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JK6T542T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxybenzylamine, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its primary uses, particularly in the preparation of bioactive compounds. Safety and handling information is also included to ensure its proper use in a laboratory setting. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as (2-methoxyphenyl)methanamine, is an organic compound belonging to the benzylamine (B48309) family.[1] It is characterized by a benzylamine core substituted with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.[2] This substitution influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1] While not known to occur naturally in significant amounts, it is produced industrially for use as an intermediate in the synthesis of a variety of more complex molecules.[1] Its primary utility lies in the pharmaceutical sector, where it serves as a precursor for the synthesis of compounds such as GABAA receptor ligands, which have potential as analgesic agents, and 6-substituted purines.[1][3]

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General Properties
PropertyValueReference(s)
CAS Number 6850-57-3[2]
Molecular Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1]
Odor Amine-like[1]
Table 2: Physical Properties
PropertyValueReference(s)
Boiling Point 227 °C at 724 mmHg[3][]
Density 1.051 g/mL at 25 °C[3][]
Refractive Index (n20/D) 1.548[]
Flash Point 100 °C (closed cup)[][6]
Water Solubility Slightly soluble[1]
Table 3: Chemical Identifiers
IdentifierValueReference(s)
IUPAC Name (2-methoxyphenyl)methanamine[4]
SMILES COc1ccccc1CN[]
InChI 1S/C8H11NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3[]
InChIKey PXJACNDVRNAFHD-UHFFFAOYSA-N[2][]

Synthesis of this compound

This compound is typically synthesized via two primary routes: nucleophilic substitution of a 2-methoxybenzyl halide with ammonia (B1221849) or a primary amine, or the reductive amination of 2-methoxybenzaldehyde (B41997).[1] The latter is a widely used method in medicinal chemistry.[7]

Experimental Protocol: Reductive Amination of 2-Methoxybenzaldehyde

This protocol is a generalized procedure for the gram-scale reductive amination of an aldehyde, which can be adapted for the synthesis of this compound.[8]

Materials:

Procedure:

  • To a solution of 2-methoxybenzaldehyde (1 equivalent, 20 mmol) in ethyl acetate (40 mL), add the amine source (1.1 equivalents, 22 mmol).

  • Stir the mixture at room temperature.

  • Add sodium triacetoxyborohydride (1.2 equivalents, 24 mmol) portion-wise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford this compound.

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Aldehyde 2-Methoxybenzaldehyde in EtOAc Stirring Stir at RT for 6h Aldehyde->Stirring Amine Amine Source Amine->Stirring Reducing_Agent NaBH(OAc)3 Reducing_Agent->Stirring Quench Quench with NaHCO3 (aq) Stirring->Quench Extract Extract with EtOAc Quench->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Product This compound Chromatography->Product

Fig. 1: Reductive Amination Workflow for the Synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility stems from the presence of the reactive primary amine group, which can be readily functionalized.

Synthesis of GABAA Receptor Ligands
Preparation of 6-Substituted Purines

This compound is also employed in the synthesis of 6-substituted purines.[3][11] Purine (B94841) analogs are a class of compounds with a wide range of biological activities, including anti-cancer and anti-viral properties.[12] The synthesis typically involves the displacement of a leaving group at the 6-position of a purine ring by the amine group of this compound.

The following is a generalized workflow for the synthesis of a 6-(2-methoxybenzylamino)purine derivative.

Purine_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification Purine 6-Halopurine Derivative Heating Heating/ Stirring Purine->Heating Amine This compound Amine->Heating Solvent_Base Solvent (e.g., EtOH) Base (e.g., Et3N) Solvent_Base->Heating Purification_Method Workup and Purification Heating->Purification_Method Product 6-(2-Methoxybenzylamino)purine Derivative Purification_Method->Product

Fig. 2: General Workflow for the Synthesis of 6-Substituted Purines.

Signaling Pathways

Current literature does not indicate that this compound itself has a direct role in biological signaling pathways. Its significance in a biological context is primarily as a structural component of larger, pharmacologically active molecules. The biological activity of these larger molecules is determined by their interaction with specific targets, such as the GABAA receptor, rather than any intrinsic activity of the this compound moiety itself.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4][13] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.[1]

Table 4: GHS Hazard Information
HazardDescriptionReference(s)
Pictogram GHS05 (Corrosion)[6]
Signal Word Danger[6][13]
Hazard Statement H314: Causes severe skin burns and eye damage[4]
Precautionary Statements P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P363, P405, P501[1][8]

First Aid Measures:

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[8]

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of pharmaceutically relevant compounds. Its straightforward synthesis and the reactivity of its primary amine group make it a useful building block for drug discovery and development. Researchers and scientists working with this compound should be familiar with its properties and adhere to strict safety protocols due to its corrosive nature. Further research into the applications of this compound could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to 2-Methoxybenzylamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methoxybenzylamine, a key chemical intermediate in organic synthesis and pharmaceutical development. It details the compound's structure, physicochemical properties, spectroscopic profile, synthesis methodologies, and significant applications, with a focus on its role in creating novel therapeutic agents.

Structure and Properties

This compound, also known as o-methoxybenzylamine, is an organic compound featuring a benzylamine (B48309) core with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.[1] This substitution significantly influences its electronic properties and reactivity.

Chemical Structure and Identifiers

The fundamental structural details and identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.

  • IUPAC Name: (2-methoxyphenyl)methanamine[2][3]

  • Synonyms: o-Methoxybenzylamine, Benzenemethanamine, 2-methoxy-[4]

  • CAS Number: 6850-57-3[2][5]

  • Molecular Formula: C₈H₁₁NO[2][3][5]

  • Molecular Weight: 137.18 g/mol [2][5]

  • InChI Key: PXJACNDVRNAFHD-UHFFFAOYSA-N[2][5]

  • SMILES: COc1ccccc1CN[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It exists as a colorless to pale yellow liquid at room temperature and is noted to be air-sensitive.[1]

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1][6]
Form Liquid[5]
Boiling Point 227 °C at 724 mmHg[5][7]
Density 1.051 g/mL at 25 °C[5][7]
Refractive Index (n20/D) 1.548[5]
Flash Point 100 °C (212.0 °F) - closed cup[5]
Solubility Soluble in water[1]
Sensitivity Air Sensitive[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are presented below.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

AssignmentChemical Shift (ppm)
Aromatic Protons7.22, 7.19
Aromatic Protons6.90, 6.86
Methoxy Protons (-OCH₃)3.83
Methylene Protons (-CH₂)3.81
Amine Protons (-NH₂)1.54
Data sourced from ChemicalBook[1].

Table 2: Infrared (IR) Spectroscopy Data (Gas Phase)

Wavenumber (cm⁻¹)Interpretation
~3400-3300N-H stretch (amine)
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic -CH₃, -CH₂)
~1600, ~1490C=C stretch (aromatic ring)
~1240C-O stretch (aryl ether)
~1030C-N stretch (amine)
Interpretations based on typical IR absorption regions and data from NIST WebBook[4].

Table 3: Mass Spectrometry (MS) Fragmentation Data

m/zRelative IntensityInterpretation
13773.6%Molecular Ion [M]⁺
136100.0%[M-H]⁺ (Base Peak)
12143.3%Loss of NH₂ ([M-NH₂]⁺)
10649.2%Tropylium ion derivative ([C₇H₆O]⁺)
9141.1%Tropylium ion ([C₇H₇]⁺)
7725.4%Phenyl cation ([C₆H₅]⁺)
Data sourced from ChemicalBook, representing electron ionization (EI) fragmentation[1].

Synthesis of this compound

This compound is synthesized through several established organic chemistry routes. The most common industrial methods involve the reductive amination of 2-methoxybenzaldehyde (B41997) or the nucleophilic substitution of a 2-methoxybenzyl halide.

Synthesis Workflows

The following diagrams illustrate the primary synthetic pathways to this compound.

G Synthesis of this compound cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine_Intermediate Imine Intermediate 2-Methoxybenzaldehyde->Imine_Intermediate + Ammonia Ammonia Ammonia Reducing_Agent Reducing Agent (e.g., H₂, NaBH₃CN) 2-MBA This compound Imine_Intermediate->2-MBA + Reducing Agent 2-Methoxybenzyl_Halide 2-Methoxybenzyl Halide (X = Cl, Br) 2-Methoxybenzyl_Halide->2-MBA + Ammonia Source Ammonia_Source Ammonia Source (e.g., NH₃, NH₄OH)

Caption: Primary synthetic routes to this compound.

Applications in Drug Development

This compound is a versatile building block in medicinal chemistry, primarily serving as a precursor for the synthesis of complex bioactive molecules.[1] Its applications span several therapeutic areas.

GABAA Receptor Ligands

The compound is utilized in the preparation of ligands for the GABA-A (γ-aminobutyric acid type A) receptor, which are investigated as potential analgesic agents.[1] GABAA receptors are the primary inhibitory neurotransmitter receptors in the central nervous system. Ligands that positively modulate these receptors, such as benzodiazepines, typically produce anxiolytic, sedative, and anticonvulsant effects.

GABAA_Pathway Mechanism of GABAA Receptor Positive Allosteric Modulation Ligand Positive Allosteric Modulator (Derived from this compound) Binding Ligand binds to allosteric site (e.g., BZD site) Ligand->Binding GABA GABA Neurotransmitter GABA_Binding GABA binds to orthosteric site GABA->GABA_Binding GABAA_Receptor GABAA Receptor (Ligand-gated ion channel) Conformational_Change Enhanced Conformational Change GABAA_Receptor->Conformational_Change potentiates Binding->Conformational_Change GABA_Binding->GABAA_Receptor Channel_Opening Increased Frequency/Duration of Channel Opening Conformational_Change->Channel_Opening Cl_Influx Influx of Chloride Ions (Cl⁻) Channel_Opening->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Anxiolytic/Sedative Effect) Hyperpolarization->Inhibition

Caption: GABAA receptor modulation by derived ligands.

Protease-Activated Receptor 2 (PAR2) Antagonists

Recent research has demonstrated that benzylamine analogues derived from structures like this compound can act as effective antagonists for Protease-Activated Receptor 2 (PAR2). PAR2 activation is implicated in inflammatory and metabolic disorders. Antagonists of this receptor have shown anti-inflammatory activity in preclinical models, highlighting a promising therapeutic avenue.

Protease-activated receptors are a unique class of G protein-coupled receptors (GPCRs). They are activated by proteolytic cleavage of their N-terminus, which unmasks a "tethered ligand" that binds to the receptor itself, initiating downstream signaling.

PAR2_Pathway PAR2 Antagonism Signaling Pathway Protease Activating Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 Receptor Protease->PAR2 cleaves Cleavage N-terminal Cleavage PAR2->Cleavage Tethered_Ligand Tethered Ligand Unmasked Cleavage->Tethered_Ligand Activation Receptor Self-Activation Tethered_Ligand->Activation binds & activates Gq_PLC Gq/11 → PLC Activation Activation->Gq_PLC Ca_PKC ↑ Ca²⁺ / PKC Activation Gq_PLC->Ca_PKC Inflammation Pro-inflammatory Cytokine Release (e.g., IL-6, TNFα) Ca_PKC->Inflammation Antagonist PAR2 Antagonist (Derived from this compound) Antagonist->PAR2 BLOCKS

Caption: Inhibition of PAR2 signaling by derived antagonists.

Synthesis of Substituted Purines

This compound is also a reagent in the synthesis of 6-substituted purines.[7] Purine (B94841) analogues are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis. The introduction of the 2-methoxybenzylamino group at the 6-position can significantly alter the biological activity of the purine scaffold.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[8] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

  • Hazard Class: Skin Corrosion 1B[5]

  • GHS Pictogram: GHS05 (Corrosion)[5]

  • Signal Word: Danger[5]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[5][8]

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P310: Immediately call a POISON CENTER or doctor/physician.[4]

  • Storage: Store locked up in a cool, dry place under an inert atmosphere.[8]

Experimental Protocols

The following section provides detailed methodologies for key synthetic procedures involving this compound.

Protocol 1: Synthesis via Reductive Amination of 2-Methoxybenzaldehyde

This protocol describes the formation of this compound from its corresponding aldehyde using sodium borohydride (B1222165) as the reducing agent in a two-step, one-pot procedure.

G Workflow: Reductive Amination Protocol Start Start Mix Mix 2-methoxybenzaldehyde, para-toluidine, and ethanol Start->Mix Stir Stir at room temperature to form imine intermediate Mix->Stir Reduce Add NaBH₄ portion-wise and continue stirring Stir->Reduce Quench Quench reaction with water Reduce->Quench Extract Extract with diethyl ether Quench->Extract Dry Dry organic layer (e.g., with Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify via recrystallization or column chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for reductive amination.

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonium (B1175870) formate (B1220265) or aqueous ammonia

  • A suitable reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN))

  • Methanol (B129727) or Ethanol

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) in methanol. Add ammonium formate (3.0-5.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates the complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by slowly adding water. Reduce the volume of methanol under vacuum. Add water and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 6-(2-Methoxybenzylamino)purine

This protocol is an adaptation for the nucleophilic aromatic substitution reaction between 6-chloropurine (B14466) and this compound.

Materials:

  • 6-Chloropurine

  • This compound

  • Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

  • n-Butanol or 2-Propanol

  • Diethyl ether

Procedure:

  • Reaction Setup: To a sealable reaction vessel, add 6-chloropurine (1.0 eq), this compound (1.2 eq), and n-butanol.

  • Base Addition: Add triethylamine (2.0 eq) to the suspension.

  • Heating: Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Triturate the crude solid with diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 6-(2-methoxybenzylamino)purine.

References

Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methoxybenzylamine

Chemical Identifier: CAS Number 6850-57-3

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical and research applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and analytical procedures.

This compound is a colorless to pale yellow liquid organic compound.[1] It is a derivative of benzylamine (B48309) with a methoxy (B1213986) group at the ortho position of the benzene (B151609) ring.[1] This substitution influences its reactivity and utility in chemical synthesis.[1]

Identifiers and Structure
PropertyValueSource
CAS Number 6850-57-3[2][3][4][5]
CAS Number (HCl Salt) 42365-52-6[6]
Molecular Formula C₈H₁₁NO[2][3][4][5]
Molecular Weight 137.18 g/mol [2][3][7]
IUPAC Name (2-methoxyphenyl)methanamine[4][5][7]
Synonyms o-Methoxybenzylamine, 2-(Aminomethyl)anisole[3][5][7]
InChI Key PXJACNDVRNAFHD-UHFFFAOYSA-N[2][3][4]
SMILES COc1ccccc1CN[2][4][5]
Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Appearance Colorless to pale yellow liquid[1]
Form Liquid[2]
Boiling Point 227 °C at 724 mmHg[2][8]
Density 1.051 g/mL at 25 °C[2][8]
Refractive Index (n20/D) 1.548[2][8]
Flash Point 100 °C (212 °F) - closed cup[2]
pKa 9.15 ± 0.10 (Predicted)[8]
Water Solubility Slightly soluble[1][8]
Sensitivity Air Sensitive[8]

Synthesis and Manufacturing

This compound is produced exclusively through industrial chemical processes and does not occur naturally in significant amounts.[1] The primary synthesis routes involve nucleophilic substitution or reductive amination.

Synthesis Methodologies

Two common methods for the preparation of this compound are:

  • Nucleophilic Substitution : This route involves the reaction of a 2-methoxybenzyl halide (e.g., chloride or bromide) with ammonia (B1221849) or a primary amine. The reaction is typically conducted in a polar solvent like ethanol (B145695) or water under controlled conditions.[1]

  • Reductive Amination : This alternative method starts with 2-methoxybenzaldehyde (B41997). The aldehyde is reacted with an amine source in the presence of a reducing agent, often through catalytic hydrogenation, to form the target benzylamine.[1]

Generalized Experimental Protocol: Reductive Amination

While a specific, detailed protocol for this compound was not found in the provided literature, a general procedure for the reductive amination of a substituted benzaldehyde (B42025) can be outlined as follows. This protocol is illustrative and based on standard organic synthesis practices.

  • Reaction Setup : A reaction vessel is charged with 2-methoxybenzaldehyde (1 equivalent), a suitable solvent (e.g., methanol (B129727) or ethanol), and an ammonia source (e.g., aqueous ammonia or ammonium (B1175870) acetate, in excess).

  • Formation of Imine : The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Reduction : Upon formation of the imine, a reducing agent is added. For catalytic hydrogenation, a catalyst such as Palladium on carbon (Pd/C) is introduced, and the vessel is placed under a hydrogen atmosphere (e.g., using a hydrogen balloon). The reaction is stirred until the starting material is consumed.

  • Workup : The catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate under reduced pressure.

  • Purification : The resulting crude product is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The final product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.[9]

Applications in Research and Drug Development

This compound serves as a versatile building block and intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical sector.

Pharmaceutical Intermediate

The compound is a key precursor in the synthesis of a range of bioactive molecules:

  • GABA-A Receptor Ligands : It is utilized in the preparation of ligands for the GABA-A receptor, which are investigated as potential analgesic agents.[4][8][]

  • Protease-Activated Receptor 2 (PAR2) Antagonists : Benzylamide analogues derived from this compound have been identified as effective PAR2 antagonists, demonstrating anti-inflammatory activity in preclinical models.[]

  • Other Bioactive Compounds : It serves as an intermediate in the synthesis of antidepressants and antihypertensive agents.[1] It is also used in preparing 6-substituted purines.[4][8]

Role in Chemical Synthesis

Beyond its direct role as a pharmaceutical intermediate, this compound is employed in more complex organic synthesis:

  • Chemosensor Development : It can be condensed with other molecules, like 2,3-dihydroxybenzaldehyde, to create Schiff base ligands that act as selective colorimetric sensors for metal ions such as Cu²⁺, Co²⁺, Fe²⁺, and Fe³⁺.[]

  • Multicomponent Reactions : It is used as a component in complex, one-pot reactions, such as the Ugi–Zhu five-component reaction, to construct highly symmetric polyheterocycles.[11]

Biological Activity and Signaling Pathways

The primary biological relevance of this compound derivatives lies in their ability to modulate the activity of specific protein targets. As an antagonist, a derivative can bind to a receptor and block the action of the endogenous agonist, thereby inhibiting the downstream signaling cascade.

signaling_pathway cluster_receptor Cell Membrane Receptor Target Receptor (e.g., PAR2, GABA-A) Effect Downstream Signaling & Cellular Response Receptor->Effect Initiates Ligand This compound Derivative (Antagonist) Ligand->Receptor Binds & Blocks Agonist Endogenous Agonist Agonist->Receptor Activates Blocked Inhibition analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in Methanol) Standards Create Calibration Standards (Dilution Series) Stock->Standards GCMS GC-MS Analysis Standards->GCMS Inject LCMS HPLC / LC-MS Analysis Standards->LCMS Inject Unknown Dissolve Unknown Sample Unknown->GCMS Inject Unknown->LCMS Inject Identify Identify Compound (Retention Time, Mass Spectrum) GCMS->Identify LCMS->Identify Quantify Quantify Concentration (Calibration Curve) Identify->Quantify

References

The Diverse Biological Activities of 2-Methoxybenzylamine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzylamine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. While this compound itself often serves as a synthetic intermediate, its derivatives have been extensively explored as potent modulators of various physiological pathways. This technical guide provides an in-depth analysis of the biological activities of this compound compounds, with a primary focus on their role as Hedgehog signaling pathway inhibitors. Additionally, this document explores their potential as GABAA receptor ligands and protease-activated receptor 2 (PAR2) antagonists, offering a comprehensive overview for researchers in drug discovery and development.

Inhibition of the Hedgehog Signaling Pathway

A significant area of research for this compound derivatives has been in the context of oncology, specifically as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is a known driver in the development and progression of several cancers.[1][2] The key target within this pathway for these compounds is the Smoothened (Smo) receptor, a G-protein-coupled receptor essential for signal transduction.[1][2]

Quantitative Data: In Vitro Inhibition of Hedgehog Signaling

A series of 2-methoxybenzamide (B150088) derivatives have been synthesized and evaluated for their ability to inhibit the Hh signaling pathway. The inhibitory activity is typically quantified using a Gli-luciferase (Gli-luc) reporter assay, which measures the transcriptional activity of the Gli transcription factors, the final effectors of the Hh pathway. The half-maximal inhibitory concentration (IC50) values for several of these compounds are summarized in the table below.

Compound IDStructureR GroupIC50 (µM) in Gli-luc Assay
3 Lead Compound-submicromolar
4 Aryl Amide Replacement-0.25
10 Methoxy AdditionH0.17
17 Phenyl Imidazole FragmentH0.12
21 Optimized Derivative4-F0.03
Vismodegib Positive Control-Not explicitly stated in the primary source, but used as a comparator

Data extracted from "Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition".[1]

Compound 21 , a 2-methoxybenzamide derivative, emerged as a particularly potent inhibitor with a nanomolar IC50 value.[1] Further studies demonstrated that compound 21 effectively suppresses mutant Smo and exhibits superior antiproliferative activity against a vismodegib-resistant Daoy cell line, a medulloblastoma model with a constitutively active Hh pathway.[1]

Signaling Pathway Diagram

The Hedgehog signaling pathway is a complex cascade initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors which then translocate to the nucleus and activate target gene expression. 2-Methoxybenzamide derivatives act by inhibiting SMO.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH PTCH Shh->PTCH Binds SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Signal Transduction (Inhibition of SUFU) Gli_A Active Gli (Gli-A) SUFU_Gli->Gli_A Gli Release Target_Genes Target Gene Expression Gli_A->Target_Genes Translocation & Activation 2_Methoxybenzamides 2-Methoxybenzamide Derivatives 2_Methoxybenzamides->SMO Inhibit

Hedgehog Signaling Pathway Inhibition
Experimental Protocols

The synthesis of the target 2-methoxybenzamide compounds generally involves a multi-step process:

  • Acyl Chloride Formation: Substituted acids are refluxed in thionyl chloride (SOCl2) to generate the corresponding acyl chlorides.

  • Amide Formation (Intermediate): The acyl chlorides are then condensed with methyl 4-amino-2-methoxybenzoate in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF) to yield an intermediate ester.

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide (B78521) (NaOH) in an aqueous alcohol solution.

  • Final Amidation: The carboxylic acid is then amidated with the appropriate amine (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline or a derivative of 2-aminoimidazole) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like dichloromethane (B109758) (DCM) to afford the final 2-methoxybenzamide derivatives.[1]

This assay is used to quantify the inhibitory effect of the compounds on the Hh signaling pathway.

  • Cell Culture: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter are cultured in appropriate media.

  • Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds.

  • Pathway Activation: The Hh pathway is activated using a Smoothened agonist like SAG (Smoothened agonist) or conditioned medium from cells expressing the Shh ligand.

  • Incubation: The plates are incubated for a period of 24-48 hours.

  • Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability and transfection efficiency. The IC50 values are then calculated from the dose-response curves.

This assay assesses the effect of the compounds on the proliferation of cancer cells with an activated Hh pathway.

  • Cell Culture: Daoy medulloblastoma cells are cultured in appropriate growth medium.

  • Seeding: Cells are seeded into 96-well plates at a specific density.

  • Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compounds and a positive control (e.g., vismodegib).

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • Cell Viability Measurement: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The results are often presented as cell viability curves at different compound concentrations.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (Substituted Acids, Amines) Step1 Multi-step Synthesis Start->Step1 Product 2-Methoxybenzamide Derivatives Step1->Product Gli_luc Gli-Luciferase Reporter Assay Product->Gli_luc Antiprolif Antiproliferative Assay (Daoy Cells) Product->Antiprolif IC50 IC50 Determination Gli_luc->IC50 Viability Cell Viability Measurement Antiprolif->Viability

Experimental Workflow for 2-Methoxybenzamides

GABAA Receptor Modulation

This compound has been utilized in the preparation of ligands for the γ-aminobutyric acid type A (GABAA) receptor. GABAA receptors are ligand-gated ion channels that are the primary mediators of fast synaptic inhibition in the central nervous system. They are important therapeutic targets for a range of conditions including anxiety, epilepsy, and sleep disorders. The activity of compounds at the GABAA receptor is often assessed through radioligand binding assays.

Experimental Protocol: GABAA Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to the GABAA receptor.

  • Membrane Preparation:

    • Whole brains (e.g., from rats) are homogenized in a sucrose (B13894) buffer.

    • The homogenate is subjected to a series of centrifugation steps to isolate the crude synaptic membrane fraction containing the GABAA receptors.

    • The final membrane pellet is resuspended in a binding buffer and stored at -80°C.

  • Binding Assay:

    • The prepared membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABAA receptor (e.g., [3H]muscimol for the GABA binding site or [3H]flumazenil for the benzodiazepine (B76468) binding site).

    • The incubation is carried out in the presence of varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptor binding sites (e.g., GABA or diazepam).

  • Separation and Quantification:

    • The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is analyzed using non-linear regression to determine the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.

Protease-Activated Receptor 2 (PAR2) Antagonism

Benzylamine (B48309) derivatives have been investigated as antagonists of protease-activated receptor 2 (PAR2), a G-protein coupled receptor involved in inflammation and pain. Activation of PAR2 by proteases such as trypsin leads to various cellular responses, and its inhibition is a potential therapeutic strategy for inflammatory disorders.

Experimental Protocol: PAR2 Functional Assay (Calcium Mobilization)

A common method to assess PAR2 antagonism is to measure the inhibition of agonist-induced intracellular calcium mobilization.

  • Cell Culture: A cell line endogenously expressing PAR2 (e.g., HT-29 human colorectal adenocarcinoma cells) or a cell line stably transfected with the PAR2 gene is cultured.

  • Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test antagonist.

  • Agonist Stimulation: The cells are then stimulated with a PAR2 agonist, which can be a protease like trypsin or a synthetic peptide agonist (e.g., SLIGKV-NH2).

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal. The IC50 value is calculated from the concentration-response curve.

Although specific examples of this compound derivatives as PAR2 antagonists with detailed quantitative data are not prevalent in the literature, the benzylamine scaffold is a known pharmacophore for PAR2 ligands. Structure-activity relationship studies of benzylamide antagonists have shown that the nature of the substituents on the benzyl (B1604629) group can significantly impact their potency and selectivity.

Conclusion

This compound serves as a valuable starting point for the development of biologically active compounds. Its derivatives, particularly the 2-methoxybenzamides, have demonstrated potent inhibitory activity against the Hedgehog signaling pathway, a critical target in cancer therapy. The detailed experimental protocols provided herein offer a guide for the synthesis and evaluation of such compounds. While the exploration of this compound derivatives as GABAA receptor modulators and PAR2 antagonists is less documented, the general methodologies and the known importance of the benzylamine scaffold in these areas suggest that this is a promising avenue for future research. The continued investigation of this chemical class is likely to yield novel therapeutic agents with diverse pharmacological profiles.

References

The Versatile Scaffold: A Technical Guide to 2-Methoxybenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzylamine, a seemingly simple aromatic amine, has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including the presence of a methoxy (B1213986) group and a primary amine, provide a foundation for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core applications of this compound, presenting its role in the development of potent and selective inhibitors and modulators of key biological targets. We will explore its application in targeting the Hedgehog signaling pathway, Protease-Activated Receptor 2 (PAR2), Cyclin-Dependent Kinases (CDKs), and GABA-A receptors, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Applications and Biological Targets

The this compound moiety serves as a crucial pharmacophore or a key building block in the design of small molecules with therapeutic potential across various disease areas. Its derivatives have shown significant activity against a range of targets, including those involved in cancer, inflammation, and neurological disorders.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. However, its aberrant activation is implicated in the development and progression of various cancers.[1] The Smoothened (Smo) receptor is a key transducer in this pathway, making it an attractive target for anticancer drug development.[1] A series of 2-methoxybenzamide (B150088) derivatives, synthesized from this compound, have been identified as potent inhibitors of the Hh pathway.[2]

The following table summarizes the in vitro inhibitory activity of a series of 2-methoxybenzamide derivatives against the Hedgehog signaling pathway, as measured by a Gli-luciferase reporter assay.[2]

Compound IDStructureIC50 (µM)[2]
4 Aryl amide derivative0.25
10 2-methoxybenzamide derivative0.17
17 Phenyl imidazole (B134444) derivative0.12
21 Optimized 2-methoxybenzamide derivative0.03

A general synthetic route to 2-methoxybenzamide derivatives targeting the Hedgehog pathway is outlined below. This protocol is based on the synthesis of compound 21 and related analogs.[2]

Step 1: Synthesis of Acyl Chlorides Substituted benzoic acids are refluxed in thionyl chloride (SOCl₂) for 3 hours to generate the corresponding acyl chlorides.

Step 2: Condensation with Methyl 4-amino-2-methoxybenzoate The acyl chloride is condensed with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine (B128534) (TEA) in dimethylformamide (DMF) at room temperature overnight to yield the intermediate ester.

Step 3: Hydrolysis The resulting ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide (B78521) in an aqueous alcohol solution at 40°C for 5 hours.

Step 4: Amidation The carboxylic acid is then amidated with an appropriate amine, such as 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, using a coupling agent like HATU and a base like DIPEA in dichloromethane (B109758) (DCM) at room temperature for 24 hours to afford the final target compounds.[2]

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Dissociates SUFU SUFU GLI GLI GLI (active) GLI (active) GLI->GLI (active) Translocates SUFU-GLI Complex->SUFU SUFU-GLI Complex->GLI Target Genes Target Genes GLI (active)->Target Genes Activates Transcription 2-Methoxybenzamide Derivatives 2-Methoxybenzamide Derivatives 2-Methoxybenzamide Derivatives->SMO Inhibit

Caption: The Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the Smoothened (SMO) receptor.

Protease-Activated Receptor 2 (PAR2) Antagonism

A common method to assess the antagonistic activity of compounds against PAR2 is to measure their ability to inhibit agonist-induced intracellular calcium mobilization.

Cell Culture: Cells stably expressing PAR2 (e.g., PAR2 Nomad Cell Line) are cultured in appropriate media.[3]

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1) in a suitable buffer for 60 minutes at 37°C.[4][5]

Compound Incubation: The cells are then incubated with various concentrations of the test antagonist (e.g., a this compound derivative) for a defined period.

Agonist Stimulation and Measurement: A PAR2 agonist (e.g., SLIGKV) is added to the cells, and the resulting change in intracellular calcium concentration is measured using a fluorescence plate reader.[3][5] The IC50 value of the antagonist is determined by quantifying its ability to inhibit the agonist-induced calcium flux.

PAR2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Protease Protease PAR2 PAR2 Protease->PAR2 Cleaves & Activates Gq/11 Gq/11 PAR2->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 Generates ER ER IP3->ER Binds Ca2+ Ca2+ ER->Ca2+ Releases Downstream Signaling Downstream Signaling Ca2+->Downstream Signaling Activates N-(2-methoxybenzyl) Derivative (Antagonist) N-(2-methoxybenzyl) Derivative (Antagonist) N-(2-methoxybenzyl) Derivative (Antagonist)->PAR2 Inhibits

Caption: PAR2 signaling cascade leading to calcium mobilization and its inhibition by N-(2-methoxybenzyl) derivative antagonists.

Cyclin-Dependent Kinase (CDK) Inhibition

The following table presents IC50 values for representative 2,6,9-trisubstituted purine (B94841) CDK inhibitors to illustrate the potency of this class of compounds.

CompoundTarget CDKIC50 (µM)Reference
Olomoucine CDK1/cyclin B0.45[6]
Roscovitine CDK2/cyclin E0.65[6]
Compound 21 CDK5/p350.16[6]
Compound 11l CDK20.019[7]
Compound 3a CDK2/cyclin E20.006

A general synthetic approach for 2,6,9-trisubstituted purines is described below, which can be adapted for the incorporation of a 2-methoxybenzylamino group.

Step 1: N9-Alkylation of 2,6-Dichloropurine 2,6-Dichloropurine is alkylated at the N9 position using an appropriate alkyl halide (e.g., isopropyl bromide) in the presence of a base such as potassium carbonate in a solvent like DMF.

Step 2: C6-Amination The resulting 9-alkyl-2,6-dichloropurine is then reacted with an amine, such as this compound, to substitute the chlorine at the C6 position. This reaction is typically carried out in a solvent like ethanol (B145695) at reflux.

Step 3: C2-Substitution Finally, the chlorine at the C2 position is substituted with another amine or functional group. This can be achieved by heating with the desired amine in a sealed tube or under microwave irradiation.

CDK_Signaling cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D Cyclin D-CDK4/6 Cyclin D CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 pRb-E2F Complex pRb E2F Cyclin D-CDK4/6->pRb-E2F Complex Phosphorylates pRb pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E Activates Transcription pRb-E2F Complex->pRb pRb-E2F Complex->E2F Releases Cyclin E-CDK2 Cyclin E CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication Promotes 2-Methoxybenzylamino-purine 2-Methoxybenzylamino-purine 2-Methoxybenzylamino-purine->CDK4/6 Inhibits 2-Methoxybenzylamino-purine->CDK2 Inhibits

Caption: The role of CDKs in the G1/S transition of the cell cycle and their inhibition by 2-methoxybenzylamino-purine derivatives.

GABA-A Receptor Modulation

This compound is also utilized in the preparation of ligands for GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These ligands have potential applications as analgesic agents.

The affinity of this compound derivatives for the GABA-A receptor can be determined using a radioligand binding assay.

Membrane Preparation: Crude synaptic membranes are prepared from rat or bovine brain tissue.

Binding Assay: The membranes are incubated with a radiolabeled GABA-A receptor agonist, such as [³H]muscimol, in the presence and absence of various concentrations of the test compound (a this compound derivative).[3]

Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an inhibition constant (Ki) to reflect the affinity of the compound for the receptor.

Experimental Workflow

The development of novel therapeutic agents based on the this compound scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Primary_Screening Primary Screening (e.g., Binding Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Functional Assay) Hit_Identification->Secondary_Screening Lead_Identification Lead Identification Secondary_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Lead_Identification->SAR_Studies SAR_Studies->Library_Synthesis ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Optimized_Lead Optimized Lead ADMET_Profiling->Optimized_Lead

Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.

Conclusion

This compound has proven to be a privileged scaffold in medicinal chemistry, providing a versatile starting point for the development of small molecules targeting a range of therapeutically relevant proteins. Its derivatives have demonstrated significant potential as inhibitors of the Hedgehog signaling pathway for cancer therapy, as antagonists of PAR2 for inflammatory conditions, as inhibitors of CDKs for cell cycle control in cancer, and as modulators of GABA-A receptors for neurological applications. The synthetic tractability of the this compound core, coupled with the diverse biological activities of its derivatives, ensures its continued importance in the ongoing quest for novel and effective therapeutic agents. Further exploration of the chemical space around this scaffold is likely to yield even more potent and selective modulators of disease-related targets.

References

An In-depth Technical Guide to the Reactivity of the Amine Group in 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzylamine is a primary amine that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The reactivity of its amine group is of central importance to its synthetic utility. This technical guide provides a comprehensive overview of the chemical behavior of the amine functionality in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

The presence of the methoxy (B1213986) group at the ortho position of the benzyl (B1604629) ring introduces unique electronic and steric effects that modulate the nucleophilicity and basicity of the amine. Understanding these influences is crucial for predicting reaction outcomes and designing efficient synthetic routes. This document will delve into the fundamental aspects of its reactivity, including its basicity, nucleophilicity, and participation in a range of important chemical transformations.

Core Reactivity Principles

The reactivity of the amine group in this compound is primarily governed by the interplay of its basicity and nucleophilicity. These properties are influenced by the electronic and steric effects of the ortho-methoxy group.

Basicity: The basicity of an amine is quantified by the pKa of its conjugate acid. The predicted pKa of the 2-methoxybenzylammonium ion is approximately 9.15 ± 0.10. This value is comparable to that of benzylamine, suggesting that the electronic influence of the ortho-methoxy group on the basicity of the amine is modest.

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile. The ortho-methoxy group can influence nucleophilicity through two opposing effects:

  • Electronic Effect: The methoxy group is an electron-donating group through resonance, which can increase the electron density on the aromatic ring. However, its inductive effect is electron-withdrawing. The overall electronic effect on the benzylic amine is a complex interplay of these factors.

  • Steric Effect: The presence of the methoxy group in the ortho position can sterically hinder the approach of electrophiles to the amine nitrogen, potentially reducing its reactivity compared to its para-substituted isomer, 4-methoxybenzylamine.

In many reactions, the nucleophilic character of this compound is the dominant feature, enabling it to participate in a wide array of bond-forming reactions.

Key Chemical Transformations

The amine group of this compound readily undergoes a variety of chemical reactions, making it a valuable synthon for the introduction of the 2-methoxybenzyl moiety.

Acylation Reactions

Acylation of this compound with acyl chlorides or anhydrides proceeds readily to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of this compound

Acylating AgentBaseSolventYield (%)Reference
Acetyl chlorideTriethylamineDichloromethane>95[1]
Benzoyl chloridePyridineChloroformHigh[1]
Acetic anhydride (B1165640)Sodium acetateAcetic acid>90[2]

Experimental Protocol: Synthesis of N-(2-Methoxybenzyl)acetamide

  • Materials: this compound, acetic anhydride, glacial acetic acid, deionized water.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Pour the reaction mixture into ice-cold deionized water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure N-(2-methoxybenzyl)acetamide.[2]

acylation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine This compound Reaction Acylation in Glacial Acetic Acid Amine->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product N-(2-Methoxybenzyl)amide Recrystallization->Product alkylation_pathway amine This compound secondary_amine Secondary Amine amine->secondary_amine + R-X alkyl_halide Alkyl Halide (R-X) base Base base->amine base->secondary_amine tertiary_amine Tertiary Amine secondary_amine->tertiary_amine + R-X reductive_amination amine This compound imine Imine Intermediate amine->imine carbonyl Aldehyde/Ketone carbonyl->imine product Secondary/Tertiary Amine imine->product reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

References

Spectroscopic Data of 2-Methoxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-methoxybenzylamine (CAS No. 6850-57-3), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols are also provided for the cited spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.26 - 7.15m2HAr-H
6.92 - 6.83m2HAr-H
3.84s3H-OCH₃
3.82s2H-CH₂-
1.49s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
157.4Ar-C-O
131.2Ar-C
128.5Ar-CH
127.2Ar-CH
120.5Ar-CH
110.2Ar-CH
55.2-OCH₃
42.8-CH₂-
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3379Strong, BroadN-H stretch (asymmetric)
3290Strong, BroadN-H stretch (symmetric)
3060 - 3000MediumAromatic C-H stretch
2935, 2834MediumAliphatic C-H stretch
1602, 1587StrongC=C stretch (aromatic)
1493StrongN-H bend (scissoring)
1463, 1438MediumC-H bend (aliphatic)
1240StrongC-O stretch (asymmetric)
1028StrongC-O stretch (symmetric)
752StrongC-H bend (out-of-plane, ortho-disubstituted)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
13773.6[M]⁺
136100.0[M-H]⁺
12143.3[M-NH₂]⁺
10649.2[M-CH₂NH₂]⁺
9141.1[C₇H₇]⁺ (tropylium ion)
7725.4[C₆H₅]⁺
6515.6[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃).[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a typical ¹H NMR experiment, 5-25 mg of the compound is sufficient, while for ¹³C NMR, a higher concentration of 50-100 mg is generally required to achieve a good signal-to-noise ratio. The sample solution is filtered if any solid particles are present to ensure magnetic field homogeneity. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity before acquiring the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A background spectrum of the clean ATR crystal (typically diamond) is collected first. A small drop of liquid this compound is then placed directly onto the crystal. The spectrum is recorded over a range of 4000-650 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the mass spectrometer via a gas chromatograph equipped with a suitable capillary column. For analysis, a small amount of this compound is dissolved in a volatile organic solvent like dichloromethane (B109758) or methanol. An aliquot of this solution is injected into the GC. The typical GC oven temperature program starts at a lower temperature and is gradually increased to ensure separation of the analyte from any impurities. The separated compound then enters the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of m/z 50-500 to detect the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample Chemical Sample (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Dissolution->IR MS Mass Spectrometry (GC-MS) Dissolution->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->Process_NMR Process_IR Process IR Data (Peak Picking, Functional Group Analysis) IR->Process_IR Process_MS Process MS Data (Fragmentation Pattern Analysis) MS->Process_MS Structure_Elucidation Structure Elucidation and Data Reporting Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxybenzylamine, a substituted benzylamine (B48309) derivative, has emerged as a valuable building block in synthetic and medicinal chemistry. First synthesized in the mid-20th century during broader investigations into the pharmacological potential of substituted benzylamines, this compound has become a key intermediate in the development of various bioactive molecules.[1] Its utility spans the synthesis of ligands for crucial neurological targets such as the γ-aminobutyric acid type A (GABAA) receptor and modulators of the protease-activated receptor 2 (PAR2). This guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis and characterization, a summary of its physicochemical properties, and an exploration of its applications in drug discovery, particularly in the context of GABAA and PAR2 signaling pathways.

Discovery and Historical Context

While specific details regarding the initial discovery of this compound are not extensively documented, its synthesis can be traced back to the mid-20th century.[1] This period saw a surge in research focused on substituted benzylamines for potential pharmaceutical applications.[1] The parent compound, benzylamine, was first synthesized accidentally by Rudolf Leuckart. Industrial manufacturing methods for benzylamine include the reaction of benzyl (B1604629) chloride with ammonia (B1221849), the reduction of benzonitrile, and the reductive amination of benzaldehyde.

The exploration of methoxy-substituted benzylamines, such as the 2-methoxy derivative, was a logical progression in the systematic study of how substitutions on the aromatic ring influence the biological activity of this chemical scaffold. These early investigations laid the groundwork for its later use as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₁NO[2]
Molecular Weight 137.18 g/mol [2]
CAS Number 6850-57-3[3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 227 °C at 724 mmHg
Density 1.051 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.548
pKa 9.15 ± 0.10 (Predicted)[1]
Water Solubility Slightly soluble[1]

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of key spectral features is provided in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃) δ ~1.49 (s, 2H, NH₂), 3.79 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 6.77-7.22 (m, 4H, Ar-H)[4]
¹³C NMR Signals corresponding to aromatic carbons, the benzylic carbon, and the methoxy (B1213986) carbon.
IR (Neat) Bands corresponding to N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.[2]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 137, with characteristic fragmentation patterns.[2]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is the reductive amination of 2-methoxybenzaldehyde (B41997). This method involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 2-Methoxybenzaldehyde

This protocol is adapted from established procedures for reductive amination.

Reaction Scheme:

Materials and Reagents:

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxybenzaldehyde (1 equivalent) in anhydrous methanol or ethanol. Add the ammonia source (a suitable excess, e.g., 3-5 equivalents of ammonium acetate). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC to observe the consumption of the aldehyde.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) portion-wise to control the exothermic reaction and hydrogen evolution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer). Combine the organic extracts and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. For higher purity, the product can be purified by vacuum distillation.[5]

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The obtained spectra should be compared with the data presented in Table 2.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 2-Methoxybenzaldehyde + Ammonia Source in Solvent imine Imine Formation (Stir at RT) start->imine reduction Reduction (Add Reducing Agent) imine->reduction quench Quench with Water reduction->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation dry->purify characterization Characterization (NMR, IR, MS) purify->characterization

A generalized experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its utility is highlighted in the development of ligands for GABAA receptors and antagonists for PAR2.

GABAA Receptor Ligands

The GABAA receptor is a ligand-gated ion channel and the primary target for the inhibitory neurotransmitter GABA in the central nervous system.[6] Modulation of GABAA receptor activity is a key mechanism for treating anxiety, sleep disorders, and epilepsy.[6] this compound is used in the preparation of various GABAA receptor ligands, which can act as positive allosteric modulators, enhancing the effect of GABA.

The binding of a positive allosteric modulator to the GABAA receptor potentiates the GABA-induced chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

gabaa_pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Modulator This compound -derived Ligand Modulator->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel Chloride Channel (Opens) GABA_A_Receptor->Chloride_Channel Conformational Change Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Signaling pathway of GABA-A receptor modulation.
Protease-Activated Receptor 2 (PAR2) Antagonists

Protease-activated receptor 2 (PAR2) is a G protein-coupled receptor involved in inflammation, pain, and metabolic disorders. Its activation by proteases has implicated it in various disease states, making it an attractive therapeutic target. This compound has been utilized in the synthesis of novel PAR2 antagonists.

For instance, 5-Isoxazolyl-L-cyclohexylalanine-L-isoleucine-2-methoxybenzylamine has been identified as a potent PAR2 antagonist. This compound was shown to inhibit PAR2-induced calcium release and the secretion of inflammatory cytokines.

Table 3: Biological Activity of a this compound-derived PAR2 Antagonist

AssayIC₅₀ / ED₅₀Reference
PAR2-induced Ca²⁺ release inhibition 0.5 µM
IL-6 and TNFα secretion inhibition 1-5 µM
Anti-inflammatory activity (rat paw edema) 5 mg/kg (s.c.)

The antagonism of PAR2 signaling involves blocking the downstream pathways that are typically activated upon receptor stimulation by proteases. This includes the inhibition of G-protein-mediated signaling and β-arrestin recruitment, which can lead to a reduction in inflammatory responses.

par2_pathway Protease Activating Protease PAR2 PAR2 Receptor Protease->PAR2 Activates Antagonist This compound -derived Antagonist Antagonist->PAR2 Blocks G_Protein G-protein Signaling PAR2->G_Protein Beta_Arrestin β-Arrestin Pathway PAR2->Beta_Arrestin Inflammation Inflammatory Response (e.g., Cytokine Release) G_Protein->Inflammation Beta_Arrestin->Inflammation

References

2-Methoxybenzylamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Methoxybenzylamine, a substituted aromatic amine, has emerged as a crucial intermediate and building block in the landscape of organic synthesis. Its unique structural features—a nucleophilic primary amine and an electron-rich aromatic ring activated by a methoxy (B1213986) group—confer a versatile reactivity profile that is highly valued in the construction of complex molecular architectures. This guide provides a comprehensive overview of its properties, core synthetic applications, and detailed experimental protocols, with a particular focus on its role in the synthesis of heterocyclic compounds relevant to the pharmaceutical industry.

Physicochemical and Spectroscopic Properties

This compound, also known as (2-methoxyphenyl)methanamine, is a colorless to pale yellow liquid at room temperature.[1] The presence of the methoxy group at the ortho position influences its solubility, basicity, and reactivity in chemical transformations.[1] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6850-57-3[2]
Molecular Formula C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol [3]
Appearance Colorless to pale yellow liquid[1][]
Boiling Point 227 °C @ 724 mmHg[5]
Density 1.051 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.548[5]

Spectroscopic analysis is essential for the characterization of this compound and its derivatives. Key spectral data are summarized in the following table.

Table 2: Spectroscopic Data for this compound

SpectroscopyDataReference(s)
¹H NMR Spectral data available.[6]
¹³C NMR Spectral data available for derivatives like Benzylidene-2-methoxybenzylamine.[7]
Mass Spectrometry (MS) Key fragments and spectral data available.[2]
Infrared (IR) Spectroscopy ATR-IR and FTIR spectra available.[2]

Core Synthetic Applications

The reactivity of this compound is dominated by the primary amine function and the activated benzene (B151609) ring, making it a versatile precursor for a variety of important chemical transformations.

The primary amine of this compound readily undergoes N-acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide linkages.[8][9] This reaction is fundamental for incorporating the 2-methoxybenzyl motif into larger molecules, including peptides and potential drug candidates. Similarly, N-alkylation with alkyl halides or through reductive amination provides access to secondary and tertiary amines.[8]

Table 3: Representative Conditions for N-Acylation of Amines

Acylating AgentBase/CatalystSolventConditionsTypical YieldReference(s)
Acyl ChloridePyridine or Triethylamine (B128534)Dichloromethane (DCM)0 °C to Room TempHigh[8][10]
Acid AnhydrideNone or Mild BaseNeat or Aprotic SolventRoom TempHigh[8]
Carboxylic AcidEDC/HOBt or HATU/DIPEADMF or DCMRoom TempGood to Excellent[10]
Benzotriazole-activated esterNoneWaterRoom Temp or MicrowaveHigh[9]

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, particularly isoquinolines and their derivatives.[11] These scaffolds are prevalent in numerous natural alkaloids and medicinally important compounds, including the vasodilator papaverine (B1678415) and the antihypertensive agent debrisoquine.[12]

a) Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks.[13][14] The classic reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[14] While this compound itself is not a β-arylethylamine, it serves as a critical starting material for their synthesis. The electron-donating methoxy group on the aromatic ring facilitates the key electrophilic aromatic substitution step of the cyclization, often allowing the reaction to proceed under milder conditions.[12]

b) Bischler-Napieralski Synthesis: This method provides a route to 3,4-dihydroisoquinolines through the cyclization of an N-acylated β-phenylethylamine using a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.[12][15] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.[15] Again, this compound is an ideal precursor for the required N-acylated β-phenylethylamine.

This compound readily condenses with various aldehydes and ketones to form Schiff bases or imines.[] These imines are not merely derivatives but are versatile intermediates themselves. They can be reduced to form secondary amines, subjected to nucleophilic addition to create more complex amine structures, or used as ligands for the synthesis of metal complexes.[]

Caption: Core synthetic transformations of this compound.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.

This protocol describes a standard procedure for the synthesis of N-(2-methoxybenzyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (Et₃N) or Pyridine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexanes) or by flash column chromatography on silica (B1680970) gel to yield the pure amide.

Caption: General experimental workflow for N-acylation.

This protocol outlines the synthesis of a 1-substituted-6-methoxy-1,2,3,4-tetrahydroisoquinoline, starting from 2-methoxyphenethylamine (B1581544) (which can be prepared from this compound via chain extension).

Materials:

  • 2-(2-Methoxyphenyl)ethan-1-amine (β-(2-methoxyphenyl)ethylamine) (1.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) as catalyst

  • Solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve 2-(2-methoxyphenyl)ethan-1-amine (1.0 eq) in the chosen solvent (e.g., DCM).

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution at room temperature. Stir for 30 minutes to facilitate the formation of the intermediate Schiff base.

  • Acid Catalysis: Add the acid catalyst (e.g., TFA, 10 mol% to 1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to reflux (typically 40-110 °C, depending on the solvent and substrate reactivity) for 4-24 hours.

  • Monitoring: Monitor the formation of the tetrahydroisoquinoline product by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (often using a hexane/ethyl acetate gradient with 1% triethylamine to prevent tailing) to afford the pure tetrahydroisoquinoline.

Pictet_Spengler amine β-(2-Methoxyphenyl)ethylamine imine Imine Intermediate amine->imine -H₂O aldehyde Aldehyde (RCHO) aldehyde->imine iminium Iminium Ion (Electrophile) imine->iminium H⁺ Catalyst spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Aromatic Substitution product Tetrahydroisoquinoline spiro->product Deprotonation (Rearomatization)

Caption: Simplified reaction pathway for the Pictet-Spengler synthesis.

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its dual reactivity allows for straightforward derivatization at the nitrogen center and facilitates powerful cyclization reactions for the construction of complex heterocyclic systems. For researchers in medicinal chemistry and drug development, its utility as a precursor to privileged scaffolds like isoquinolines makes it an indispensable tool in the synthesis of novel bioactive compounds. The reliable protocols and predictable reactivity of this compound ensure its continued importance as a cornerstone building block in the synthetic chemist's arsenal.

References

Unlocking Therapeutic Potential: A Technical Guide to Novel 2-Methoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxybenzylamine scaffold has emerged as a versatile pharmacophore in modern drug discovery, leading to the development of novel derivatives with a broad spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the burgeoning research in this area, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action. The information presented herein is intended to empower researchers and drug development professionals to explore and expand upon the promising therapeutic avenues offered by these compounds.

Anticancer Applications: Targeting Key Oncogenic Pathways

A significant body of research has focused on the anticancer potential of this compound derivatives, particularly 2-methoxybenzamides and 2-methoxy-5-methylbenzenesulfonamides. These compounds have demonstrated notable efficacy in targeting critical signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Novel derivatives based on the 2-Methoxy-5-methylbenzenesulfonamide (B186859) scaffold have shown considerable promise as inhibitors of this pathway.[1]

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative A MCF-7 (Breast)0.5[1]
A549 (Lung)1.2[1]
U-87 MG (Glioblastoma)0.8[2]
Derivative B HCT-116 (Colon)2.5[2]
PC-3 (Prostate)1.9[1]
Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant reactivation in adults is implicated in the development and progression of several cancers.[3] A series of 2-methoxybenzamide (B150088) derivatives have been designed and synthesized as potent inhibitors of the Hh pathway, primarily by targeting the Smoothened (Smo) receptor.[3][4]

Compound IDAssayIC50 (µM)Cancer Cell LineAntiproliferative IC50 (µM)Reference
Compound 17 Gli-luciferase reporter0.12--[3]
Compound 21 Gli-luciferase reporter0.03Daoy (Medulloblastoma)Not specified[3][4]
Compound 4 Gli-luciferase reporter0.25--[3]
Compound 10 Gli-luciferase reporter0.17--[3]

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth _4EBP1->CellGrowth |-- Derivative 2-Methoxy-5-methyl- benzenesulfonamide Derivative Derivative->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of 2-methoxy-5-methylbenzenesulfonamide derivatives.

Hedgehog_Pathway cluster_membrane Cell Membrane Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO |-- SUFU SUFU SMO->SUFU |-- GLI GLI SUFU->GLI |-- GLI_A GLI (Active) GLI->GLI_A activation Nucleus Nucleus GLI_A->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Derivative 2-Methoxybenzamide Derivative Derivative->SMO inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of 2-methoxybenzamide derivatives on the SMO receptor.

Anticonvulsant Activity

Derivatives of this compound have also been investigated for their potential in treating neurological disorders, particularly epilepsy. Isatin-based derivatives incorporating a this compound moiety have shown significant anticonvulsant effects in preclinical models.

Quantitative Data: Anticonvulsant Activity of Isatin-Based Derivatives
Compound IDAnimal ModelTestDose (mg/kg)Protection (%)Reference
4j (2-OCH3) MiceMES100Significant[5]
MES300Significant[5]
PTZ300Significant[5]
4l (4-OCH3) MiceMES100Significant[5]
MES300Significant[5]
PTZ100Significant[5]
PTZ300Significant[5]

MES: Maximal Electroshock Seizure; PTZ: Pentylenetetrazole.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Certain this compound derivatives have demonstrated promising activity against a range of bacteria and fungi.

Broad-Spectrum Bactericidal Activity

A synthetic random copolymer based on 2-methoxy-6-(4-vinylbenzyloxy)-benzylammonium hydrochloride has exhibited remarkable broad-spectrum bactericidal activity against several multidrug-resistant clinical isolates.[6]

OrganismMIC (µM)MBC (µM)Reference
Enterococcus spp. 0.6 - 1.2Frequently overlapping with MIC[6]
Staphylococcus spp. 0.6 - 1.2Frequently overlapping with MIC[6]
Acinetobacter spp. 0.6 - 1.2Frequently overlapping with MIC[6]
Pseudomonas spp. 0.6 - 1.2Frequently overlapping with MIC[6]
Escherichia coli 0.6 - 1.2Frequently overlapping with MIC[6]
Stenotrophomonas maltophilia 0.6 - 1.2Frequently overlapping with MIC[6]
Activity of β-Lactam and Fatty Acid Amide Derivatives

A β-lactam derivative of 2-methoxy phenethylamine (B48288) has shown antibacterial activity against several bacterial strains.[7] Additionally, fatty acid derived N-(4-methoxybenzyl)alkenamides have demonstrated both antibacterial and antifungal properties.[8]

Compound TypeDerivativeOrganismZone of Inhibition (cm)MIC (µg/mL)Reference
β-Lactam 1-(2-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetateS. salivarius, L. casei, P. aureginosa, E. faecium, S. pneumoniae0.8 - 1.5Not specified[7]
Fatty Acid Amide N-(4-methoxybenzyl)undec-10-enamide (5)BacteriaNot specified55[8]
FungiNot specified70[8]
(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide (6)BacteriaNot specified45[8]
FungiNot specified70[8]
N-(4-methoxy benzyl)oleamide (7)BacteriaNot specified55[8]
FungiNot specified70[8]

Other Potential Therapeutic Applications

The versatility of the this compound scaffold extends beyond the aforementioned areas, with patent literature and preliminary studies suggesting other potential uses.

  • Anti-emetic Agents: N-substituted 2-methoxybenzylamines have been patented for the treatment of emesis.[9]

  • Anti-inflammatory Agents: Benzylamine analogues, including those with a methoxy (B1213986) substitution, have been identified as effective PAR2 (Protease-Activated Receptor 2) antagonists, demonstrating anti-inflammatory activity in preclinical models.[]

  • GABAA Receptor Ligands: this compound is utilized as a precursor in the synthesis of GABAA receptor ligands, which have potential applications as analgesic agents.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel this compound derivatives.

Synthesis of 2-Methoxybenzamide Derivatives (Hedgehog Pathway Inhibitors)

A general synthetic route involves the condensation of a substituted acid with methyl 4-amino-2-methoxybenzoate, followed by hydrolysis of the ester and subsequent amidation.[3]

Synthesis_Workflow Start Substituted Acid Step1 Reaction with SOCl2 Start->Step1 Intermediate1 Acyl Chloride Step1->Intermediate1 Step2 Condensation with Methyl 4-amino-2-methoxybenzoate (TEA, DMF) Intermediate1->Step2 Intermediate2 Intermediate Ester Step2->Intermediate2 Step3 Hydrolysis (NaOH) Intermediate2->Step3 Intermediate3 Carboxylic Acid Step3->Intermediate3 Step4 Amidation with Amine derivative (HATU, DIPEA, DCM) Intermediate3->Step4 End Target 2-Methoxybenzamide Derivative Step4->End

Caption: General workflow for the synthesis of 2-methoxybenzamide derivatives.

Detailed Protocol:

  • Acyl Chloride Formation: The substituted acid is refluxed in thionyl chloride (SOCl2) for 3 hours to generate the corresponding acyl chloride.[3]

  • Condensation: The acyl chloride is then condensed with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine (B128534) (TEA) in dimethylformamide (DMF) at room temperature overnight to yield the intermediate ester.[3]

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using sodium hydroxide (B78521) (NaOH) in an aqueous alcohol solution.[3]

  • Amidation: The carboxylic acid is then amidated with the desired amine, for example, 3-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane (B109758) (DCM) to afford the final target compound.[3]

Gli-luciferase Reporter Assay (Hedgehog Pathway Activity)

This assay is used to quantify the activity of the Hedgehog signaling pathway.

Detailed Protocol: [1][3]

  • Cell Culture and Transfection: NIH/3T3 cells are cultured and transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: The transfected cells are treated with various concentrations of the 2-methoxybenzamide derivatives. A Hedgehog pathway agonist, such as Shh-conditioned medium or Purmorphamine, is added to stimulate the pathway.[1]

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the luciferase enzymes.[1]

  • Luminescence Measurement: Luciferase substrates are added to the cell lysates, and the luminescence generated from both firefly and Renilla luciferase is measured using a luminometer. The Renilla luciferase activity is used to normalize for cell number and transfection efficiency.[1]

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated, and IC50 values are determined by plotting the normalized activity against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol: [12]

  • Preparation of Test Compounds: Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[12]

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in 96-well microtiter plates.[12]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria.

Conclusion and Future Directions

The diverse biological activities exhibited by novel this compound derivatives underscore the significant potential of this chemical scaffold in drug discovery. The compelling preclinical data in oncology, neurology, and infectious diseases warrant further investigation and optimization of these promising compounds. Future research should focus on elucidating detailed structure-activity relationships, improving pharmacokinetic profiles, and evaluating the in vivo efficacy and safety of lead candidates. The continued exploration of the this compound core is poised to deliver the next generation of innovative therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides from 2-Methoxybenzylamine and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, with the amide functional group being a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and biologically active molecules. The synthesis of amides from amines and carboxylic acids is a critical transformation in drug discovery and development, enabling the exploration of structure-activity relationships (SAR) and the generation of novel chemical entities. 2-Methoxybenzylamine is a valuable primary amine building block, and its incorporation into molecules can influence their conformational properties, metabolic stability, and biological activity.

These application notes provide detailed protocols for the synthesis of N-(2-methoxybenzyl) amides from various carboxylic acids using common and efficient coupling reagents. The information is intended to guide researchers in selecting appropriate reaction conditions and achieving high yields and purity in their synthetic endeavors.

Data Presentation: Amide Synthesis with this compound

The following table summarizes the synthesis of an N-(2-methoxybenzyl) amide using a borate-based coupling reagent, showcasing the high efficiency of this method. While this specific example highlights the use of an aromatic carboxylic acid, the general protocols provided in the subsequent sections are applicable to a broader range of aliphatic, aromatic, and heteroaromatic carboxylic acids.

Carboxylic AcidCoupling ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylacetic AcidB(OCH₂CF₃)₃MeCN80599[1]

Experimental Protocols

The direct condensation of a carboxylic acid and an amine to form an amide is generally a slow and unfavorable process at moderate temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must be "activated" using a coupling reagent to facilitate the reaction. Below are detailed protocols for three widely used and effective methods for the synthesis of amides from this compound and a generic carboxylic acid.

Protocol 1: Amide Coupling using B(OCH₂CF₃)₃

This protocol utilizes tris(2,2,2-trifluoroethyl) borate (B1201080) as an effective reagent for direct amidation.[1]

Materials:

  • This compound

  • Carboxylic Acid

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous acetonitrile (2 mL, to make a 0.5 M solution).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add B(OCH₂CF₃)₃ (2.0 mmol, 2.0 equiv) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The product can be purified by a simple filtration procedure using commercially available resins, or through a standard aqueous workup followed by column chromatography.[1]

Protocol 2: Amide Coupling using EDC and HOBt

This protocol employs a carbodiimide (B86325) (EDC) in combination with an additive (HOBt) to facilitate amide bond formation. This is a widely used method known for its reliability and the water-solubility of its urea (B33335) byproduct, which simplifies purification.

Materials:

  • This compound

  • Carboxylic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 equiv) and the base (e.g., DIPEA, 2.0-3.0 equiv).

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Amide Coupling using HATU

This protocol utilizes a uronium-based coupling reagent, HATU, which is known for its high efficiency, rapid reaction times, and ability to couple sterically hindered substrates with minimal racemization.

Materials:

  • This compound

  • Carboxylic Acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)

  • Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile (ACN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in the chosen anhydrous solvent.

  • Add HATU (1.1 equiv) and DIPEA (2.0-3.0 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer with a saturated aqueous NaHCO₃ solution followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

General Experimental Workflow for Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of amides from this compound and carboxylic acids using a coupling reagent.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Product Analysis Carboxylic_Acid Carboxylic Acid Reaction_Vessel Combine Reactants in Reaction Vessel Carboxylic_Acid->Reaction_Vessel 2_Methoxybenzylamine This compound 2_Methoxybenzylamine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., B(OCH2CF3)3, EDC/HOBt, HATU) Coupling_Reagent->Reaction_Vessel Solvent_Base Anhydrous Solvent & Base (if required) Solvent_Base->Reaction_Vessel Stirring Stir at appropriate Temperature & Time Reaction_Vessel->Stirring Monitoring Monitor Progress (TLC, LC-MS) Stirring->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Aqueous Work-up (Extraction) Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify via Column Chromatography Concentration->Purification Characterization Characterize Pure Amide (NMR, MS, etc.) Purification->Characterization

General workflow for amide synthesis.
Logical Relationship of Amide Coupling Reaction Components

This diagram illustrates the key components and their roles in a typical amide coupling reaction.

logical_relationship Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Amine This compound (Ar-CH2NH2) Amide_Product N-(2-Methoxybenzyl) Amide (R-CONH-CH2-Ar) Amine->Amide_Product Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts (e.g., Urea, HOBt) Activated_Intermediate->Byproducts Base Base (e.g., DIPEA) Base->Activated_Intermediate Facilitates Activation

Key components in amide bond formation.

References

Application Notes and Protocols: Reductive Amination Using 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is widely employed in the pharmaceutical and agrochemical industries for the synthesis of a diverse array of secondary and tertiary amines, which are common motifs in biologically active molecules. The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

This application note provides a detailed protocol for conducting reductive amination using 2-methoxybenzylamine. This reagent is particularly useful as the resulting N-(2-methoxybenzyl) group can be readily cleaved under acidic conditions, allowing for the synthesis of primary amines from carbonyl compounds. The protocol will focus on the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild and selective reducing agent, which is compatible with a wide range of functional groups.

Data Presentation

The following table summarizes representative examples of reductive amination reactions. While specific data for a wide range of substrates with this compound is not extensively tabulated in the literature, the following entries illustrate the general scope and efficiency of the transformation. The conditions can be broadly applied to various aldehyde and ketone substrates.

EntryCarbonyl CompoundAmineReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeThis compoundNaBH(OAc)₃1,2-Dichloroethane (B1671644) (DCE)2-4>90 (expected)
2CyclohexanoneThis compoundNaBH(OAc)₃1,2-Dichloroethane (DCE)3-6>85 (expected)
3IsovaleraldehydeThis compoundNaBH(OAc)₃1,2-Dichloroethane (DCE)2-4>90 (expected)
4AcetophenoneThis compoundNaBH(OAc)₃ / Acetic Acid1,2-Dichloroethane (DCE)12-2470-80 (expected)

Note: The yields are expected based on general protocols for reductive amination with primary amines and sodium triacetoxyborohydride.[1][2] For less reactive ketones, the addition of a catalytic amount of acetic acid is often beneficial.[1][2]

Experimental Protocols

General Protocol for Reductive Amination using this compound and Sodium Triacetoxyborohydride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone (1.0 mmol, 1.0 equiv)

  • This compound (1.0-1.2 mmol, 1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (B109758) (DCM) (5-10 mL)

  • Acetic Acid (optional, for unreactive ketones, 1-2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 equiv).

  • Dissolve the carbonyl compound in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M).

  • Add this compound (1.0-1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added at this stage.[1][2]

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude N-(2-methoxybenzyl)amine can be purified by flash column chromatography on silica (B1680970) gel.

Protocol for the Deprotection of the N-(2-Methoxybenzyl) Group

The 2-methoxybenzyl group can be effectively removed under acidic conditions to yield the corresponding primary amine.

Materials:

  • N-(2-methoxybenzyl) protected amine (1.0 mmol, 1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-(2-methoxybenzyl) protected amine in dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., a 1:1 mixture of DCM:TFA).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Re-dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the deprotected amine.

  • Further purification can be achieved by chromatography or recrystallization if necessary.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification cluster_deprotection Optional Deprotection carbonyl Aldehyde or Ketone imine Imine Intermediate carbonyl->imine + Amine amine This compound amine->imine product N-(2-Methoxybenzyl)amine imine->product + Reducing Agent reducing_agent NaBH(OAc)3 reducing_agent->product quench Quench (aq. NaHCO3) product->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification dry->purify final_product Primary Amine purify->final_product + Deprotection Reagent deprotection_reagent TFA deprotection_reagent->final_product Reductive_Amination_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction carbonyl R1(R2)C=O hemiaminal R1(R2)C(OH)-NH-Bn-OMe-2 carbonyl->hemiaminal + Amine amine 2-MeO-Bn-NH2 amine->hemiaminal iminium [R1(R2)C=N+H-Bn-OMe-2] hemiaminal->iminium - H2O imine R1(R2)C=N-Bn-OMe-2 iminium->imine - H+ product R1(R2)CH-NH-Bn-OMe-2 imine->product + [H]⁻ (Reduction) hydride [H]⁻ from NaBH(OAc)3 hydride->product

References

The Role of 2-Methoxybenzylamine in the Synthesis of GABA-A Receptor Ligands: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 2-methoxybenzylamine in the synthesis of ligands targeting the γ-aminobutyric acid type A (GABA-A) receptor, a critical ion channel in the central nervous system and a key target for therapeutic agents treating anxiety, epilepsy, and sleep disorders. While direct synthetic pathways originating from this compound to produce well-characterized GABA-A receptor ligands are not extensively detailed in readily available scientific literature, its structural motif is relevant to the broader class of N-benzyl substituted psychoactive compounds. This document outlines the general synthetic strategies and pharmacological evaluation techniques pertinent to the development of novel GABA-A receptor modulators, using hypothetical examples based on established medicinal chemistry principles.

Introduction to GABA-A Receptor Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with its endogenous ligand GABA, opens to allow the influx of chloride ions, leading to neuronal hyperpolarization and an inhibitory effect on neurotransmission.[1][2] The receptor possesses multiple allosteric binding sites, including the well-known benzodiazepine (B76468) site, which can be targeted by small molecules to modulate the receptor's activity.[3][4] Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects, while negative allosteric modulators (NAMs) reduce GABA's effect.[2]

Hypothetical Synthetic Application of this compound

While a specific, named GABA-A ligand directly synthesized from this compound is not prominently featured in the reviewed literature, its chemical structure lends itself to the synthesis of various heterocyclic scaffolds known to interact with the GABA-A receptor. A plausible synthetic strategy involves the use of this compound as a key building block in the formation of benzodiazepine or related heterocyclic cores.

dot

Synthetic Pathway of a Hypothetical GABA-A Ligand cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product This compound This compound Condensation Condensation/ Cyclization This compound->Condensation Substituted_2-aminobenzophenone Substituted 2-aminobenzophenone (B122507) Substituted_2-aminobenzophenone->Condensation Intermediate Benzodiazepine Intermediate Condensation->Intermediate Modification Functional Group Modification Intermediate->Modification Final_Ligand Hypothetical GABA-A Receptor Ligand Modification->Final_Ligand

Caption: Hypothetical synthetic workflow for a GABA-A receptor ligand using this compound.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of novel ligands. Below are generalized procedures that would be adapted for the synthesis of a hypothetical N-(2-methoxybenzyl) benzodiazepine derivative and its subsequent pharmacological evaluation.

General Synthetic Protocol for a Hypothetical N-(2-Methoxybenzyl) Benzodiazepine
  • Condensation Reaction: To a solution of a substituted 2-aminobenzophenone (1 equivalent) in a suitable solvent (e.g., toluene (B28343) or xylene), add this compound (1.1 equivalents).

  • Cyclization: Heat the reaction mixture under reflux with a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) for 12-24 hours, with continuous removal of water using a Dean-Stark apparatus.

  • Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

  • Functional Group Modification (if necessary): The resulting benzodiazepine intermediate can be further modified. For example, acylation at the N1 position can be achieved by treating the intermediate with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine.

Pharmacological Characterization Protocols

This assay determines the affinity of the synthesized compound for the benzodiazepine binding site on the GABA-A receptor.

  • Membrane Preparation: Prepare crude synaptic membranes from the cerebral cortex of rats or from HEK293 cells stably expressing specific GABA-A receptor subtypes.

  • Assay Buffer: Use a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Incubation: In a final volume of 500 µL, incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]flumazenil) at a concentration close to its Kd value, and varying concentrations of the test compound.

  • Separation: After incubation (e.g., 60 minutes at 4°C), separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

This technique assesses the functional effect of the compound on GABA-A receptor-mediated currents in Xenopus laevis oocytes.

  • Oocyte Preparation and Injection: Isolate and prepare Xenopus laevis oocytes. Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Recording: After 2-5 days of incubation, place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with KCl to clamp the membrane potential.

  • Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀). Once a stable baseline current is established, co-apply the test compound with GABA.

  • Data Acquisition and Analysis: Record the changes in the GABA-induced current in the presence of the test compound. The modulatory effect is expressed as the percentage change in the GABA current amplitude. Construct concentration-response curves to determine the EC₅₀ (for PAMs) or IC₅₀ (for NAMs) and the maximum potentiation or inhibition.

dot

Experimental Workflow Synthesis Synthesis of Test Compound Purification Purification and Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (Affinity - Ki) Purification->Binding_Assay Functional_Assay Electrophysiology Assay (Function - EC50/IC50) Purification->Functional_Assay Data_Analysis Data Analysis and SAR Studies Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: A typical experimental workflow for the development of novel GABA-A receptor ligands.

Quantitative Data Summary

The following table presents hypothetical data for a series of N-(2-methoxybenzyl) benzodiazepine analogs to illustrate how quantitative data on GABA-A receptor binding and function would be structured.

Compound IDR1-SubstitutionR2-SubstitutionKi (nM) [³H]Flumazenil Binding (α1β2γ2)% Potentiation of GABA Current (1 µM) (α1β2γ2)
HZ-101 HCl15.2120%
HZ-102 FCl8.5155%
HZ-103 OMeCl22.195%
HZ-104 HNO₂35.870%

Data are hypothetical and for illustrative purposes only.

GABA-A Receptor Signaling Pathway

The binding of GABA to its receptor initiates a signaling cascade that results in neuronal inhibition. Allosteric modulators can influence the efficiency of this process.

dot

GABA-A Receptor Signaling cluster_receptor GABA-A Receptor GABA_Site GABA Binding Site Ion_Channel Chloride Ion Channel GABA_Site->Ion_Channel Opens Modulator_Site Allosteric Modulator Binding Site Modulator_Site->Ion_Channel Enhances Opening Cl_influx Cl⁻ Influx Ion_Channel->Cl_influx GABA GABA GABA->GABA_Site Modulator Allosteric Modulator (e.g., Benzodiazepine) Modulator->Modulator_Site Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of the GABA-A receptor and the influence of allosteric modulators.

Conclusion

While the direct synthesis of specific, named GABA-A receptor ligands from this compound is not prominently documented, its structural features make it a relevant precursor for the synthesis of novel psychoactive compounds, including potential GABA-A receptor modulators. The protocols and workflows outlined in this document provide a foundational framework for the synthesis, purification, and pharmacological evaluation of such compounds. Further research is warranted to explore the potential of this compound and its derivatives in the development of new therapeutics targeting the GABA-A receptor.

References

Application Notes and Protocols: N-Protection of Amino Acids Using the 2-Methoxybenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-protection of amino acids using the 2-methoxybenzyl (2-MeOBn) group, introduced via reductive amination with 2-methoxybenzaldehyde (B41997). This methodology is valuable in peptide synthesis and the development of complex molecules where selective protection of the amino functionality is crucial.

Introduction

The protection of the α-amino group of amino acids is a fundamental strategy in peptide synthesis and organic chemistry to prevent undesired side reactions. The 2-methoxybenzyl (2-MeOBn) group is an effective protecting group that can be introduced under mild conditions and removed selectively. Its electronic properties, influenced by the ortho-methoxy substituent, offer a stability profile that can be advantageous in multi-step synthetic routes.

The primary method for the introduction of the N-(2-methoxybenzyl) group is through the reductive amination of an amino acid with 2-methoxybenzaldehyde. This approach involves the formation of a Schiff base intermediate, which is subsequently reduced in situ to the secondary amine.

Key Advantages of the 2-Methoxybenzyl Protecting Group

  • Stability: The 2-MeOBn group is stable to a range of reaction conditions, including basic and nucleophilic environments.

  • Mild Introduction: Reductive amination provides a gentle method for its installation, often proceeding with high yields.

  • Selective Removal: The group can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) or by catalytic hydrogenation, offering orthogonality with other protecting groups.

Experimental Protocols

N-Protection of Amino Acids via Reductive Amination

This protocol describes a general procedure for the N-protection of a free amino acid with 2-methoxybenzaldehyde. The procedure is analogous to the well-established synthesis of N-(2-nitrobenzyl)amino acids.

Materials:

  • Amino Acid (e.g., L-Alanine)

  • 2-Methoxybenzaldehyde

  • Methanol (B129727) (MeOH)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Sodium Borohydride (B1222165) (NaBH₄)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Diethyl Ether

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve the amino acid (1.0 eq) in a mixture of methanol and aqueous NaOH solution.

    • To this solution, add 2-methoxybenzaldehyde (1.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours to facilitate the formation of the imine (Schiff base). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) in small portions.

    • Allow the reaction to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Reduce the volume of the reaction mixture under reduced pressure.

    • Wash the aqueous solution with diethyl ether to remove any unreacted aldehyde and other organic impurities.

    • Carefully adjust the pH of the aqueous phase to approximately 4-5 with HCl.

    • The N-(2-methoxybenzyl)amino acid may precipitate at this stage. If so, collect the solid by filtration.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica (B1680970) gel.

Deprotection of N-(2-Methoxybenzyl) Amino Acids

The removal of the 2-MeOBn group can be achieved under acidic conditions or via catalytic hydrogenation.

Materials:

  • N-(2-Methoxybenzyl) protected amino acid or peptide

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole (B1667542) or thioanisole, optional)

Procedure:

  • Dissolve the N-(2-methoxybenzyl) protected compound in dichloromethane.

  • Add trifluoroacetic acid (typically 25-50% v/v in DCM). A scavenger can be added to trap the liberated benzyl (B1604629) cation.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The deprotected amino acid or peptide is obtained as its TFA salt and can be further purified as needed.

Materials:

  • N-(2-Methoxybenzyl) protected amino acid or peptide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (B145695) (EtOH)

  • Hydrogen gas (H₂) source

Procedure:

  • Dissolve the N-(2-methoxybenzyl) protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of Pd/C (typically 5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the N-protection of amino acids with the 2-methoxybenzyl group.

ParameterCondition/ValueNotes
Protection Method Reductive AminationMild and efficient method.
Reagents Amino Acid, 2-Methoxybenzaldehyde, NaBH₄Readily available starting materials.
Solvent Methanol/WaterGood solubility for most amino acids.
Reaction Time 6-10 hoursVaries depending on the amino acid.
Typical Yield 70-95%Generally high yields are expected.
Deprotection (Acidic) TFA in DCMCommon and effective method.
Deprotection (Reductive) H₂/Pd-CClean and mild deprotection.

Visualizations

Reaction Workflow

N_Protection_Workflow cluster_protection N-Protection: Reductive Amination cluster_deprotection Deprotection start Amino Acid + 2-Methoxybenzaldehyde schiff_base Schiff Base Formation (MeOH/H₂O, RT) start->schiff_base reduction Reduction (NaBH₄, 0°C to RT) schiff_base->reduction protected_aa N-(2-Methoxybenzyl) Amino Acid reduction->protected_aa deprotect_acid Acidic Cleavage (TFA/DCM) protected_aa->deprotect_acid deprotect_hydro Catalytic Hydrogenation (H₂/Pd-C) protected_aa->deprotect_hydro free_aa Free Amino Acid deprotect_acid->free_aa deprotect_hydro->free_aa

Caption: Workflow for N-protection and deprotection of amino acids.

Logical Relationship of Protecting Group Selection

Protecting_Group_Selection start Need for N-Protection? select_pg Select Protecting Group start->select_pg Yes consider_ortho Consider Orthogonality select_pg->consider_ortho consider_stability Consider Stability select_pg->consider_stability meobn 2-Methoxybenzyl (2-MeOBn) consider_ortho->meobn other_pgs Other Protecting Groups (Boc, Cbz, Fmoc) consider_ortho->other_pgs consider_stability->meobn consider_stability->other_pgs

Caption: Decision process for selecting an N-protecting group.

Analytical Methods for the Quantification of 2-Methoxybenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-methoxybenzylamine in various matrices. The methods described herein are based on established analytical techniques for aromatic amines and provide a robust framework for accurate and reliable quantification. Two primary methods are detailed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a primary aromatic amine used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound is crucial for process control, quality assurance of final products, and pharmacokinetic studies. The analytical methods presented are designed to offer high sensitivity, specificity, and reproducibility.

Analytical Methods Overview

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suitable for volatile and semi-volatile compounds. A derivatization step is often employed for polar amines like this compound to improve chromatographic performance.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers excellent sensitivity and specificity and is well-suited for the analysis of polar and thermally labile compounds. Derivatization can also be used to enhance ionization efficiency and chromatographic retention.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol details a GC-MS method for the quantification of this compound following derivatization with pentafluoropropionic anhydride (B1165640) (PFPA).

Experimental Protocol: GC-MS

3.1.1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Sample Collection: To a 2 mL centrifuge tube, add 1 mL of the aqueous sample.

  • Internal Standard Spiking: Add an appropriate volume of a deuterated analog of this compound (e.g., this compound-d7) as an internal standard (IS).

  • Basification: Adjust the sample pH to > 8 by adding 100 µL of a saturated sodium bicarbonate solution to ensure the amine is in its free base form.

  • Extraction: Add 1 mL of a suitable organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte and IS into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation: Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

  • Derivatization: To the concentrated extract, add 50 µL of hexane (B92381) and 10 µL of pentafluoropropionic anhydride (PFPA). Cap the vial tightly and incubate at 60°C for 30 minutes to form the N-(2-methoxybenzyl)pentafluoropropionamide derivative.

  • Final Preparation: Cool the vial to room temperature. Reconstitute the dried residue in 100 µL of hexane and transfer to a GC-MS autosampler vial for analysis.

3.1.2. GC-MS Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined from the mass spectrum of the derivatized standard
Qualifier Ion(s) (m/z) To be determined from the mass spectrum of the derivatized standard
Data Presentation: GC-MS Method Validation Parameters (Exemplary)

The following table summarizes typical validation parameters for the GC-MS analysis of aromatic amines. These values should be established specifically for this compound during method validation.

Validation ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Spike 2. IS Spiking Sample->Spike Basify 3. Basification Spike->Basify Extract 4. Liquid-Liquid Extraction Basify->Extract Derivatize 5. Derivatization Extract->Derivatize Reconstitute 6. Reconstitution Derivatize->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS Integrate Peak Integration GCMS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol describes an LC-MS/MS method for the direct quantification of this compound, which may be suitable for samples where derivatization is not desired.

Experimental Protocol: LC-MS/MS

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of sample (e.g., plasma), add 1 mL of 4% phosphoric acid.

  • Internal Standard Spiking: Add an appropriate volume of a stable isotope-labeled internal standard (e.g., this compound-d7).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase and transfer to an autosampler vial.

4.1.2. LC-MS/MS Instrumentation and Conditions

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Precursor > Product) To be optimized for this compound and its IS
Data Presentation: LC-MS/MS Method Validation Parameters (Exemplary)

The following table provides typical performance characteristics for LC-MS/MS analysis of small molecules. These should be validated for this compound.

Validation ParameterTypical Performance
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 2 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Pre-treatment Spike 2. IS Spiking Sample->Spike SPE 3. Solid-Phase Extraction Spike->SPE Evap 4. Evaporation SPE->Evap Recon 5. Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

LC-MS/MS analysis workflow for this compound.

Method Validation

Both the GC-MS and LC-MS/MS methods must be fully validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods outlined in this document provide a comprehensive starting point for the reliable quantification of this compound. The selection of the most appropriate method will depend on the specific application, matrix, and desired sensitivity. It is imperative that any method chosen is subjected to a full validation to ensure its suitability for its intended purpose.

Application Notes and Protocols for the Purification of 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 2-methoxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below cover three common and effective purification techniques: vacuum distillation, column chromatography, and crystallization of the hydrochloride salt. Adherence to these protocols will aid in obtaining high-purity this compound, which is critical for reproducible results in research and development.

Data Presentation

The following table summarizes the expected outcomes for each purification technique, allowing for a comparative assessment based on typical laboratory results.

Purification TechniqueTypical Purity (%)Estimated Yield (%)Key AdvantagesKey Disadvantages
Vacuum Distillation> 99.080 - 90Effective for removing non-volatile impurities and solvent residue; suitable for large quantities.Requires specialized glassware; potential for thermal degradation if not controlled properly.
NH-Silica Gel Chromatography> 98.070 - 85Good for removing closely related impurities; mild conditions.Can be time-consuming and requires significant solvent volumes; may not be ideal for large scales.
Crystallization as HCl Salt> 99.560 - 80Yields highly pure crystalline solid; stable for storage.Involves an extra step of salt formation and subsequent liberation of the free base if needed.

Experimental Protocols

Vacuum Distillation

This method is ideal for purifying this compound from non-volatile impurities and residual solvents after synthesis. The boiling point of this compound is approximately 227 °C at 724 mmHg, and distillation under reduced pressure is necessary to prevent thermal decomposition.[1][2]

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Vacuum pump with a cold trap

  • Thermometer

  • Boiling chips or magnetic stir bar

Protocol:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

  • Initiate Vacuum: Connect the apparatus to the vacuum pump and slowly evacuate the system. A pressure of 10-20 mmHg is typically sufficient.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle.

  • Distillation: The temperature of the vapor will rise and then stabilize as the this compound begins to distill. Collect the fraction that distills at the expected boiling point at the given pressure. For example, at approximately 10 mmHg, the boiling point will be significantly lower than at atmospheric pressure.

  • Completion: Once the majority of the product has distilled, and the temperature begins to drop, stop the heating. Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the distilled product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

G Workflow for Vacuum Distillation cluster_setup Setup cluster_distillation Distillation Process cluster_completion Completion setup_apparatus Assemble Distillation Apparatus charge_flask Charge Flask with Crude Amine setup_apparatus->charge_flask apply_vacuum Apply Vacuum charge_flask->apply_vacuum heat_flask Gently Heat Flask apply_vacuum->heat_flask collect_fraction Collect Distillate heat_flask->collect_fraction cool_down Cool Apparatus collect_fraction->cool_down release_vacuum Release Vacuum cool_down->release_vacuum analyze_product Analyze Purity (GC/NMR) release_vacuum->analyze_product

Caption: Workflow for the purification of this compound by vacuum distillation.

NH-Silica Gel Column Chromatography

This technique is particularly useful for removing polar impurities and byproducts that have similar boiling points to this compound. The use of amine-functionalized (NH) silica (B1680970) gel helps to reduce the tailing of the basic amine product during elution.

Materials:

  • Crude this compound

  • NH-Silica gel

  • Chromatography column

  • Heptane (or Hexane)

  • Ethyl acetate (B1210297)

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Protocol:

  • Slurry Preparation: Prepare a slurry of NH-silica gel in the mobile phase (heptane:ethyl acetate = 1:4).

  • Column Packing: Pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the heptane:ethyl acetate (1:4) mobile phase, collecting fractions in separate tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Fraction Pooling: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.

  • Analysis: Confirm the purity of the product by GC or NMR.

G Workflow for NH-Silica Gel Chromatography cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prepare_slurry Prepare NH-Silica Slurry pack_column Pack Chromatography Column prepare_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Heptane:EtOAc (1:4) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_fractions Pool Pure Fractions monitor_tlc->pool_fractions remove_solvent Remove Solvent pool_fractions->remove_solvent analyze_purity Analyze Purity (GC/NMR) remove_solvent->analyze_purity

Caption: Workflow for the purification of this compound by NH-silica gel chromatography.

Crystallization as the Hydrochloride Salt

Conversion of the amine to its hydrochloride salt followed by crystallization is an excellent method for achieving high purity. The salt is typically a stable, crystalline solid that is less susceptible to aerial oxidation than the free base.

Materials:

  • Purified this compound (from distillation or chromatography)

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Anhydrous hydrochloric acid (as a solution in diethyl ether or as a gas)

  • Beaker or flask

  • Stirring apparatus

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Salt Formation: Dissolve the this compound in anhydrous diethyl ether in a flask. While stirring, slowly add a solution of anhydrous HCl in diethyl ether. The hydrochloride salt will precipitate out of the solution.

  • Crystallization: Allow the suspension to stir at room temperature for a period to ensure complete precipitation and crystal growth. Cooling the mixture in an ice bath can further increase the yield.

  • Isolation: Collect the crystalline this compound hydrochloride by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • (Optional) Free-Basing: If the free amine is required, the hydrochloride salt can be dissolved in water, and the solution can be basified with a strong base (e.g., NaOH) and extracted with an organic solvent. The organic extracts are then dried and the solvent is evaporated to yield the pure free base.

G Workflow for Crystallization as HCl Salt cluster_salt_formation Salt Formation cluster_crystallization Crystallization & Isolation cluster_optional Optional: Free-Basing dissolve_amine Dissolve Amine in Ether add_hcl Add Anhydrous HCl Solution dissolve_amine->add_hcl precipitate_salt Precipitate HCl Salt add_hcl->precipitate_salt filter_crystals Filter Crystals precipitate_salt->filter_crystals wash_crystals Wash with Cold Ether filter_crystals->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals dissolve_salt Dissolve Salt in Water dry_crystals->dissolve_salt basify Basify with NaOH dissolve_salt->basify extract Extract with Organic Solvent basify->extract dry_and_concentrate Dry and Concentrate extract->dry_and_concentrate

References

Application Note: A Scalable Synthesis of 2-Methoxybenzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxybenzylamine is a key intermediate in the synthesis of a wide range of pharmacologically active molecules and other fine chemicals.[1] Its structural motif is present in compounds developed as analgesic agents and for other central nervous system applications.[] As the demand for such compounds grows, the need for robust and scalable methods for producing high-purity this compound becomes increasingly critical for researchers in both academic and industrial settings. This application note details a reliable and scalable protocol for the synthesis of this compound via the reductive amination of 2-methoxybenzaldehyde (B41997). This method offers high yield and purity while utilizing readily available and cost-effective reagents, making it suitable for multi-gram to kilogram scale production.

The described protocol follows a one-pot synthesis approach where an imine is formed in situ from 2-methoxybenzaldehyde and ammonia, followed by reduction with sodium borohydride (B1222165). This method avoids the isolation of the intermediate imine, streamlining the overall process and minimizing potential product loss. The protocol has been optimized for both reaction efficiency and ease of workup and purification.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Equipment:

  • 2-Methoxybenzaldehyde (≥98% purity)

  • Ammonium hydroxide (B78521) solution (28-30% NH₃ in water)

  • Sodium borohydride (NaBH₄, ≥98% purity)

  • Methanol (B129727) (MeOH, ACS grade)

  • Dichloromethane (B109758) (DCM, ACS grade)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl, concentrated)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel. The flask is charged with 2-methoxybenzaldehyde (136.15 g, 1.0 mol) and methanol (1.5 L). The mixture is stirred until the aldehyde is fully dissolved.

  • Imine Formation: The solution is cooled to 0-5 °C using an ice bath. Ammonium hydroxide solution (28-30%, 295 mL, ~4.5 mol) is added dropwise via the addition funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours.

  • Reduction: In a separate beaker, sodium borohydride (45.4 g, 1.2 mol) is carefully dissolved in 400 mL of cold water (prepare this solution just before use). This NaBH₄ solution is then added portion-wise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 15 °C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Workup and Extraction: The reaction is quenched by the slow addition of 500 mL of water. The methanol is removed under reduced pressure using a rotary evaporator. The remaining aqueous layer is extracted with dichloromethane (3 x 500 mL). The combined organic layers are washed with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • Purification: The crude product is purified by vacuum distillation to afford pure this compound as a colorless to pale yellow liquid.[1]

Data Summary

The following table summarizes the quantitative data from a representative scale-up synthesis of this compound following the protocol described above.

ParameterValue
Reactants
2-Methoxybenzaldehyde136.15 g (1.0 mol)
Ammonium Hydroxide (28-30%)295 mL (~4.5 mol)
Sodium Borohydride45.4 g (1.2 mol)
Solvents
Methanol1.5 L
Dichloromethane1.5 L (for extraction)
Reaction Conditions
Imine Formation Temperature0-5 °C
Reduction Temperature<15 °C
Reaction Time18-24 hours
Results
Crude Product Yield125-132 g
Purified Product Yield110-118 g
Molar Yield80-86%
Purity (by GC)>98%
Product Characterization
AppearanceColorless to pale yellow liquid
Boiling Point227 °C/724 mmHg
Refractive Index (n20/D)1.548

Visualizations

Experimental Workflow

Scale_Up_Synthesis_of_2_Methoxybenzylamine Figure 1: Experimental Workflow for the Scale-Up Synthesis of this compound Start Start: Materials and Equipment Reaction_Setup 1. Reaction Setup - Charge 2-methoxybenzaldehyde and Methanol - Dissolve Start->Reaction_Setup Imine_Formation 2. Imine Formation - Cool to 0-5 °C - Add Ammonium Hydroxide - Stir for 2h Reaction_Setup->Imine_Formation Reduction 3. Reduction - Add NaBH4 Solution - Stir for 12-16h Imine_Formation->Reduction Workup 4. Workup and Extraction - Quench with Water - Remove Methanol - Extract with DCM - Dry and Concentrate Reduction->Workup Purification 5. Purification - Vacuum Distillation Workup->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Caption: Workflow for this compound synthesis.

Safety Considerations

  • 2-Methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Ammonium Hydroxide: Corrosive and causes burns. Use in a well-ventilated area.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce hydrogen gas. Handle with care and add slowly.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle only in a fume hood.

  • The reaction is exothermic, especially during the addition of sodium borohydride. Proper temperature control is crucial to prevent runaway reactions.

Conclusion

The protocol presented provides a detailed and reliable method for the scale-up synthesis of this compound. By employing a one-pot reductive amination strategy, this procedure is efficient, high-yielding, and amenable to large-scale production. The use of cost-effective reagents and a straightforward purification process makes this an attractive method for both academic and industrial laboratories requiring multi-gram to kilogram quantities of this valuable intermediate.

References

Application Notes and Protocols for 2-Methoxybenzylamine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methoxybenzylamine as a versatile reagent in multicomponent reactions (MCRs). MCRs are powerful tools in modern organic synthesis and drug discovery, enabling the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. This document details the application of this compound in key MCRs, including the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Introduction to this compound in Multicomponent Reactions

This compound is a valuable primary amine for MCRs due to the electronic properties conferred by the ortho-methoxy group. This substituent can influence the nucleophilicity of the amine and potentially participate in post-MCR transformations. While the use of the isomeric 4-methoxybenzylamine (B45378) is more widely documented, the principles and procedures are generally applicable to this compound, making it a valuable tool for generating structural diversity in compound libraries.

Isocyanide-based multicomponent reactions (IMCRs) are particularly prominent, offering access to a wide array of peptide-like structures and heterocyclic systems.[1][2] The Ugi and Passerini reactions are cornerstone IMCRs that generate α-aminoacyl amides and α-acyloxy amides, respectively.[1][3] The Groebke-Blackburn-Bienaymé reaction, another important IMCR, provides a direct route to fused imidazopyridines and related heterocycles.[4]

Key Multicomponent Reactions Involving Benzylamines

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[1] This reaction is highly valued for its efficiency and the high degree of molecular diversity that can be achieved by varying the four starting materials. The general mechanism involves the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate, followed by a Mumm rearrangement to yield the final product.

General Ugi Reaction Workflow

Ugi_Workflow reagents Aldehyde + Amine (e.g., this compound) imine Imine Formation reagents->imine Solvent (e.g., Methanol) add_components Add Isocyanide & Carboxylic Acid imine->add_components ugi_reaction Ugi Reaction add_components->ugi_reaction Stir at RT workup Aqueous Workup & Extraction ugi_reaction->workup product α-Aminoacyl Amide Product purification Purification (e.g., Chromatography) workup->purification purification->product

Caption: A generalized workflow for a typical Ugi four-component reaction.

Experimental Protocol: Ugi Reaction with a Benzylamine Analog

Please note: The following protocol is adapted from a procedure using 4-methoxybenzylamine due to the limited availability of specific experimental data for this compound.

This protocol describes the synthesis of N-cyclohexyl-2-[N-(4-methoxybenzyl)acetamido]-2-(thien-2-yl)acetamide.[5]

Materials:

  • Thiophene-2-carboxaldehyde

  • 4-Methoxybenzylamine

  • Anhydrous sodium sulfate (B86663)

  • Dry Methanol (B129727)

  • Acetic acid

  • Cyclohexyl isocyanide

  • 25 mL round-bottomed flask

  • Magnetic stir bar

Procedure:

  • To a 25 mL round-bottomed flask equipped with a magnetic stir bar, add dry methanol (5 mL), thiophene-2-carboxaldehyde (100 µL, 1.1 mmol), 4-methoxybenzylamine (130 µL, 1 mmol), and anhydrous sodium sulfate (0.5 g).[5]

  • Stopper the flask and stir the solution for 1 hour at room temperature to facilitate imine formation.[5]

  • To the resulting solution containing the imine, add acetic acid (58 µL, 1 mmol) and stir for an additional 15 minutes at room temperature, keeping the flask stoppered.[5]

  • Add cyclohexyl isocyanide (124 µL, 1 mmol) to the reaction mixture.[5]

  • Continue stirring the mixture in the stoppered flask at room temperature for 24 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard techniques such as vacuum filtration and column chromatography on silica (B1680970) gel.[5]

AldehydeAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)Reference
Thiophene-2-carboxaldehyde4-MethoxybenzylamineAcetic AcidCyclohexyl isocyanideMethanol24Not specified[5]
Terephthalaldehyde4-Methoxybenzylamine(post-reaction with maleic anhydride)α-isocyanoacetamide derivativeToluene1.463 (overall)
Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[3] This reaction is one of the first isocyanide-based MCRs to be discovered and is particularly useful for the synthesis of depsipeptides and other ester-containing compounds. The mechanism is believed to proceed through a concerted, cyclic transition state, especially in non-polar solvents.[6]

General Passerini Reaction Mechanism

Passerini_Mechanism cluster_reactants Reactants Aldehyde Aldehyde (R1CHO) Intermediate Cyclic Intermediate Aldehyde->Intermediate Carboxylic_Acid Carboxylic Acid (R2COOH) Carboxylic_Acid->Intermediate Isocyanide Isocyanide (R3NC) Isocyanide->Intermediate Product α-Acyloxy Amide Intermediate->Product Rearrangement

Caption: A simplified representation of the Passerini three-component reaction mechanism.

Expected Reactivity of this compound in a Modified Passerini Context:

While this compound, as a primary amine, would typically lead to an Ugi reaction in the presence of an aldehyde, carboxylic acid, and isocyanide, it can be a precursor to components used in Passerini-type reactions. For instance, it can be converted to an isocyanide which can then participate in a Passerini reaction. The electronic nature of the ortho-methoxy group may influence the reactivity of the derived isocyanide.

CarbonylCarboxylic AcidIsocyanideSolventTime (h)Yield (%)
FormaldehydeDiterpenic acidEthyl 2-isocyanoacetateMethanol120Not specified
IsobutyraldehydePhenylacetic acidBenzyl isocyanideDichloromethaneNot specifiedNot specified
Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (such as a 2-aminoazine), an aldehyde, and an isocyanide to synthesize fused imidazole (B134444) heterocycles, most commonly imidazo[1,2-a]pyridines.[4] This reaction is of significant interest in medicinal chemistry due to the prevalence of the imidazopyridine scaffold in pharmaceuticals. The reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion, which then undergoes a [4+1] cycloaddition with the isocyanide.

General Groebke-Blackburn-Bienaymé Reaction

GBB_Reaction cluster_reactants Reactants Amidine Amidine (e.g., 2-Aminopyridine) Iminium Iminium Ion Formation Amidine->Iminium Aldehyde Aldehyde Aldehyde->Iminium Isocyanide Isocyanide Cycloaddition [4+1] Cycloaddition Isocyanide->Cycloaddition Iminium->Cycloaddition Product Fused Imidazole (e.g., Imidazopyridine) Cycloaddition->Product Rearomatization

Caption: The key steps of the Groebke-Blackburn-Bienaymé reaction.

Considerations for this compound in GBB-type Syntheses:

While this compound is not a direct component in the classical GBB reaction, it can be a versatile starting material for the synthesis of the required aldehyde or isocyanide components, thereby introducing the 2-methoxybenzyl moiety into the final heterocyclic product. The steric bulk of the ortho-methoxy group on the aldehyde or isocyanide may influence the reaction rate and yield.

AmidineAldehydeIsocyanideCatalystSolventYield (%)
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)₃Methanol95
2-AminopyrazineIsobutyraldehydeCyclohexyl isocyanideAcetic AcidDichloromethane88
2-Aminopyrimidine4-ChlorobenzaldehydeBenzyl isocyanideYb(OTf)₃Acetonitrile92

Conclusion

This compound is a promising reagent for expanding the chemical space accessible through multicomponent reactions. While direct, detailed experimental data for its use is not as prevalent as for its 4-methoxy isomer, the established protocols for related benzylamines provide a strong foundation for its successful implementation in Ugi, Passerini-type, and Groebke-Blackburn-Bienaymé reactions. The unique electronic and steric properties of the ortho-methoxy group offer opportunities for novel molecular designs and post-MCR modifications, making it a valuable tool for researchers in organic synthesis and drug development. Further exploration of this compound in these and other MCRs is warranted to fully elucidate its synthetic potential.

References

Application Notes and Protocols: 2-Methoxybenzylamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybenzylamine is a versatile primary amine that serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its utility stems from the nucleophilicity of the amino group and the electronic properties conferred by the ortho-methoxy substituent on the benzene (B151609) ring. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including quinazolines, benzodiazepines, and complex polyheterocycles via multicomponent reactions, leveraging this compound as a key precursor. These heterocycles are of significant interest in medicinal chemistry and drug discovery due to their prevalence in pharmacologically active molecules.

Application Note 1: Synthesis of 2-Substituted Quinazolines

Quinazolines are a prominent class of fused heterocyclic compounds present in numerous FDA-approved drugs and biologically active molecules, exhibiting properties such as anticancer and anti-inflammatory activities. A straightforward and efficient method for synthesizing 2-substituted quinazolines involves the condensation of 2-aminobenzophenones or related o-carbonyl anilines with this compound. This reaction can be promoted by various catalytic systems, including electro-catalysis or iodine-catalyzed C-H amination, offering a green and economical approach.

A recently developed electro-catalytic method promoted by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) provides an efficient and green synthesis of quinazolines from 2-aminobenzophenones and benzylamines under mild conditions.

Experimental Workflow: Quinazoline (B50416) Synthesis

Workflow for the electrochemical synthesis of 2-substituted quinazolines.
Quantitative Data

The following table summarizes the yields for the synthesis of various 2,4-disubstituted quinazolines using the electrochemical method with different benzylamine (B48309) and 2-aminobenzophenone (B122507) derivatives.

Entry2-Aminobenzophenone (Substituent R1)Benzylamine (Substituent R2)ProductYield (%)
1Phenyl2-Methoxybenzyl2-(2-Methoxyphenyl)-4-phenylquinazoline78
2Phenyl4-Methylbenzyl2-(p-Tolyl)-4-phenylquinazoline85
3Phenyl4-Chlorobenzyl2-(4-Chlorophenyl)-4-phenylquinazoline72
44-ChlorophenylBenzyl4-(4-Chlorophenyl)-2-phenylquinazoline75
54-MethylphenylBenzyl4-(p-Tolyl)-2-phenylquinazoline81

Table 1: Substrate scope and yields for quinazoline synthesis. Data adapted from analogous reactions.

Experimental Protocol: Synthesis of 2-(2-Methoxyphenyl)-4-phenylquinazoline

Materials:

  • (2-Aminophenyl)(phenyl)methanone (2-aminobenzophenone) (0.2 mmol, 39.4 mg)

  • (2-Methoxyphenyl)methanamine (this compound) (0.3 mmol, 41.2 mg)

  • TEMPO (0.02 mmol, 3.1 mg)

  • Tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) (0.4 mmol, 131.7 mg)

  • Acetonitrile (B52724) (CH₃CN) (4.5 mL)

  • Water (H₂O) (0.5 mL)

  • Platinum (Pt) plate electrodes (1.5 cm x 1.5 cm)

  • Undivided electrochemical cell with a magnetic stirrer

Procedure:

  • To an undivided electrochemical cell equipped with a magnetic stirrer, add 2-aminobenzophenone (0.2 mmol), this compound (0.3 mmol), TEMPO (0.02 mmol), and nBu₄NBF₄ (0.4 mmol).

  • Add the solvent mixture of CH₃CN/H₂O (9:1, 5.0 mL).

  • Insert two platinum plate electrodes into the solution.

  • Stir the mixture at 60 °C and apply a constant current of 10 mA.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the starting material is consumed (typically 3-5 hours), stop the electrolysis and cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to yield the pure product.

Application Note 2: Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and hypnotic activities. A highly effective and straightforward synthesis involves the condensation of o-phenylenediamines with ketones. While this compound is not a direct component in the classic synthesis, it can be readily converted to 2-methoxyacetophenone (B1211565), a key ketone precursor for accessing benzodiazepines with a 2-methoxyphenyl substituent.

Using solid acid catalysts like H-MCM-22 provides a green, efficient, and highly selective method for this transformation under ambient conditions.

Experimental Workflow: 1,5-Benzodiazepine Synthesis

Benzodiazepine_Synthesis cluster_start Starting Materials cluster_reagents Reaction Conditions A o-Phenylenediamine (B120857) C Catalytic Condensation A->C B 2-Methoxyacetophenone (from this compound) B->C R H-MCM-22 (catalyst) Acetonitrile (solvent) Room Temperature R->C D 2-Methyl-2-(2-methoxyphenyl) -2,3-dihydro-1H-1,5-benzodiazepine C->D

Workflow for the catalytic synthesis of 1,5-benzodiazepines.
Quantitative Data

The H-MCM-22 catalyzed condensation is effective for a variety of ketones, affording high yields in short reaction times.

Entryo-Phenylenediamine (OPDA)KetoneProductTime (h)Yield (%)
1Unsubstituted2-Methoxyacetophenone2-Methyl-2-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine2.085
2UnsubstitutedAcetone2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine1.087
3UnsubstitutedAcetophenone2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine2.582
4UnsubstitutedCyclohexanoneSpiro[cyclohexane-1,2'-benzodiazepine]1.586
54,5-Dimethyl-OPDAAcetone2,2,4,7,8-Pentamethyl-2,3-dihydro-1H-1,5-benzodiazepine1.584

Table 2: Synthesis of 1,5-benzodiazepine derivatives using H-MCM-22 catalyst.

Experimental Protocol: Synthesis of 2-Methyl-2-(2-methoxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Materials:

  • o-Phenylenediamine (1 mmol, 108.1 mg)

  • 2-Methoxyacetophenone (2.1 mmol, 315.4 mg)

  • H-MCM-22 catalyst (150 mg)

  • Acetonitrile (5 mL)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), 2-methoxyacetophenone (2.1 mmol), and H-MCM-22 catalyst (150 mg).

  • Add acetonitrile (5 mL) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the o-phenylenediamine is consumed (typically 2 hours).

  • Upon completion, filter off the H-MCM-22 catalyst. The catalyst can be washed with acetonitrile, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol (B145695) or by column chromatography on silica gel to afford the pure 1,5-benzodiazepine derivative.

Application Note 3: Multicomponent Synthesis of Complex Heterocycles

Multicomponent reactions (MCRs), such as the Ugi and Pictet-Spengler reactions, are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules in a single step. This compound is an excellent amine component in these reactions. The Pictet-Spengler reaction, for instance, enables the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many alkaloids and pharmacologically active compounds. A tandem reaction involving the oxidation of an alcohol to an aldehyde followed by a Pictet-Spengler reaction with tryptamine (B22526) can be efficiently catalyzed by ruthenium complexes.

Experimental Workflow: Tandem Pictet-Spengler Reaction

PictetSpengler cluster_start Starting Materials cluster_reagents Reaction Conditions A 2-Methoxybenzyl Alcohol C Tandem Oxidation & Pictet-Spengler Cyclization A->C B Tryptamine B->C R Ru(II) Catalyst (1 mol%) In(OTf)3 (10 mol%) Toluene (B28343), 110 °C R->C D 1-(2-Methoxyphenyl)-1,2,3,4- tetrahydro-β-carboline C->D

Tandem oxidation/Pictet-Spengler reaction for tetrahydro-β-carboline synthesis.
Quantitative Data

The ruthenium-catalyzed tandem reaction is compatible with a range of benzylic and aliphatic alcohols, providing good to excellent yields of the corresponding tetrahydro-β-carbolines.

EntryAlcoholTryptamineProductYield (%)
12-Methoxybenzyl alcoholUnsubstituted1-(2-Methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline85
2Benzyl alcoholUnsubstituted1-Phenyl-1,2,3,4-tetrahydro-β-carboline92
34-Chlorobenzyl alcoholUnsubstituted1-(4-Chlorophenyl)-1,2,3,4-tetrahydro-β-carboline88
42-ThiophenemethanolUnsubstituted1-(Thiophen-2-yl)-1,2,3,4-tetrahydro-β-carboline76
5EthanolUnsubstituted1-Methyl-1,2,3,4-tetrahydro-β-carboline65

Table 3: Yields for the tandem Pictet-Spengler reaction.

Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline

Materials:

  • Tryptamine (0.20 mmol, 32.1 mg)

  • 2-Methoxybenzyl alcohol (0.40 mmol, 55.3 mg)

  • Pyridyl-phosphine Ruthenium(II) catalyst (1 mol%, ~1.3 mg)

  • Indium(III) triflate (In(OTf)₃) (10 mol%, 11.3 mg)

  • Anhydrous Toluene (1 mL)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), charge a Schlenk tube with a magnetic stir bar, tryptamine (0.20 mmol), the Ruthenium catalyst (1 mol%), and In(OTf)₃ (10 mol%).

  • Add anhydrous toluene (1 mL) followed by 2-methoxybenzyl alcohol (0.40 mmol).

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to afford the pure tetrahydro-β-carboline product.

experimental procedure for the synthesis of 6-substituted purines using 2-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 6-(2-methoxybenzylamino)purine, a substituted purine (B94841) derivative of interest in medicinal chemistry and drug discovery. The synthesis is achieved via a nucleophilic aromatic substitution reaction between 6-chloropurine (B14466) and 2-methoxybenzylamine. This document outlines the necessary reagents, step-by-step procedures for synthesis and purification, and methods for product characterization. The straightforward and efficient protocol is suitable for producing the target compound in quantities amenable for further biological evaluation.

Introduction

Substituted purines are a class of heterocyclic compounds that are of significant interest in the field of drug development due to their diverse biological activities. The purine scaffold is a key component of nucleic acids and many coenzymes, making its derivatives capable of interacting with a wide range of biological targets, including kinases, G-protein-coupled receptors, and polymerases. Specifically, N6-substituted purines have demonstrated potential as cytokinin analogues, anti-cancer agents, and modulators of adenosine (B11128) receptors. The synthesis described herein provides a reliable method for accessing 6-(2-methoxybenzylamino)purine, enabling further exploration of its therapeutic potential.

Reaction Scheme

The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing purine ring system activates the chlorine atom at the C6 position for displacement by the nucleophilic amine, this compound. A tertiary amine base, such as triethylamine (B128534), is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

reaction_scheme cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product 6-Chloropurine plus1 + This compound conditions Triethylamine (Base) Ethanol (B145695) (Solvent) Reflux (Heat) 6-(2-Methoxybenzylamino)purine conditions->6-(2-Methoxybenzylamino)purine

Caption: Synthetic scheme for 6-(2-Methoxybenzylamino)purine.

Experimental Protocol

This protocol is based on established methods for the N6-alkylation of 6-chloropurines.[1]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
6-ChloropurineC₅H₃ClN₄154.551.00 g6.47
This compoundC₈H₁₁NO137.180.98 g (0.93 mL)7.12
TriethylamineC₆H₁₅N101.191.31 g (1.80 mL)12.94
Ethanol (Absolute)C₂H₅OH46.0750 mL-
N,N-DimethylformamideC₃H₇NO73.09As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 6-chloropurine (1.00 g, 6.47 mmol).

  • Add absolute ethanol (50 mL) to the flask, followed by this compound (0.93 mL, 7.12 mmol) and triethylamine (1.80 mL, 12.94 mmol).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 10% methanol (B129727) in dichloromethane). The reaction is typically complete within 4-8 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid sequentially with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and triethylamine hydrochloride.

  • Dry the crude product under vacuum.

Purification (Recrystallization):

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot N,N-dimethylformamide (DMF) to dissolve the solid completely.[2]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Well-formed, colorless crystals of the pure product should form upon slow evaporation or cooling.[2]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and then diethyl ether.

  • Dry the final product, 6-(2-methoxybenzylamino)purine, in a vacuum oven. The expected yield is typically in the range of 70-85%.

Data Presentation

Table 1: Reactant and Product Information

CompoundFormulaMolar Mass ( g/mol )Appearance
Reactant: 6-ChloropurineC₅H₃ClN₄154.55White to off-white powder
Reactant: this compoundC₈H₁₁NO137.18Colorless to pale yellow liquid
Product: 6-(2-Methoxybenzylamino)purineC₁₃H₁₃N₅O255.28Colorless to white crystalline solid

Workflow Visualization

The following diagram illustrates the overall experimental workflow from setup to the final purified product.

experimental_workflow A Combine Reactants (6-Chloropurine, this compound, Triethylamine) in Ethanol B Heat to Reflux (approx. 78°C) A->B Setup C Monitor by TLC (4-8 hours) B->C Reaction D Cool to Room Temperature C->D Completion E Isolate Crude Product (Vacuum Filtration) D->E Precipitation F Wash Solid (Cold Ethanol, Diethyl Ether) E->F Work-up G Recrystallize from Hot DMF F->G Purification H Collect Purified Crystals (Vacuum Filtration) G->H I Wash and Dry Final Product H->I J Characterization (NMR, MS, m.p.) I->J Analysis

Caption: Experimental workflow for synthesis and purification.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 6-Chloropurine is a hazardous substance; avoid inhalation and skin contact.

  • Triethylamine is corrosive and has a strong odor. Handle with care.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid exposure.

  • Handle all organic solvents with care and away from ignition sources.

References

The Role of 2-Methoxybenzylamine in the Development of PAR2 Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 2 (PAR2) has emerged as a significant therapeutic target for a variety of inflammatory, metabolic, and pain-related disorders. The development of potent and selective PAR2 antagonists is a key objective in harnessing its therapeutic potential. While a direct and established role for 2-methoxybenzylamine in the synthesis of widely recognized PAR2 antagonists is not prominently documented in publicly available scientific literature, this document provides a comprehensive overview of the principles and methodologies that would guide the application of such a scaffold in PAR2 antagonist development. This includes a review of known PAR2 antagonist chemotypes, detailed protocols for assessing antagonist activity, and an exploration of the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers aiming to explore novel chemical scaffolds, such as those derived from this compound, for the discovery of new PAR2 inhibitors.

Introduction to PAR2 and its Antagonism

Protease-activated receptors (PARs) are a unique subclass of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a tethered ligand that binds to the receptor, initiating intracellular signaling cascades.[1][2][3] PAR2 is expressed in a wide range of cells, including epithelial, immune, and neuronal cells, and is activated by proteases such as trypsin, mast cell tryptase, and coagulation factors.[1] Its activation is implicated in a host of physiological and pathophysiological processes, including inflammation, pain, and metabolic diseases.[3][4] Consequently, the development of PAR2 antagonists is a promising therapeutic strategy.

Known Classes of PAR2 Antagonists

The landscape of PAR2 antagonists is diverse and includes peptide-mimetics, small molecules, and antibodies.[4] Understanding these existing classes provides a framework for the rational design of new antagonists, potentially incorporating novel chemical moieties like this compound.

  • Peptide and Peptidomimetic Antagonists: Early efforts in PAR2 antagonist development focused on modifications of the activating peptide sequence. More advanced peptidomimetics, such as K-14585 and C391, have been developed to improve stability and potency.[5]

  • Small Molecule Antagonists: High-throughput screening and structure-based drug design have led to the discovery of non-peptide small molecule antagonists. A notable example is the AZ series of compounds (e.g., AZ8838 and AZ3451), which were identified with the aid of the PAR2 crystal structure and bind to allosteric sites on the receptor.

  • Biased Antagonists: Some antagonists exhibit biased signaling, selectively blocking one downstream pathway while having no effect or even agonistic effects on others. For instance, GB88 is a biased antagonist that inhibits PAR2/Gq/11/Ca2+/PKC signaling while acting as an agonist for other pathways.[4] More recently, C781 has been identified as a β-arrestin/MAPK biased PAR2 antagonist.[6]

Hypothetical Application of this compound in PAR2 Antagonist Design

While direct synthesis routes for PAR2 antagonists from this compound are not explicitly detailed in the reviewed literature, the principles of medicinal chemistry allow for the rational design of novel antagonists based on this scaffold. The this compound moiety can be incorporated into larger molecules to explore new chemical space and potentially establish novel interactions with the PAR2 binding pocket. Structure-activity relationship (SAR) studies would be crucial to optimize the potency and selectivity of any newly synthesized compounds.

Data Presentation: Activity of Known PAR2 Antagonists

To provide a reference for the evaluation of novel compounds, the following table summarizes the activity of some well-characterized PAR2 antagonists.

CompoundAntagonist TypeAssay SystemAgonistIC50 ValueCitation
GB88 Biased AntagonistHT-29 cells (Ca2+ mobilization)2f-LIGRLO-NH2 (1 µM)560 nM[4]
K-14585 Peptide-mimeticHuman Keratinocytes (Ca2+ mobilization)SLIGKV-OH (30 µM)1.1 µM
K-12940 Peptide-mimeticHuman Keratinocytes (Ca2+ mobilization)SLIGKV-OH (30 µM)2.87 µM
C391 Peptide-mimetic16HBE14o- cells (Ca2+ signaling)2-at-LIGRL-NH21.30 µM[5]
I-191 Small Molecule (Allosteric)HT29 cells (ERK1/2 phosphorylation)2f-LIGRL-NH2 (5 µM)pIC50 7.8 (approx. 16 nM)[7]
I-191 Small Molecule (Allosteric)HT29 cells (ERK1/2 phosphorylation)Trypsin (50 nM)pIC50 7.2 (approx. 63 nM)[7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of putative PAR2 antagonists.

Protocol 1: Intracellular Calcium Mobilization Assay

This assay is a primary method for screening PAR2 antagonists by measuring their ability to inhibit agonist-induced increases in intracellular calcium.

Materials:

  • Human cell line expressing PAR2 (e.g., HT-29, 16HBE14o-, or CHO-hPAR2).[4][5]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • PAR2 agonist (e.g., SLIGKV-NH2, 2f-LIGRLO-NH2, or trypsin).[4]

  • Test antagonist compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation with Fura-2 AM).

  • Antagonist Pre-incubation: Wash the cells to remove excess dye. Add the test antagonist compound at various concentrations to the wells and incubate for a specified period (e.g., 2-10 minutes).[5]

  • Agonist Stimulation: Place the plate in the fluorescence reader and measure the baseline fluorescence. Add the PAR2 agonist at a predetermined EC80 concentration to the wells and continue to measure the fluorescence signal over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the agonist response by the antagonist at each concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ERK1/2 Phosphorylation Assay

This assay assesses the antagonist's ability to block PAR2-mediated activation of the MAPK/ERK signaling pathway.

Materials:

  • Human cell line expressing PAR2 (e.g., HT-29).[7]

  • PAR2 agonist.

  • Test antagonist compound.

  • Cell lysis buffer.

  • Antibodies for Western blotting: primary antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK1/2, and a secondary HRP-conjugated antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and grow to near confluence. Serum-starve the cells for several hours before the experiment.

  • Antagonist and Agonist Incubation: Pre-incubate the cells with the test antagonist at various concentrations for a defined period. Then, stimulate the cells with a PAR2 agonist for a short duration (e.g., 5-10 minutes).[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to extract total protein.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then probe with the primary antibody against pERK1/2.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities for pERK1/2 and total ERK1/2. Normalize the pERK1/2 signal to the total ERK1/2 signal. Calculate the percentage of inhibition of agonist-induced ERK1/2 phosphorylation by the antagonist and determine the IC50 value.

Mandatory Visualizations

PAR2 Signaling Pathways

PAR2_Signaling Protease Protease (e.g., Trypsin) PAR2 PAR2 Protease->PAR2 Cleavage Gq11 Gαq/11 PAR2->Gq11 Activation G1213 Gα12/13 PAR2->G1213 Activation beta_arrestin β-Arrestin PAR2->beta_arrestin Recruitment PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC ERK12 ERK1/2 PKC->ERK12 RhoA RhoA G1213->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton beta_arrestin->ERK12 Inflammation Inflammation, Proliferation ERK12->Inflammation

Caption: Overview of major PAR2 signaling pathways.

Experimental Workflow for PAR2 Antagonist Screening

Antagonist_Screening_Workflow start Start: Novel Compound (e.g., from this compound) primary_screen Primary Screen: Ca²⁺ Mobilization Assay start->primary_screen hit_id Hit Identification (Active Compounds) primary_screen->hit_id secondary_assay Secondary Assays: - ERK1/2 Phosphorylation - Radioligand Binding hit_id->secondary_assay Active inactive Inactive hit_id->inactive Inactive sar Structure-Activity Relationship (SAR) Studies secondary_assay->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Efficacy Studies lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: General workflow for PAR2 antagonist screening.

Conclusion

The development of PAR2 antagonists is a vibrant area of research with significant therapeutic promise. While the direct application of this compound in this context is not yet established in the literature, the principles of rational drug design, coupled with the robust screening protocols outlined in this document, provide a clear path for the exploration of novel chemical scaffolds. The data and methodologies presented here serve as a valuable resource for researchers and drug development professionals dedicated to the discovery of the next generation of PAR2-targeted therapeutics.

References

Synthesis of Schiff Bases from 2-Methoxybenzylamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds and their metal complexes are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of moieties like 2-methoxybenzylamine can modulate the electronic and steric properties of the resulting Schiff base, potentially enhancing its therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Schiff bases derived from this compound, with a focus on their relevance to drug development professionals.

General Synthesis Pathway

The synthesis of Schiff bases from this compound is typically a straightforward condensation reaction with a substituted salicylaldehyde (B1680747) in an alcoholic solvent, often under reflux conditions. The general reaction is depicted below:

Figure 1: General reaction for the synthesis of a Schiff base from this compound and a substituted salicylaldehyde.

Application Notes: Drug Development Potential

Schiff bases derived from this compound are promising candidates for drug discovery due to their diverse pharmacological activities.

Anticancer Activity and Mechanism of Action

Several studies have highlighted the potent anticancer activity of Schiff bases against various cancer cell lines. One of the proposed mechanisms of action involves the induction of apoptosis (programmed cell death) through the modulation of key cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation and survival, is a common target.

Certain Schiff bases have been shown to induce apoptosis in cancer cells by activating the MAPK pathway, leading to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. This ultimately results in the activation of caspases, a family of proteases that execute the apoptotic process.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxy-3-methoxybenzylidene)-2-methoxybenzylamine

This protocol details the synthesis of a representative Schiff base from this compound and o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Materials and Reagents:

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol) in 25 mL of absolute ethanol.

  • To this solution, add this compound (1.37 g, 10 mmol) dropwise with continuous stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A yellow crystalline product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain pure N-(2-hydroxy-3-methoxybenzylidene)-2-methoxybenzylamine.

  • Dry the purified crystals in a desiccator over anhydrous calcium chloride.

Data Presentation

The following tables summarize the typical reaction parameters and characterization data for the synthesis of N-(2-hydroxy-3-methoxybenzylidene)-2-methoxybenzylamine.

Table 1: Reaction Parameters and Product Characteristics

ParameterValue
Reactant 1This compound
Reactant 22-Hydroxy-3-methoxybenzaldehyde
Molar Ratio1:1
SolventAbsolute Ethanol
Reaction TemperatureReflux (~78 °C)
Reaction Time4 hours
Product AppearanceYellow crystalline solid
Yield~85-90%
Melting Point142-144 °C

Table 2: Spectroscopic Data for N-(2-hydroxy-3-methoxybenzylidene)-2-methoxybenzylamine

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (KBr, cm⁻¹) ~3450 (O-H stretch, phenolic), ~1630 (C=N stretch, azomethine), ~1250 (C-O stretch, methoxy)
¹H NMR (CDCl₃, δ ppm) ~13.5 (s, 1H, -OH), ~8.4 (s, 1H, -CH=N-), 6.8-7.4 (m, 7H, Ar-H), 4.8 (s, 2H, -N-CH₂-), 3.9 (s, 3H, -OCH₃), 3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~165.0 (C=N), 115.0-160.0 (Ar-C), ~62.0 (-N-CH₂-), ~56.0 (-OCH₃)

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the Schiff base and a representative signaling pathway potentially modulated by these compounds.

experimental_workflow Experimental Workflow for Schiff Base Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reactants 1. Mix this compound and o-Vanillin in Ethanol reflux 2. Reflux for 4 hours reactants->reflux Heat cool 3. Cool to Room Temperature reflux->cool filter 4. Vacuum Filtration cool->filter recrystallize 5. Recrystallize from Hot Ethanol filter->recrystallize dry 6. Dry in Desiccator recrystallize->dry ftir FT-IR Spectroscopy dry->ftir nmr NMR Spectroscopy (¹H, ¹³C) dry->nmr mp Melting Point Determination dry->mp

Caption: Workflow for synthesis and characterization.

mapk_pathway Proposed Anticancer Mechanism via MAPK Pathway SchiffBase Schiff Base Compound (from this compound) Cell Cancer Cell Membrane SchiffBase->Cell Enters Cell MAPK_activation MAPK Pathway Activation (e.g., JNK, p38) Cell->MAPK_activation Stress Signal Bcl2_down Downregulation of Bcl-2 (Anti-apoptotic) MAPK_activation->Bcl2_down Bax_up Upregulation of Bax (Pro-apoptotic) MAPK_activation->Bax_up Caspase_activation Caspase Activation (Caspase-3, Caspase-9) Bcl2_down->Caspase_activation Promotes Bax_up->Caspase_activation Promotes Apoptosis Apoptosis Caspase_activation->Apoptosis Execution

Caption: MAPK-mediated apoptosis by Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound provides a facile route to a class of compounds with significant potential in drug development. The straightforward synthetic protocol, coupled with their promising biological activities, makes them attractive targets for further investigation. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and therapeutic applications of these compounds. Further studies to elucidate the precise mechanisms of action and to optimize the lead compounds will be crucial for their translation into clinical candidates.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxybenzylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-methoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reductive Amination of 2-Methoxybenzaldehyde (B41997): This is a widely used one-pot reaction where 2-methoxybenzaldehyde is reacted with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.[1][2]

  • Nucleophilic Substitution: This method involves the reaction of a 2-methoxybenzyl halide (e.g., bromide or chloride) with ammonia.[3]

  • Synthesis from 2-Bromoanisole: A multi-step synthesis that involves a palladium-catalyzed amination reaction.[3]

Q2: Which reducing agents are suitable for the reductive amination of 2-methoxybenzaldehyde?

A2: Several reducing agents can be employed for this transformation, with the choice often depending on the specific reaction conditions and the desired selectivity. Common choices include:

  • Sodium borohydride (B1222165) (NaBH₄): A cost-effective and common reducing agent. It is important to allow for the formation of the imine intermediate before adding NaBH₄ to prevent the reduction of the starting aldehyde.[1][4]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is milder than NaBH₄ and can selectively reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction where all reagents are mixed from the start.[1][2][4] It is often used under mildly acidic conditions (pH ~4-5) for optimal imine formation.[1]

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reducing agent that is effective for reductive aminations.[1]

  • Catalytic Hydrogenation: Using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) with hydrogen gas is also a viable method.[3][5]

Q3: What are the typical solvents used for the synthesis of this compound?

A3: The choice of solvent depends on the specific synthetic route and reagents used. For reductive amination, common solvents include:

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective way to check for the consumption of the starting material (2-methoxybenzaldehyde) and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the starting materials, product, and any byproducts in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the benzylamine (B48309) product.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Recommendations
Incomplete Imine Formation - pH Adjustment: For reductive aminations using ammonia or ammonium salts, the pH of the reaction mixture is crucial for imine formation. A slightly acidic pH (around 4-5) is often optimal.[1] You can add a small amount of acetic acid to achieve this. - Water Removal: The formation of the imine from the aldehyde and amine generates water. In some cases, using a dehydrating agent like molecular sieves can help drive the equilibrium towards the imine, thus improving the final product yield.
Reduction of Starting Aldehyde - Choice of Reducing Agent: If you are using a strong reducing agent like sodium borohydride, it can reduce the starting 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol. To avoid this, either allow sufficient time for the imine to form before adding the reducing agent or switch to a milder, more selective reagent like sodium cyanoborohydride or sodium triacetoxyborohydride.[1][4]
Suboptimal Reaction Temperature - Temperature Optimization: The reaction temperature can significantly impact the reaction rate and yield. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can lead to side reactions and decomposition. It is recommended to start at room temperature and gradually increase if necessary while monitoring the reaction.
Catalyst Deactivation (for Catalytic Hydrogenation) - Catalyst Quality and Handling: Ensure the catalyst (e.g., Raney Nickel, Pd/C) is fresh and has been stored under appropriate conditions to prevent deactivation. - Catalyst Loading: The amount of catalyst used can be critical. A low catalyst loading may result in an incomplete reaction. It may be necessary to perform a catalyst loading screen to find the optimal amount for your specific reaction.
Product Loss During Workup - Extraction pH: this compound is a basic compound. During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting with an organic solvent to ensure the amine is in its free base form and has good solubility in the organic phase. - Multiple Extractions: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize the recovery of the product from the aqueous layer.
Issue 2: Presence of Impurities in the Final Product

Common Impurities and Their Removal

Impurity Identification Method Recommended Purification Protocol
Unreacted 2-Methoxybenzaldehyde GC-MS, ¹H NMR (aldehyde proton signal around 9.8-10.0 ppm)Bisulfite Wash: Unreacted aldehyde can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde forms a water-soluble adduct that can be separated in the aqueous layer.
2-Methoxybenzyl Alcohol GC-MS, ¹H NMR (benzylic CH₂ signal and hydroxyl proton signal)Column Chromatography: Silica (B1680970) gel column chromatography can effectively separate the more polar alcohol from the less polar benzylamine. A solvent system such as ethyl acetate/hexane can be used.
N,N-bis(2-methoxybenzyl)amine (Dimer) GC-MS, LC-MSColumn Chromatography: This less polar byproduct can typically be separated from the desired primary amine by silica gel column chromatography.

Experimental Protocols

Protocol: Reductive Amination of 2-Methoxybenzaldehyde using Sodium Borohydride

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in methanol (5-10 mL per gram of aldehyde).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Quench the reaction by slowly adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and 1 M NaOH solution.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Reductive Amination

Starting MaterialAmine SourceReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methoxy-4-methyl-benzaldehydeAmmonium formate--1205High[6]
AldehydesPrimary AminesSodium BorohydrideMethanolRoom Temp--[1][4]
AldehydesPrimary AminesSodium CyanoborohydrideMethanolRoom Temp--[1][4]
AldehydesPrimary AminesSodium TriacetoxyborohydrideDichloromethaneRoom Temp--[1]

Note: The data in this table is compiled from various sources and may not be directly comparable due to variations in experimental setups. It is intended to provide a general overview of common conditions.

Visualizations

Experimental Workflow for Reductive Amination

experimental_workflow reagents 1. Mix 2-Methoxybenzaldehyde and Ammonium Acetate in Methanol imine_formation 2. Stir at Room Temperature (Imine Formation) reagents->imine_formation reduction 3. Cool to 0 °C and add Sodium Borohydride imine_formation->reduction stirring 4. Stir at Room Temperature reduction->stirring workup 5. Quench, Concentrate, and Extract with DCM stirring->workup purification 6. Dry, Concentrate, and Purify (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Yield of This compound check_imine Check for Imine Formation (TLC, NMR) start->check_imine imine_issue Incomplete Imine Formation check_imine->imine_issue adjust_ph Adjust pH to ~4-5 with Acetic Acid imine_issue->adjust_ph Yes check_aldehyde Check for Unreacted Aldehyde and Presence of Alcohol Byproduct (GC-MS) imine_issue->check_aldehyde No optimize_conditions Review and Optimize Reaction Conditions (Temperature, Time) adjust_ph->optimize_conditions add_dehydrating_agent Add Molecular Sieves add_dehydrating_agent->optimize_conditions aldehyde_reduction Aldehyde Reduction Occurring check_aldehyde->aldehyde_reduction change_reductant Use Milder Reducing Agent (e.g., NaBH₃CN) aldehyde_reduction->change_reductant Yes aldehyde_reduction->optimize_conditions No change_reductant->optimize_conditions staged_addition Allow Longer Time for Imine Formation before Adding NaBH₄ staged_addition->optimize_conditions workup_loss Investigate Workup Procedure optimize_conditions->workup_loss

References

Technical Support Center: Preparation of 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-methoxybenzylamine. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for preparing this compound are the reductive amination of 2-methoxybenzaldehyde (B41997) and the nucleophilic substitution of a 2-methoxybenzyl halide with ammonia (B1221849).[1] Reductive amination is often preferred due to its milder conditions and suitability for a wide range of substrates.

Q2: What are the primary side products I should be aware of during synthesis?

A2: In reductive amination, the main side products are the secondary amine, N,N-bis(2-methoxybenzyl)amine, formed through over-alkylation, and 2-methoxybenzyl alcohol, resulting from the reduction of the starting aldehyde. During nucleophilic substitution, the primary concern is also over-alkylation, which can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

Q3: How can I monitor the progress of my reaction and identify these side products?

A3: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and identification of side products, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. Derivatization of the amine products with acylating agents can improve their chromatographic separation and provide unique mass spectra for identification.[2]

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields can stem from several factors. In reductive amination, incomplete imine formation, use of a non-selective reducing agent that favors aldehyde reduction, or suboptimal reaction temperature can all contribute to lower yields. For nucleophilic substitution reactions, incomplete reaction or loss of product during workup are common issues. Purity of starting materials is also a critical factor for both methods.

Troubleshooting Guides

Route 1: Reductive Amination of 2-Methoxybenzaldehyde

This method involves the reaction of 2-methoxybenzaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.

Issue 1: Formation of Significant Amounts of N,N-bis(2-methoxybenzyl)amine (Secondary Amine)

Potential Cause Troubleshooting/Solution
Incorrect Stoichiometry The newly formed this compound is nucleophilic and can react with another molecule of 2-methoxybenzaldehyde. To minimize this, use a large excess of the ammonia source (e.g., ammonium acetate, ammonium formate) relative to the aldehyde. A molar ratio of 1:5 to 1:10 (aldehyde:ammonia source) is recommended.[3]
Reaction Conditions High temperatures can sometimes favor the formation of the secondary amine. It is advisable to conduct the reaction at the lowest effective temperature.

Issue 2: Presence of 2-Methoxybenzyl Alcohol in the Product Mixture

Potential Cause Troubleshooting/Solution
Non-Selective Reducing Agent Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce both the intermediate imine and the starting aldehyde.[4]
To improve selectivity, use a milder reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[5][6]
Reaction Sequence If using NaBH₄, ensure the imine has fully formed before adding the reducing agent. This can be achieved by stirring the aldehyde and ammonia source for a period before introducing the borohydride.
Route 2: Nucleophilic Substitution of 2-Methoxybenzyl Halide

This method involves the reaction of a 2-methoxybenzyl halide (e.g., chloride or bromide) with ammonia.

Issue: Formation of a Mixture of Primary, Secondary, and Tertiary Amines

Potential Cause Troubleshooting/Solution
Over-alkylation The product, this compound, can act as a nucleophile and react with the starting halide, leading to a cascade of alkylation reactions.
To favor the formation of the primary amine, a large excess of ammonia should be used. This increases the probability of the halide reacting with ammonia rather than the product amine.

Data Presentation

Table 1: Influence of Reducing Agent on Product Distribution in Reductive Amination (Representative Data)

AldehydeAmine SourceReducing AgentSolventTemperature (°C)Primary Amine Yield (%)Aldehyde Reduction (%)Secondary Amine (%)
Benzaldehyde (B42025)NH₄OAcNaBH₄Methanol25~70~20~10
BenzaldehydeNH₄OAcNaBH₃CNMethanol25>90<5<5
BenzaldehydeNH₄OAcNaBH(OAc)₃DCE25>95<2<3
2-MethoxybenzaldehydeNH₄OAcNaBH₃CNMethanol25~85-95<5~5-10

Note: Data for benzaldehyde is representative of typical selectivities. Data for 2-methoxybenzaldehyde is estimated based on typical outcomes for aromatic aldehydes.

Table 2: Effect of Reactant Ratio in the Leuckart Reaction of 2-Methoxy-4-methylbenzaldehyde

Aldehyde:Ammonium Formate (B1220265) Molar RatioTemperature (°C)Reaction Time (h)Product Yield (%)Purity (GC)
1:5120588>98%
1:3120575Not specified
1:10120585Not specified

Source: Adapted from patent CN102311352B for a closely related substrate.[3]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Reductive Amination (Leuckart-Type)

This protocol is adapted from a high-yield synthesis of a related compound and is expected to provide good results for this compound.[3]

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonium formate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (20%)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, heat ammonium formate (5 molar equivalents) to approximately 170°C until it melts and gas evolution ceases (approx. 2 hours).

  • Cool the molten ammonium formate to 120°C.

  • Slowly add 2-methoxybenzaldehyde (1 molar equivalent) to the flask with stirring.

  • Maintain the reaction mixture at 120°C for 5 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude N-formyl intermediate.

  • To the crude intermediate, add concentrated HCl and reflux for 1 hour to hydrolyze the formamide.

  • Cool the mixture to room temperature, dilute with water, and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer to pH 10 with a 20% NaOH solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Protocol 2: GC-MS Analysis of Reaction Mixture

Objective: To separate and identify this compound, 2-methoxybenzaldehyde, 2-methoxybenzyl alcohol, and N,N-bis(2-methoxybenzyl)amine.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of water.

  • Vortex the mixture and allow the layers to separate.

  • Analyze the organic layer. For improved peak shape and volatility, derivatization with an acylating agent (e.g., trifluoroacetic anhydride) can be performed.

GC-MS Conditions (Starting Point):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 10 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Note: This is a general-purpose method and may require optimization for baseline separation of all components.

Mandatory Visualizations

Reductive_Amination_Pathway aldehyde 2-Methoxybenzaldehyde imine Iminium Ion Intermediate aldehyde->imine + Ammonia - H2O sec_amine N,N-bis(2-methoxybenzyl)amine (Side Product) aldehyde->sec_amine alcohol 2-Methoxybenzyl Alcohol (Side Product) aldehyde->alcohol + Reducing Agent (Direct Reduction) ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine amine This compound (Product) imine->amine + Reducing Agent amine->sec_amine + 2-Methoxybenzaldehyde (Over-alkylation) reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->imine reducing_agent->alcohol

Caption: Reaction pathway for the reductive amination of 2-methoxybenzaldehyde.

Troubleshooting_Workflow start Low Yield or Impure Product analyze Analyze crude mixture by TLC/GC-MS start->analyze unreacted_sm High amount of unreacted aldehyde? analyze->unreacted_sm Check Composition sec_amine Presence of secondary amine? unreacted_sm->sec_amine No sol_sm Increase reaction time or temperature unreacted_sm->sol_sm Yes alcohol Presence of alcohol byproduct? sec_amine->alcohol No sol_sec_amine Increase excess of ammonia source sec_amine->sol_sec_amine Yes sol_alcohol Use milder reducing agent (e.g., NaBH(OAc)3) alcohol->sol_alcohol Yes end Improved Synthesis alcohol->end No / Resolved sol_sm->end sol_sec_amine->end sol_alcohol->end

Caption: Troubleshooting workflow for reductive amination synthesis.

References

Technical Support Center: Purification of 2-Methoxybenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-methoxybenzylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?

A1: Common impurities largely depend on the synthetic route employed. For instance, in reductive amination of 2-methoxybenzaldehyde, impurities can include unreacted starting material, the intermediate imine, and over-alkylation products like the corresponding dibenzylated amine. If the synthesis involves the direct alkylation of an amine with a 2-methoxybenzyl halide, common impurities include unreacted starting materials and products of multiple alkylations (secondary, tertiary, or even quaternary amines).[1] Residual solvents from the reaction or work-up are also a frequent source of contamination.[2]

Q2: My purified this compound derivative appears as an oil, but I expect a solid. What should I do?

A2: The presence of residual solvents or minor impurities can significantly depress the melting point of a compound, causing it to appear as an oil.[2][3] First, ensure the product is thoroughly dried under high vacuum to remove any volatile solvents. If the product remains oily, it is indicative of impurities. Further purification by column chromatography or vacuum distillation is recommended. Analyzing a small sample by NMR spectroscopy or GC-MS can help identify the nature of the impurities.[2]

Q3: I'm observing significant streaking or tailing of my this compound derivative on a silica (B1680970) gel TLC plate. What is the cause and how can I fix it?

A3: Streaking or tailing of amines on silica gel TLC is a common issue due to the basic nature of the amine interacting strongly with the acidic silica gel.[3] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-2.0%), to your mobile phase.[3][4] This will neutralize the acidic sites on the silica gel and lead to sharper, more defined spots. Alternatively, using a different stationary phase like alumina (B75360) can sometimes mitigate this issue.[3]

Q4: How do I choose an appropriate solvent system for the column chromatography of my this compound derivative?

A4: The ideal solvent system for column chromatography should provide good separation between your target compound and any impurities. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[3] For N-substituted benzylamine (B48309) derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly effective.[3][5] Aim for an Rf value of 0.2-0.4 for your desired product on the TLC plate to ensure optimal separation on the column.[3] If your compound is highly polar, you may need to use a more polar solvent system, such as dichloromethane/methanol.

Troubleshooting Guides

Column Chromatography Purification
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities Inadequate solvent system selection.Systematically test a range of solvent systems with varying polarities using TLC. Aim for an Rf of 0.2-0.4 for the product.[3]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column channeling or cracking.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry to minimize these issues.[6]
Product Elutes with Streaking or Tailing The basic amine is interacting with the acidic silica gel.Add a small amount of triethylamine (0.1-2.0%) to the mobile phase to improve the peak shape.[3][4]
The compound is not fully soluble in the mobile phase.Ensure the chosen mobile phase is a good solvent for your compound. Consider a different solvent system if solubility is an issue.[3]
No Product Eluting from the Column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. If starting with a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound has degraded on the silica gel.Some sensitive compounds can degrade on acidic silica gel. Consider using deactivated silica gel or an alternative stationary phase like alumina.[3]
Recrystallization Purification
Problem Possible Cause(s) Solution(s)
Compound "Oils Out" Instead of Crystallizing The solution is cooling too quickly.Reheat the solution to redissolve the oil. Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.[7]
The purity of the compound is too low.The presence of significant impurities can inhibit crystallization. Try purifying the compound by column chromatography first.
No or Low Crystal Yield Too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.[7]
The compound is highly soluble in the solvent even at low temperatures.Try a different solvent or a mixed solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold.[8][9]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before performing a hot filtration.[10]
Colored Impurities Remain in Crystals The colored impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[7]

Quantitative Data Summary

The following table presents representative data for the purification of a this compound derivative, highlighting the effectiveness of column chromatography followed by recrystallization.

Purification Stage Method Yield (%) Purity (%) Analytical Method
Crude Product-10085.1HPLC[11]
After Column ChromatographySilica Gel (Hexane/Ethyl Acetate Gradient)7598.5HPLC[11]
After RecrystallizationEthanol (B145695)/Water65>99.5HPLC[11]

Experimental Protocols

Protocol 1: Purification of a this compound Derivative by Column Chromatography

Objective: To separate the target this compound derivative from less polar and more polar impurities using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate. Add 0.1% triethylamine to the mobile phase. The ideal system will give the product an Rf value of approximately 0.3.[3][4]

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring even packing without air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the determined mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.

Protocol 2: Purification of a this compound Derivative by Recrystallization

Objective: To further purify the this compound derivative by removing soluble impurities through crystallization.

Materials:

  • Partially purified this compound derivative

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane) at room temperature and at boiling to find a suitable solvent or solvent pair.[9]

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. You can also add water dropwise as an anti-solvent until the solution becomes slightly cloudy, then reheat to clarify and cool again.[12]

  • Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities. Dry the crystals under vacuum.

Visualizations

Experimental_Workflow start_end start_end process process decision decision output output A Crude Product B Column Chromatography A->B H Combine Fractions B->H C Purity Check (TLC/HPLC) D Purity > 98%? C->D E Recrystallization D->E No G Pure Product D->G Yes F Final Purity Check (HPLC/NMR) E->F F->G H->C

Caption: Purification workflow for this compound derivatives.

Troubleshooting_Logic issue issue cause cause solution solution A TLC Spot Streaking B Basic Amine - Acidic Silica Interaction A->B C Add Triethylamine to Mobile Phase B->C D Use Alumina TLC Plate B->D

Caption: Troubleshooting logic for TLC analysis of basic amines.

References

Technical Support Center: Synthesis of 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methoxybenzylamine for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the reductive amination of 2-methoxybenzaldehyde (B41997) and the reduction of 2-methoxybenzonitrile (B147131).[1] Another, less common method, involves the nucleophilic substitution of a 2-methoxybenzyl halide with ammonia (B1221849).[1]

Q2: My reductive amination of 2-methoxybenzaldehyde is giving a low yield. What are the likely causes?

A2: Low yields in the reductive amination of 2-methoxybenzaldehyde can stem from several factors:

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. Some may be too harsh, leading to side products, or too mild, resulting in an incomplete reaction.[2][3]

  • Formation of Side Products: A common side product is 2-methoxybenzyl alcohol, formed by the reduction of the starting aldehyde before imine formation.[4] Over-alkylation can also occur, leading to the formation of di- and tri-substituted amines.

  • Inefficient Imine Formation: The initial reaction between 2-methoxybenzaldehyde and the amine source (like ammonia or ammonium (B1175870) formate) to form the imine intermediate may be slow or incomplete.[2] Reaction conditions such as pH and temperature play a crucial role here.

  • Poor Catalyst Performance: In catalytic hydrogenation, the activity of the catalyst (e.g., Palladium, Nickel) can significantly impact the reaction rate and overall yield.[4][5]

Q3: I am observing significant impurities in my final product. How can I identify and minimize them?

A3: Common impurities include unreacted 2-methoxybenzaldehyde, 2-methoxybenzyl alcohol, and potentially over-alkylated amine products.[4][6] To minimize these:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting materials and the formation of the product.[6]

  • Optimize Stoichiometry: Carefully control the molar ratios of the aldehyde, amine source, and reducing agent.[7]

  • Purification Strategy: Effective purification is key. Column chromatography on silica (B1680970) gel is a common method.[1][8] An aqueous workup with acid/base washes can help remove unreacted starting materials and water-soluble byproducts.[9]

Q4: Can I use a one-pot method for the reductive amination?

A4: Yes, direct reductive amination is a common one-pot procedure where the aldehyde, amine, and reducing agent are combined in the same vessel.[2] This method is efficient but requires a reducing agent that selectively reduces the imine intermediate over the starting aldehyde, such as sodium cyanoborohydride or sodium triacetoxyborohydride.[2][3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC or GC-MS to ensure full consumption of the starting aldehyde. Consider extending the reaction time or moderately increasing the temperature.[6]
Formation of 2-methoxybenzyl alcohol as a major byproduct.Choose a pH-sensitive reducing agent like sodium cyanoborohydride, which is more reactive towards the protonated imine than the carbonyl group.[2] Alternatively, perform the reaction in two steps: first form the imine, then add the reducing agent.
Inefficient imine formation.Adjust the reaction pH to be weakly acidic (pH 4-6) to catalyze imine formation without deactivating the amine nucleophile.[2][10]
Catalyst deactivation (for catalytic hydrogenation).Ensure the use of a high-quality catalyst and check for potential catalyst poisons in the starting materials or solvent.
Product Contamination Presence of unreacted 2-methoxybenzaldehyde.Optimize the stoichiometry of the amine and reducing agent. Purify the crude product using column chromatography.[8]
Over-alkylation leading to secondary or tertiary amines.Use a sufficient excess of the ammonia source to favor the formation of the primary amine.
Difficult Purification Product is an oil and difficult to handle.Consider converting the amine to its hydrochloride salt by treating the purified product with HCl in an appropriate solvent (e.g., ether or isopropanol), which often results in a stable, crystalline solid that is easier to handle and store.[8]
Co-elution of product and impurities during chromatography.Adjust the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.[6]

Data on Reaction Conditions and Yields

The following table summarizes various reported conditions for the synthesis of substituted benzylamines, providing a comparative overview of how different parameters can affect the yield.

Starting MaterialAmine SourceReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-methoxy-4-methyl-benzaldehydeAmmonium formate--170561 (overall)[7]
p-methoxybenzaldehydeDi-iso-propylamineCo-containing composite / H₂ (30 atm)-150-~88[5]
p-methoxybenzaldehyden-butylamineCo-containing composite / H₂ (150 bar)-150-Quantitative[4]
p-methoxybenzaldehyden-butylamineCo-containing composite / H₂ (100 bar)-100-72-96[4]
Substituted benzaldehydeAmmonia waterPd / H₂ balloonH₂O (pH 2.0)Room Temp3Not specified[8]
4-methoxybenzonitrileH₃N·BH₃1(η²-NCMe)THFRoom Temp8Not specified[8]

Experimental Protocols

Protocol 1: Reductive Amination of 2-Methoxybenzaldehyde using Sodium Borohydride (B1222165)

This protocol outlines a common lab-scale synthesis.

  • Imine Formation:

    • In a round-bottom flask, dissolve 2-methoxybenzaldehyde (1 eq.) in methanol (B129727).

    • Add ammonium acetate (B1210297) (10 eq.) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10°C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Add water and basify the aqueous layer with 2M NaOH to pH > 10.

    • Extract the product with dichloromethane (B109758) or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: Synthesis via Reduction of 2-Methoxybenzonitrile

This method provides an alternative route from the corresponding nitrile.

  • Reaction Setup:

    • In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzonitrile (1 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add a reducing agent such as Lithium Aluminum Hydride (LiAlH₄) (2-3 eq.) portion-wise at 0°C. Caution: LiAlH₄ reacts violently with water.

  • Reaction:

    • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C.

    • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • A granular precipitate should form. Stir for 30 minutes.

    • Filter the solid and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Visualizations

Synthesis_Pathways cluster_reductive_amination Reductive Amination Pathway cluster_nitrile_reduction Nitrile Reduction Pathway aldehyde 2-Methoxy- benzaldehyde imine Imine Intermediate aldehyde->imine + NH3 / H+ amine 2-Methoxy- benzylamine imine->amine [H] (e.g., NaBH4, H2/Pd) nitrile 2-Methoxy- benzonitrile amine2 2-Methoxy- benzylamine nitrile->amine2 [H] (e.g., LiAlH4)

Caption: Key synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_completion Is the reaction complete? (Monitor via TLC/GC) start->check_completion extend_time Increase reaction time or temperature check_completion->extend_time No check_impurities Significant impurities present? check_completion->check_impurities Yes extend_time->check_completion optimize_reagents Optimize stoichiometry and choice of reagents check_impurities->optimize_reagents Yes purify Improve purification strategy (e.g., adjust column solvent, crystallization) check_impurities->purify No optimize_reagents->purify success Improved Yield purify->success

Caption: Troubleshooting workflow for low yield issues.

References

stability of 2-methoxybenzylamine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-Methoxybenzylamine

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is an organic compound, specifically a primary amine derivative of benzylamine, with the chemical formula C₈H₁₁NO.[1] It is a clear, colorless to slightly yellow liquid at room temperature.[1][2] The presence of a methoxy (B1213986) group and an amino group on the benzene (B151609) ring influences its chemical reactivity and physical properties.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to air.[1] The ideal storage temperature is between 2-8°C.[1]

Q3: What substances or conditions are incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances should be avoided to prevent vigorous reactions or degradation. It is also sensitive to air and should be handled accordingly.[1]

Q4: Is this compound stable under normal laboratory conditions?

A4: Yes, this compound is considered stable under normal temperatures and pressures when stored correctly.[1] However, prolonged exposure to air, light, or incompatible materials can lead to degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Q5: I am observing unexpected peaks in my HPLC/LC-MS analysis after a reaction. What could be the cause?

A5: The appearance of new peaks likely indicates the degradation of this compound. The cause of degradation depends on the specific reaction conditions. Consider the following possibilities:

  • pH-Related Degradation: Exposure to strong acidic or basic conditions can cause hydrolysis or other reactions.

  • Oxidative Degradation: If your reaction involves oxidizing agents or is exposed to air for extended periods, the amine group is susceptible to oxidation.

  • Thermal Stress: High reaction temperatures can lead to thermal decomposition.

  • Photodegradation: If the reaction is conducted under direct light, photolytic degradation may occur.

To identify the cause, it is recommended to run control experiments where this compound is subjected to each of these stress conditions individually.

Q6: My sample of this compound has developed a yellow or brownish color over time. Is it still usable?

A6: The development of a color change from colorless to yellow or brown suggests that the compound has undergone degradation, likely due to oxidation from exposure to air.[1] While it may still contain the desired compound, the purity is compromised. It is highly recommended to use a fresh, pure sample for experiments where purity is critical. For less sensitive applications, the purity of the discolored sample should be assessed (e.g., by HPLC or NMR) before use.

Q7: How can I prevent the degradation of this compound during my experimental workflow?

A7: To minimize degradation:

  • Use Inert Atmosphere: When possible, conduct reactions under an inert atmosphere like nitrogen or argon, especially if the reaction is lengthy or requires heating.

  • Control pH: Buffer your reaction mixture if it is sensitive to pH changes. Avoid exposure to strong acids or bases unless it is a required part of the reaction.

  • Protect from Light: Use amber-colored glassware or cover your reaction vessel with aluminum foil to prevent photodegradation.[4]

  • Moderate Temperature: Avoid excessive heating. Use the lowest effective temperature for your reaction.

  • Use Fresh Samples: Use this compound from a recently opened bottle that has been stored correctly.

Data on Stability

While specific public data on forced degradation of this compound is limited, the following tables provide a template for summarizing results from stability studies. Forced degradation studies are essential to understand a compound's stability profile and are recommended by ICH guidelines.[5]

Table 1: Recommended Handling and Storage Summary

ParameterRecommendationRationale
Storage Temperature 2-8°CTo minimize thermal degradation and vapor pressure.[1]
Atmosphere Inert Gas (Nitrogen/Argon)To prevent oxidative degradation (Air Sensitive).[1]
Light Exposure Store in a dark placeTo prevent photolytic degradation.[1]
Incompatible Materials Strong Acids, Strong Bases, Strong Oxidizing AgentsTo avoid chemical reactions and degradation.[3]
Container Tightly sealed containerTo prevent exposure to air and moisture.[1][6]

Table 2: Template for Forced Degradation Study Results

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% DegradationNo. of DegradantsObservations
Acid Hydrolysis 0.1 M HClUser DefinedUser DefinedUser DataUser Datae.g., Color change
Base Hydrolysis 0.1 M NaOHUser DefinedUser DefinedUser DataUser Datae.g., Precipitation
Oxidation 3% H₂O₂User DefinedUser DefinedUser DataUser Datae.g., Gas evolution
Thermal Solid StateUser DefinedUser DefinedUser DataUser Datae.g., Melting
Photolytic UV/Visible LightUser DefinedUser DefinedUser DataUser Datae.g., Color change

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[7][8]

1. Preparation of Stock Solution Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.

2. Acidic Hydrolysis

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid in a suitable flask.[7][8]

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]

  • After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide (B78521).

  • Dilute the sample to a suitable concentration with the mobile phase and analyze using a validated HPLC method.

3. Basic Hydrolysis

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide in a suitable flask.[7][8]

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[9]

  • After incubation, cool the sample to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid.

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

4. Oxidative Degradation

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[9]

  • Store the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).[9]

  • Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.

5. Thermal Degradation

  • Place a known amount of solid this compound in a petri dish or watch glass.

  • Expose the sample to a high temperature in an oven (e.g., 105°C) for a defined period (e.g., 24 hours).[9]

  • After exposure, allow the sample to cool.

  • Dissolve a known weight of the stressed sample in a suitable solvent to achieve a target concentration and analyze by HPLC.

6. Photolytic Degradation

  • Expose the stock solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, analyze both the exposed and control samples by HPLC.

Visualizations

The following diagrams illustrate key workflows and potential chemical pathways relevant to the stability of this compound.

G cluster_0 Stability Assessment Workflow start Define Stability Study Objective prep Prepare this compound Sample (Solid or Solution) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress control Prepare Control Sample (No Stress) prep->control analysis Analyze Samples (e.g., HPLC, LC-MS) stress->analysis control->analysis data Collect & Quantify Data (% Degradation, Impurity Profile) analysis->data pathway Identify Degradation Products & Elucidate Pathways data->pathway report Summarize Findings & Report pathway->report

Caption: General workflow for assessing the chemical stability of this compound.

G cluster_1 Troubleshooting Unexpected Degradation start Unexpected Peaks Observed in Analytical Chromatogram check_purity Verify Purity of Starting Material start->check_purity review_conditions Review Reaction/Storage Conditions (Temp, Light, Atmosphere) start->review_conditions check_reagents Check for Incompatible Reagents (Acids, Bases, Oxidants) start->check_reagents run_controls Run Forced Degradation Controls (Thermal, Photo, Oxidative, pH) check_purity->run_controls review_conditions->run_controls check_reagents->run_controls compare Compare Degradant Profiles with Control Samples run_controls->compare identify Identify Source of Degradation compare->identify Match Found mitigate Implement Mitigation Strategy (e.g., Inert Gas, Light Protection) identify->mitigate

Caption: A logical troubleshooting guide for identifying the source of unexpected degradation.

G cluster_2 Hypothetical Oxidative Degradation Pathway parent This compound C₈H₁₁NO imine 2-Methoxybenzylideneamine C₈H₉NO parent->imine Oxidation [O] aldehyde 2-Methoxybenzaldehyde C₈H₈O₂ imine->aldehyde Hydrolysis acid 2-Methoxybenzoic Acid C₈H₈O₃ aldehyde->acid Further Oxidation [O] note Note: This is a simplified, hypothetical pathway. Actual products may vary based on conditions.

Caption: A hypothetical pathway for the oxidative degradation of this compound.

References

Technical Support Center: Purification of 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 2-methoxybenzylamine from a product mixture. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from a reaction mixture?

A1: The most common methods for removing unreacted this compound leverage its basicity and physical properties. These techniques include:

  • Acid Wash (Liquid-Liquid Extraction): This is often the first and most efficient method to try, especially if your desired product is not basic. This compound, being a primary amine, will react with an acid to form a water-soluble salt, which can then be separated in an aqueous layer.

  • Silica (B1680970) Gel Chromatography: This technique separates compounds based on their polarity. Since this compound is a polar compound, it will adhere to the silica gel more strongly than non-polar products.

  • Recrystallization: If your desired product is a solid, recrystallization can be an effective purification method. The goal is to find a solvent system in which your product has high solubility at high temperatures and low solubility at low temperatures, while this compound remains in the mother liquor.

  • Vacuum Distillation: This method is suitable if your product has a significantly higher boiling point than this compound and is thermally stable. By reducing the pressure, the boiling point of this compound is lowered, allowing it to be distilled off.

Q2: What are the key physical and chemical properties of this compound to consider during purification?

A2: Understanding the properties of this compound is crucial for selecting the appropriate purification strategy. Key properties are summarized in the table below.

Q3: How do I choose the best purification method for my specific product mixture?

A3: The choice of purification method depends on the properties of your desired product and the nature of the impurities. The flowchart below provides a general decision-making guide.

Troubleshooting Guides

Issue 1: Acid wash is ineffective in removing this compound.

  • Potential Cause: The aqueous acid solution may not be acidic enough to fully protonate the amine.

  • Recommended Solution: Check the pH of the aqueous layer after extraction. It should be distinctly acidic (pH 1-2). If not, use a more concentrated acid solution (e.g., 1M or 2M HCl). Perform multiple extractions with smaller volumes of the acid solution for better efficiency.

  • Potential Cause: Your desired product may also have basic properties and is being extracted into the aqueous layer along with the this compound.

  • Recommended Solution: Check the pKa of your product. If it is also basic, an acid wash will not be selective. In this case, consider alternative methods like chromatography or distillation.

  • Potential Cause: Insufficient mixing of the organic and aqueous layers.

  • Recommended Solution: Ensure vigorous shaking of the separatory funnel for adequate contact between the two phases. Allow sufficient time for the layers to separate completely.

Issue 2: this compound co-elutes with my product during silica gel chromatography.

  • Potential Cause: The solvent system (eluent) is too polar, causing both the product and the amine to move up the column quickly.

  • Recommended Solution: Use a less polar solvent system. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio. For basic compounds, adding a small amount of a competing amine like triethylamine (B128534) (~0.1-1%) to the eluent can improve separation by deactivating the acidic silica gel.[1]

  • Potential Cause: The column is overloaded with the crude product mixture.

  • Recommended Solution: Use a larger amount of silica gel relative to your crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[2]

Issue 3: My product crystallizes along with this compound during recrystallization.

  • Potential Cause: The chosen solvent is not ideal for selective crystallization.

  • Recommended Solution: Perform a thorough solvent screen to find a solvent or solvent system where the solubility of your product and this compound are significantly different. The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while keeping the this compound dissolved at all temperatures.

  • Potential Cause: The cooling process is too rapid, leading to co-precipitation.

  • Recommended Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[3]

Data Presentation

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO--INVALID-LINK--
Molecular Weight 137.18 g/mol --INVALID-LINK--
Boiling Point 227-233 °C at 760 mmHgFisher Scientific, Sigma-Aldrich
pKa 9.15 ± 0.10 (Predicted)Guidechem
Solubility in Water SolubleFisher Scientific
Density 1.051 g/mL at 25 °CSigma-Aldrich

Experimental Protocols

Protocol 1: Acid Wash (Liquid-Liquid Extraction)

This protocol is suitable for removing this compound from a product that is not basic and is soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.

  • Mixing and Separation: Stopper the funnel and shake it vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Place the funnel in a ring stand and allow the layers to separate completely.

  • Draining: Remove the stopper and drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous acid solution two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Protocol 2: Silica Gel Chromatography

This protocol is suitable for separating this compound from a less polar product.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4 and a lower Rf for this compound. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a silica gel column. A slurry packing method is generally preferred.[2][4]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.[1][2]

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

This protocol is suitable for purifying a solid product from the liquid this compound impurity.

  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature. The this compound should ideally be soluble in this solvent at all temperatures.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[3][5]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the this compound.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of the solvent.

Protocol 4: Vacuum Distillation

This protocol is suitable for separating this compound from a product with a significantly higher boiling point (>280 °C) that is thermally stable.

  • Apparatus Setup: Assemble a vacuum distillation apparatus.[7][8]

  • Sample Addition: Place the crude mixture in the distilling flask with a stir bar.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Begin heating the distilling flask gently.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.

  • Product Isolation: The purified, higher-boiling product will remain in the distilling flask.

Mandatory Visualization

Purification_Workflow start Crude Product Mixture (contains this compound) product_properties Is the desired product acidic or basic? start->product_properties product_basic Product is Basic product_properties->product_basic Yes product_neutral_acidic Product is Neutral or Acidic product_properties->product_neutral_acidic No is_solid Is the product a solid? product_basic->is_solid acid_wash Perform Acid Wash (Liquid-Liquid Extraction) product_neutral_acidic->acid_wash end_purified Purified Product acid_wash->end_purified recrystallize Attempt Recrystallization is_solid->recrystallize Yes boiling_point Is the product's boiling point significantly higher than this compound's and is it thermally stable? is_solid->boiling_point No chromatography Use Silica Gel Chromatography chromatography->end_purified end_further_purification Further Purification May Be Needed chromatography->end_further_purification If co-elution occurs recrystallize->end_purified recrystallize->end_further_purification If unsuccessful boiling_point->chromatography No distillation Perform Vacuum Distillation boiling_point->distillation Yes distillation->end_purified

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Storage and Handling of 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-methoxybenzylamine to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has developed a yellow to brown color. What is the cause of this color change?

A1: The color change from colorless to yellow or brown is a common indicator of oxidation. This compound, like many benzylamines, is susceptible to air oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to light and elevated temperatures.

Q2: What are the likely degradation products if my this compound has oxidized?

A2: The primary oxidation product of benzylamines is the corresponding imine, which can further hydrolyze to form an aldehyde. In the case of this compound, the likely degradation products include 2-methoxybenzaldimine and 2-methoxybenzaldehyde. Further oxidation could potentially lead to the formation of 2-methoxybenzoic acid and 2-methoxybenzamide.

Q3: How can I prevent the oxidation of this compound during storage?

A3: To minimize oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It is also crucial to store it in a cool, dry, and dark place. Braying the bottle with an inert gas before sealing can help displace any oxygen present.

Q4: Is it necessary to add an antioxidant to this compound for long-term storage?

A4: For long-term storage, especially if the container will be opened multiple times, adding an antioxidant can provide additional protection against oxidation. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are often effective for stabilizing aromatic amines. However, the compatibility and potential interference of any additive with your specific application should be carefully considered.

Q5: My this compound has already changed color. Can I still use it for my experiment?

A5: The suitability of discolored this compound depends on the sensitivity of your application to impurities. It is highly recommended to assess the purity of the material before use. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify the impurities. If the purity is no longer within the required specifications, purification by distillation under reduced pressure may be necessary.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the storage and stability of this compound.

Problem: Visual Impurity or Color Change

Symptoms:

  • The liquid is no longer colorless and has a yellow or brown tint.

  • Visible particulate matter is present.

Possible Cause:

  • Oxidation due to exposure to air (oxygen).

  • Degradation from exposure to light or heat.

Solution Workflow:

G Troubleshooting Workflow for this compound Degradation cluster_0 Problem Identification cluster_1 Initial Action cluster_2 Purity Assessment cluster_3 Decision & Action observe_color Observe Color Change (Yellowing/Browning) check_storage Verify Storage Conditions (Inert gas, cool, dark) observe_color->check_storage Potential Degradation run_qc Perform Purity Analysis (HPLC or GC-MS) check_storage->run_qc If conditions were suboptimal purity_spec Purity within Specification? run_qc->purity_spec use_as_is Use As-Is purity_spec->use_as_is Yes purify Purify (e.g., Vacuum Distillation) purity_spec->purify No, and purification is feasible discard Discard purity_spec->discard No, and purification is not feasible

Troubleshooting workflow for degraded this compound.

Data Presentation

The following tables summarize the recommended storage conditions and provide an illustrative example of the potential impact of storage conditions on the purity of this compound over time.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation by displacing oxygen.
Light Exposure Store in an amber or opaque container in the darkMinimizes light-induced degradation.
Container Tightly sealed, appropriate for chemical storagePrevents exposure to air and moisture.
Handling Handle under an inert atmosphere as much as possibleMinimizes exposure to oxygen during aliquoting and use.
Additives Consider adding an antioxidant (e.g., BHT at ~0.1%) for long-term storageInhibits the free-radical chain reactions involved in oxidation.

Table 2: Illustrative Purity Degradation of this compound Under Various Storage Conditions (Example Data)

Storage ConditionPurity after 1 MonthPurity after 6 MonthsPurity after 12 Months
Ideal: 2-8°C, Inert Atmosphere, Dark>99.5%>99.0%>98.5%
Suboptimal: Room Temperature, Air, Dark~98.0%~95.0%~90.0%
Poor: Room Temperature, Air, Exposed to Light~95.0%~85.0%<80.0%

Note: The data in Table 2 is for illustrative purposes to demonstrate the importance of proper storage conditions and may not represent the actual degradation kinetics.

Experimental Protocols

The following are detailed methodologies for assessing the purity of this compound.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.

Workflow:

G HPLC Analysis Workflow prep_sample Sample Preparation (Dissolve in Mobile Phase) inject_sample Inject Sample and Standard prep_sample->inject_sample prep_standard Standard Preparation (Known concentration) prep_standard->inject_sample hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_setup->inject_sample acquire_data Data Acquisition (Chromatogram) inject_sample->acquire_data analyze_data Data Analysis (Peak Integration, Purity Calculation) acquire_data->analyze_data

Workflow for HPLC purity analysis.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase (initial conditions).

  • Standard Preparation: Prepare a standard solution of this compound with a known concentration in the mobile phase.

  • Analysis: Calculate the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile and semi-volatile impurities and degradation products.

Workflow:

G GC-MS Analysis Workflow prep_sample Sample Preparation (Dilute in suitable solvent) inject_sample Inject Sample prep_sample->inject_sample gcms_setup GC-MS System Setup (Column, Carrier Gas, Temp Program) gcms_setup->inject_sample acquire_data Data Acquisition (Chromatogram and Mass Spectra) inject_sample->acquire_data analyze_data Data Analysis (Peak Identification via Mass Spectra Library) acquire_data->analyze_data

Workflow for GC-MS impurity profiling.

Methodology:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

By following these guidelines, researchers can ensure the stability and purity of their this compound, leading to more reliable and reproducible experimental results.

Technical Support Center: Managing Impurities in Commercial 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-methoxybenzylamine. The information is designed to help identify, manage, and remove common impurities encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound and what are their likely sources?

A1: Commercial this compound is typically synthesized via two main routes: the reductive amination of 2-methoxybenzaldehyde (B41997) or the nucleophilic substitution of a 2-methoxybenzyl halide.[1] The impurities present in the commercial product are often related to these starting materials, byproducts, and subsequent degradation.

Common Potential Impurities in Commercial this compound

Impurity Name Chemical Structure Typical Source
2-Methoxybenzaldehyde Unreacted starting material from reductive amination.
2-Methoxybenzyl alcohol Over-reduction of 2-methoxybenzaldehyde during reductive amination.
Bis(2-methoxybenzyl)amine Reaction of this compound with a 2-methoxybenzyl halide or imine intermediate.[2]
Tris(2-methoxybenzyl)amine Further reaction of bis(2-methoxybenzyl)amine.[2]
2-Methoxybenzyl chloride/bromide Unreacted starting material from the nucleophilic substitution route.

| N-formyl-2-methoxybenzylamine | | Reaction with formic acid, a potential degradation product of certain solvents or reagents.[3] |

Q2: How do these impurities affect my downstream applications, particularly in drug development?

A2: Impurities in this compound can have significant impacts on drug development and other sensitive applications:

  • Aldehyde Impurities: Unreacted 2-methoxybenzaldehyde is a reactive impurity that can form adducts with the desired product or other reagents, leading to unexpected side products and lower yields.[4][5][6] In drug formulations, aldehydes can react with the active pharmaceutical ingredient (API), affecting its stability and efficacy.[3][4]

  • Secondary and Tertiary Amines: Impurities like bis(2-methoxybenzyl)amine and tris(2-methoxybenzyl)amine can compete in subsequent reactions, leading to the formation of undesired byproducts and complicating purification.[7][8]

  • Halide Impurities: Residual 2-methoxybenzyl halides are reactive and can alkylate other nucleophiles in your reaction mixture.

  • Regulatory Implications: For pharmaceutical applications, the presence of unidentified or unqualified impurities is a major regulatory concern. Regulatory bodies like the FDA and EMA have strict guidelines on the identification, reporting, and qualification of impurities in drug substances.[9]

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile and semi-volatile impurities.[10][11][12] It provides both retention time and mass spectral data for confident peak identification.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying a broad range of impurities.[13] A reversed-phase method with UV detection is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main component and any significant impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups and can help in a qualitative assessment of purity.

Troubleshooting Guides

Problem 1: My this compound has a yellow tint and an unusual odor.
  • Possible Cause: The presence of unreacted 2-methoxybenzaldehyde or degradation products. Aldehydes can be prone to oxidation, leading to colored impurities.

  • Troubleshooting Steps:

    • Analysis: Analyze the sample by GC-MS or HPLC to confirm the presence of 2-methoxybenzaldehyde.

    • Purification:

      • Distillation: Simple vacuum distillation can be effective in removing less volatile impurities. However, care must be taken to avoid thermal degradation.

      • Bisulfite Wash: For significant aldehyde contamination, a wash with a sodium bisulfite solution can selectively remove the aldehyde as a water-soluble adduct. This should be followed by extraction and drying of the amine.

      • Column Chromatography: For high-purity requirements, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed.

Problem 2: I am observing unexpected byproducts in my reaction where this compound is a starting material.
  • Possible Cause: The presence of reactive impurities such as secondary/tertiary amines or residual halides in your commercial this compound.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the starting material using GC-MS or HPLC to identify and quantify any unexpected impurities.

    • Purification: If significant levels of secondary or tertiary amines are detected, purification by vacuum distillation or column chromatography is recommended. Fractional distillation can be effective in separating primary, secondary, and tertiary amines based on their boiling point differences.

    • Reaction Monitoring: Carefully monitor your reaction progress by TLC or LC-MS to track the formation of byproducts and understand their origin.

Problem 3: My purification by vacuum distillation is resulting in a pink or discolored distillate.
  • Possible Cause: This can be due to thermal degradation or the presence of trace metal contaminants that can complex with the amine.[14] Amines are susceptible to oxidation, which can be accelerated at higher temperatures.

  • Troubleshooting Steps:

    • Lower Distillation Temperature: Use a good vacuum source to lower the boiling point and minimize the distillation temperature.

    • Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Glassware Cleaning: Ensure all glassware is scrupulously clean and free of any acidic or metallic residues.

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) before distillation can help prevent oxidation.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling
  • Objective: To identify and quantify volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol (B129727) or dichloromethane.

    • GC Conditions:

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended. A typical dimension is 30 m x 0.25 mm, 0.25 µm film thickness.

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (split or splitless injection can be used depending on the expected impurity concentration).

      • Oven Program: Start at a lower temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of components with different boiling points. A typical ramp rate is 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

    • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.

Protocol 2: HPLC Method for Purity Determination
  • Objective: To determine the purity of this compound and quantify non-volatile impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

    • HPLC Conditions:

      • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

      • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Gradient Program: A typical gradient could be starting with a low percentage of organic solvent and increasing it over time to elute more hydrophobic compounds. For example, 5% to 95% acetonitrile over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Monitor at a wavelength where this compound and its potential impurities have good absorbance, for example, 270 nm.

    • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.

Visualizations

Impurity_Formation_Pathways cluster_0 Reductive Amination Route cluster_1 Nucleophilic Substitution Route 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde 2-Methoxybenzylamine_RA This compound 2-Methoxybenzaldehyde->2-Methoxybenzylamine_RA + Ammonia + Reducing Agent 2-Methoxybenzyl_alcohol 2-Methoxybenzyl alcohol (Impurity) 2-Methoxybenzaldehyde->2-Methoxybenzyl_alcohol Over-reduction Ammonia Ammonia Ammonia->2-Methoxybenzylamine_RA Reducing_Agent Reducing Agent (e.g., H2/Pd, NaBH4) Reducing_Agent->2-Methoxybenzylamine_RA Bis(2-methoxybenzyl)amine_RA Bis(2-methoxybenzyl)amine (Impurity) 2-Methoxybenzylamine_RA->Bis(2-methoxybenzyl)amine_RA + Imine intermediate 2-Methoxybenzyl_halide 2-Methoxybenzyl Halide 2-Methoxybenzylamine_NS This compound 2-Methoxybenzyl_halide->2-Methoxybenzylamine_NS + Ammonia Ammonia_NS Ammonia Ammonia_NS->2-Methoxybenzylamine_NS Bis(2-methoxybenzyl)amine_NS Bis(2-methoxybenzyl)amine (Impurity) 2-Methoxybenzylamine_NS->Bis(2-methoxybenzyl)amine_NS + 2-Methoxybenzyl Halide

Caption: Potential impurity formation pathways in the synthesis of this compound.

Troubleshooting_Workflow start Experiment Issue (e.g., low yield, side products) check_purity Check Purity of This compound start->check_purity analytical_methods Use Analytical Methods (GC-MS, HPLC) check_purity->analytical_methods identify_impurities Identify & Quantify Impurities analytical_methods->identify_impurities is_purity_acceptable Is Purity Acceptable? identify_impurities->is_purity_acceptable purify Purify this compound is_purity_acceptable->purify No proceed Proceed with Experiment is_purity_acceptable->proceed Yes investigate_other Investigate Other Experimental Parameters is_purity_acceptable->investigate_other Yes, but issue persists purification_methods Select Purification Method (Distillation, Chromatography) purify->purification_methods re_analyze Re-analyze Purified Material purification_methods->re_analyze re_analyze->is_purity_acceptable

Caption: A logical workflow for troubleshooting experimental issues related to this compound purity.

References

Technical Support Center: Optimization of Catalyst Loading for 2-Methoxybenzylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the catalytic synthesis of 2-methoxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: this compound is typically synthesized via the reductive amination of 2-methoxybenzaldehyde (B41997). This involves the reaction of the aldehyde with an amine source, commonly ammonia (B1221849) or ammonium (B1175870) salts, in the presence of a reducing agent and a catalyst.

Common catalytic systems include:

  • Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a widely used catalyst with hydrogen gas (H₂) as the reductant. Other metal catalysts based on Nickel, Cobalt, or Ruthenium are also employed.[1][2]

  • Homogeneous Catalysis (Transfer Hydrogenation): Iridium (Ir) complexes are effective for transfer hydrogenation, using ammonium formate (B1220265) (HCO₂NH₄) as both the amine and hydrogen source.[3][4] This method avoids the need for high-pressure hydrogen gas, making it operationally simpler.[3]

Q2: How do I select an initial catalyst loading for a new reaction?

A2: For initial experiments, a catalyst loading of 1-2 mol% is a common starting point for many reactions, including those using homogeneous catalysts like Iridium complexes or heterogeneous palladium catalysts.[5] For some reactions, particularly Friedel-Crafts acylations which have different mechanisms, stoichiometric amounts of catalyst are required.[6] However, for reductive aminations, catalytic amounts are standard. You can then optimize by incrementally increasing or decreasing the loading based on initial results.

Q3: My reaction shows low conversion or yield. What are the troubleshooting steps?

A3: Low yield or incomplete conversion is a frequent issue. A systematic approach is key to diagnosing the problem.[7]

  • Check Catalyst Activity: The catalyst may be inactive or deactivated. Ensure it has been stored correctly under an inert atmosphere to prevent oxidation or contamination.[8] If possible, test the catalyst on a known, reliable reaction.

  • Increase Catalyst Loading: Insufficient catalyst can lead to an incomplete reaction. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).

  • Extend Reaction Time: The reaction may simply be slow. Monitor the reaction's progress over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

  • Increase Temperature: Reaction rates are temperature-dependent. Cautiously increasing the reaction temperature can improve conversion. For instance, some reductive aminations are conducted at 60°C but may require higher temperatures for less reactive substrates.[3][9]

  • Verify Reagent Purity: Impurities in starting materials (2-methoxybenzaldehyde), solvents, or the amine source can act as catalyst poisons.[5][10] Ensure all reagents are pure and solvents are anhydrous and degassed.

Q4: I'm observing significant side product formation. How can I improve selectivity?

A4: Poor selectivity often points to sub-optimal reaction conditions or the formation of secondary amines.

  • Formation of Secondary Amines: A common side product is the secondary amine, formed by the reaction of the desired this compound product with another molecule of 2-methoxybenzaldehyde. Using a large excess of the ammonia source can help minimize this.

  • Over-reduction: In some cases, the aromatic ring or methoxy (B1213986) group can be reduced. Using a more selective catalyst or milder reaction conditions (lower temperature, lower hydrogen pressure) can prevent this.

  • Optimize Catalyst Loading: Both excessively high and low catalyst loadings can sometimes lead to an increase in side reactions.[5] It is crucial to find the optimal loading for your specific conditions.

  • Change Catalyst Type: Different catalysts exhibit different selectivities. If you are using Pd/C and observing side reactions, switching to a different system, like an Iridium catalyst, might provide better results.[3][9]

Q5: My reaction starts well but then stalls or stops. What could be causing catalyst deactivation?

A5: Catalyst deactivation occurs when the catalyst loses its activity over time.[11] This can be due to several factors:

  • Poisoning: Strong adsorption of impurities from your reactants or solvent onto the catalyst's active sites.[12] Sulfur or nitrogen-containing compounds are common poisons for metal catalysts.

  • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[11][12] This is more common at higher temperatures.

  • Sintering: Agglomeration of metal particles at high temperatures, which reduces the active surface area of the catalyst.[12]

  • Leaching: Dissolution of the active metal from a solid support into the reaction mixture.[12]

To mitigate deactivation, ensure high reagent purity, operate at the lowest effective temperature, and consider adding the catalyst in portions for long reactions.[10]

Q6: My results are inconsistent between different batches. What should I check?

A6: Inconsistent results are often traced back to subtle variations in the experimental setup.[10]

  • Atmospheric Contamination: Many catalysts, especially palladium-based ones, are sensitive to oxygen.[10] Ensure your reaction is always performed under a strict inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent and Solvent Quality: Use reagents and solvents from the same batch if possible. If not, verify the purity of each new batch. Trace amounts of water or other impurities can significantly affect the outcome.

  • Catalyst Handling: Handle the catalyst consistently, preferably in a glovebox, to avoid exposure to air and moisture.[5] Even small differences in handling can lead to variations in activity.

  • Precise Measurements: Ensure all measurements of reagents, solvents, and catalyst are accurate and consistent across all experiments.

Data Presentation

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

This table shows a typical trend observed when optimizing catalyst loading for a reductive amination reaction. The optimal loading balances reaction rate and cost, while avoiding potential side reactions at very high loadings.

Catalyst Loading (mol%)Reaction Time (hours)Conversion of Aldehyde (%)Yield of this compound (%)Notes
0.5246560Reaction is slow and incomplete.
1.0129592Good balance of speed and efficiency.
2.0 6 >99 97 Optimal loading in this example.
5.06>9997No significant improvement in yield over 2.0 mol%; higher cost.
10.06>9995Slight decrease in yield, potentially due to minor side product formation.

Data is illustrative and based on general trends in catalytic reactions.[13]

Table 2: Comparison of Selected Catalytic Systems for Reductive Amination

Catalyst SystemTypical LoadingAmine/Hydrogen SourceSolventTemperature (°C)PressureAdvantages
Pd/C1-5 wt%H₂ / NH₃Methanol (B129727), Ethanol (B145695)25 - 801-50 bar H₂Widely available, cost-effective, easily removed by filtration.[1]
Cp*Ir-diamine complexes0.1-2 mol%Ammonium FormateMethanol, Water60 - 80AtmosphericMild conditions, avoids high-pressure H₂, high activity.[3][4]
Co-based composites~5 mol%H₂ / Primary AmineDioxane, etc.100 - 150100-150 bar H₂Alternative to precious metals, can be effective for various aldehydes.[2]

Experimental Protocols

Protocol 1: Reductive Amination using Heterogeneous Catalyst (Pd/C and H₂)

This protocol describes a general procedure for the synthesis of this compound using a palladium on carbon catalyst.

Materials:

  • 2-Methoxybenzaldehyde

  • Methanol (anhydrous)

  • Ammonia (7N solution in Methanol)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Setup: To a high-pressure reactor vessel, add 2-methoxybenzaldehyde (1.0 eq).

  • Solvent and Amine Source: Add anhydrous methanol and the methanolic ammonia solution (5-10 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 2 mol% Pd) to the mixture under a stream of nitrogen.

  • Reaction: Seal the reactor. Purge the system with N₂ gas, followed by purging with H₂ gas (3-4 cycles). Pressurize the reactor with H₂ to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the H₂ gas and purge the reactor with N₂.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

Protocol 2: Transfer Hydrogenation using a Homogeneous Iridium Catalyst

This protocol is based on the use of an iridium catalyst with ammonium formate, which serves as both the amine and hydrogen source.[3]

Materials:

  • 2-Methoxybenzaldehyde

  • Ammonium formate (HCO₂NH₄)

  • [Cp*IrCl₂]₂ or a similar Iridium catalyst precursor

  • Suitable ligand (if required by the catalyst system)

  • Methanol or Ethanol

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methoxybenzaldehyde (1.0 eq) and ammonium formate (3-5 eq).

  • Catalyst Addition: Add the Iridium catalyst (e.g., 0.5-1.0 mol%).

  • Solvent: Add methanol or ethanol as the solvent.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) with stirring for 4-12 hours. The reaction releases CO₂, so the system should be connected to an inert gas line or a balloon to prevent pressure buildup.[9]

  • Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or distillation.

Visualizations

G start 2-Methoxybenzaldehyde + Amine Source (e.g., NH₃, HCO₂NH₄) reaction Reductive Amination start->reaction catalyst Catalyst (e.g., Pd/C, Ir-complex) catalyst->reaction reductant Reductant (e.g., H₂, HCO₂NH₄) reductant->reaction workup Workup (Filtration, Extraction) reaction->workup Crude Product product This compound (Purified Product) workup->product

Caption: General experimental workflow for this compound synthesis.

G start Low Yield or Incomplete Reaction check_sm Starting material (SM) remaining? start->check_sm action_time_temp Action: - Increase reaction time - Increase temperature check_sm->action_time_temp  Yes side_products Significant side products observed? check_sm->side_products  No / Minor check_catalyst Action: - Increase catalyst loading - Verify catalyst activity action_time_temp->check_catalyst check_purity Action: - Verify purity of all  reagents & solvents check_catalyst->check_purity success Yield Improved check_purity->success optimize_conditions Action: - Optimize T & concentration - Use more selective catalyst side_products->optimize_conditions  Yes optimize_conditions->success

Caption: Troubleshooting workflow for low-yield reactions.

G deactivation Catalyst Deactivation (Loss of Activity) poisoning Poisoning (Impurities like S, N) poisoning->deactivation fouling Fouling / Coking (Carbon Deposition) fouling->deactivation sintering Thermal Degradation (Sintering of metal) sintering->deactivation leaching Leaching (Loss of active sites) leaching->deactivation

Caption: Primary mechanisms of catalyst deactivation.

References

Technical Support Center: Work-up Procedures for Quenching Reactions with 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the work-up of chemical reactions involving 2-methoxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to reaction work-up?

A1: Understanding the physicochemical properties of this compound is crucial for designing effective extraction and purification strategies. Key properties are summarized in the table below.

PropertyValueReference
Molecular Weight 137.18 g/mol [1]
Predicted pKa 9.15 ± 0.10[2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 227-229 °C[3]
Density ~1.051 g/mL at 25 °C[4]
Water Solubility Slightly soluble[2]

Q2: How do I effectively remove unreacted this compound from my reaction mixture?

A2: Due to its basic nature (pKa of the conjugate acid is ~9.15), this compound can be effectively removed by performing an acidic wash during the extractive work-up. By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), the amine will be protonated, forming a water-soluble ammonium (B1175870) salt that partitions into the aqueous phase. The organic layer will then contain the neutral product, which can be further purified. To recover any valuable amine, the acidic aqueous layer can be basified and re-extracted.

Q3: Emulsion formation is a persistent issue during the extraction of my product from a reaction mixture containing this compound. How can I prevent or break these emulsions?

A3: Emulsion formation is a common challenge when working with amines, as they can act as surfactants.[5] Here are several strategies to address this issue:

  • Prevention:

    • Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of fine droplets.[6]

    • If possible, remove the reaction solvent before the work-up and redissolve the residue in the extraction solvent.[7]

  • Breaking Emulsions:

    • "Salting out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help destabilize the emulsion.[6][7]

    • Solvent Addition: Adding a small amount of the organic solvent used in the extraction can sometimes help break the emulsion.[5]

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[7]

    • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.[8]

    • Patience: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to the spontaneous separation of the layers.[7]

Troubleshooting Guides

This section addresses specific issues you might encounter during the work-up of reactions involving this compound.

Problem 1: Low recovery of a neutral product after acidic wash.
Possible CauseTroubleshooting Step
Product is acid-sensitive: Your product may be degrading or undergoing a side reaction upon exposure to the acidic conditions.Test the acid stability of your product on a small scale. If it is unstable, consider alternative purification methods such as column chromatography without a prior acidic wash.
Product has some basicity: Your product might be partially protonated and partitioning into the aqueous layer along with the this compound.Check the structure of your product for any basic functional groups. If present, a neutral work-up followed by column chromatography may be a better approach.
Insufficient extraction: The product may not have been fully extracted from the aqueous layer.Perform multiple extractions with the organic solvent to ensure complete recovery of your product.
Problem 2: Difficulty removing baseline impurities in the final product.
Possible CauseTroubleshooting Step
Co-elution during chromatography: Some impurities may have similar polarity to your product, making separation by standard column chromatography difficult.Optimize your chromatography conditions. Try a different solvent system, a shallower gradient, or a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Formation of a stable salt: If your product is slightly acidic, it may form a salt with residual this compound that is difficult to separate.Ensure the acidic wash is thorough to remove all the this compound. If the product is a solid, recrystallization can be an effective purification method.[9]

Experimental Protocols

Protocol 1: General Acidic Work-up to Remove this compound

This protocol is suitable for the removal of excess this compound from a reaction mixture containing a neutral, acid-stable organic product.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the quenching agent (e.g., water, saturated aqueous NH₄Cl) dropwise with vigorous stirring.

  • Solvent Addition: Add an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to the quenched reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel.

  • Acidic Wash: Wash the organic layer with 1 M aqueous HCl. Separate the layers and retain the organic layer. Repeat the wash if necessary (monitor by TLC).

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Work-up for the Acylation of this compound

This protocol describes a typical work-up following the acylation of this compound to form an amide.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. If excess acylating agent (e.g., acyl chloride, anhydride) is present, it can be quenched by the slow addition of water or a dilute base.

  • Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Washing:

    • Wash the organic layer with 1 M HCl to remove any unreacted this compound.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

  • Purification: The crude amide can be further purified by recrystallization or column chromatography.

Visualizations

Below are diagrams illustrating key workflows described in this guide.

Extractive_Workup_Workflow start Reaction Mixture (Product + this compound) quench Quench Reaction start->quench extract Add Organic Solvent & Water/Brine quench->extract separate1 Separate Layers extract->separate1 organic1 Organic Layer separate1->organic1 aqueous1 Aqueous Layer (Discard) separate1->aqueous1 acid_wash Wash with 1M HCl organic1->acid_wash separate2 Separate Layers acid_wash->separate2 organic2 Organic Layer (Product) separate2->organic2 aqueous2 Aqueous Layer (Protonated Amine) separate2->aqueous2 base_wash Wash with sat. NaHCO3 organic2->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Figure 1. General extractive work-up workflow to remove this compound.

Emulsion_Troubleshooting start Emulsion Formed During Extraction patience Let stand start->patience Simple salt Add Brine ('Salt Out') start->salt Common filter Filter through Celite® start->filter Stubborn centrifuge Centrifuge start->centrifuge Small Scale resolution Layers Separated patience->resolution salt->resolution filter->resolution centrifuge->resolution

Figure 2. Troubleshooting guide for emulsion formation.

References

minimizing dimer formation in 2-methoxybenzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-methoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly the formation of dimeric byproducts, and to provide answers to frequently asked questions related to the synthesis of N-substituted this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of this compound reactions?

A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other, or one molecule of this compound reacts with an imine intermediate, to form a larger molecule, typically bis(2-methoxybenzyl)amine. This is a common issue in reactions involving primary amines, such as reductive amination or N-alkylation, where the amine product can be more nucleophilic than the starting amine, leading to further reaction.[1]

Q2: What are the common reaction types where dimer formation with this compound is observed?

A2: Dimer formation is most prevalent in:

  • Reductive Amination: When reacting this compound with an aldehyde or ketone, the newly formed secondary amine can react with another molecule of the aldehyde and the starting amine, leading to a tertiary amine dimer.[2]

  • N-Alkylation with Alkyl Halides: Direct alkylation can lead to overalkylation, where the initial product (a secondary amine) reacts further with the alkyl halide.[1]

Q3: What are the general strategies to minimize dimer formation?

A3: Key strategies include:

  • Control of Stoichiometry: Using an excess of the amine relative to the aldehyde or alkylating agent can favor the formation of the desired product.

  • Low Concentration: Running the reaction under more dilute conditions can disfavor the intermolecular reaction that leads to dimerization.

  • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the undesired dimerization side reaction more than the desired reaction.

  • Choice of Reducing Agent: In reductive amination, using a milder and more selective reducing agent like sodium triacetoxyborohydride (B8407120) can be beneficial.[2]

  • Amine Protection: Protecting the amine group with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, is a very effective way to prevent side reactions at the nitrogen atom.[3]

Troubleshooting Guides

This guide addresses specific problems that may be encountered during reactions with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of the desired product and a significant amount of a higher molecular weight byproduct (dimer). The secondary amine product is more nucleophilic than the starting this compound and reacts further.1. Adjust Stoichiometry: Use a 1.5 to 2-fold excess of this compound relative to the carbonyl compound or alkylating agent. 2. Lower Concentration: Halve the concentration of your reactants. 3. Reduce Temperature: If the reaction is run at room temperature or elevated temperatures, try running it at 0 °C.
Multiple products are observed by TLC/LC-MS, including the dimer and other byproducts. Reaction conditions are too harsh, leading to multiple side reactions. The chosen reducing agent in a reductive amination may not be selective enough.1. Change Reducing Agent: In reductive amination, switch from a strong reducing agent (e.g., NaBH₄) to a milder one like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for the iminium ion.[2] 2. Optimize Solvent: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are often preferred for reductive aminations.[2]
The reaction is sluggish at lower temperatures, but warming it up leads to dimer formation. There is a narrow therapeutic window for the reaction temperature.1. Use a Protecting Group: Protect the this compound with a Boc group before the reaction, and then deprotect it after the desired transformation. This adds steps but is a robust method to prevent dimerization.[3] 2. Slow Addition: Add the limiting reagent (e.g., the aldehyde) slowly to the reaction mixture containing an excess of this compound. This keeps the concentration of the electrophile low at any given time.

Data Presentation

The following table provides an illustrative summary of how reaction parameters can be adjusted to minimize the formation of the bis(2-methoxybenzyl)amine dimer. The percentage of dimer is representative of general trends observed in similar amine alkylation and amination reactions.

ParameterCondition ADimer Yield (Illustrative)Condition BDimer Yield (Illustrative)
Temperature 60 °C30-40%0 °C5-15%
Concentration 1.0 M25-35%0.2 M<10%
Stoichiometry (Amine:Aldehyde) 1:120-30%2:1<10%
Reducing Agent NaBH₄15-25%NaBH(OAc)₃<5%

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde (B42025) with this compound with Minimized Dimer Formation

This protocol is adapted from standard reductive amination procedures with modifications to minimize dimerization.[2]

Materials:

  • This compound (2 equivalents)

  • Benzaldehyde (1 equivalent)

  • Sodium triacetoxyborohydride (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (2.0 mmol) in DCE (20 mL) is added benzaldehyde (1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • The mixture is transferred to a separatory funnel, and the layers are separated.

  • The aqueous layer is extracted with DCM (2 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-(2-methoxybenzyl)benzylamine.

Protocol 2: Boc Protection of this compound

This protocol provides a method to protect the amine group, which can then be used in subsequent reactions without the risk of dimerization.[3]

Materials:

  • This compound (1 equivalent)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents)

  • Triethylamine (B128534) (TEA) (1.2 equivalents)

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (10 mmol) in DCM (50 mL) in a round-bottom flask.

  • Add triethylamine (12 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (11 mmol) in DCM (10 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tert-butyl (2-methoxybenzyl)carbamate, which can be purified by column chromatography if necessary.

Visualizations

TroubleshootingWorkflow Troubleshooting Dimer Formation start High Dimer Formation Observed q1 Is the reaction run at high concentration? start->q1 a1_yes Reduce reactant concentration (e.g., to 0.1-0.2 M) q1->a1_yes Yes q2 Is the reaction temperature elevated? q1->q2 No a1_yes->q2 a2_yes Lower temperature (e.g., to 0 °C or room temperature) q2->a2_yes Yes q3 Is the stoichiometry 1:1? q2->q3 No a2_yes->q3 a3_yes Use excess this compound (1.5-2 eq.) q3->a3_yes Yes q4 Using a strong reducing agent (e.g., NaBH4)? q3->q4 No a3_yes->q4 a4_yes Switch to a milder, more selective agent (e.g., NaBH(OAc)3) q4->a4_yes Yes protect If dimer still forms, consider amine protection (Boc) q4->protect No end_node Problem Resolved a4_yes->end_node protect->end_node ReductiveAminationPathway Reductive Amination Pathways cluster_reactants Reactants cluster_products Products 2_MBA This compound (R-NH2) Imine Imine Intermediate (R-N=CHR') 2_MBA->Imine Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Desired_Product Desired Secondary Amine (R-NH-CH2R') Imine->Desired_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Desired_Product Dimer Dimer Byproduct (R-N(CH2R')2) Desired_Product->Dimer Further Reaction with Imine/Aldehyde + R-NH2

References

Validation & Comparative

A Spectroscopic Comparison of 2-Methoxybenzylamine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals

This guide provides a comprehensive spectroscopic comparison of 2-methoxybenzylamine and its structural isomers, 3-methoxybenzylamine (B130926) and 4-methoxybenzylamine (B45378). Understanding the distinct spectroscopic fingerprints of these closely related compounds is crucial for their unambiguous identification in various stages of research and development. This document presents a side-by-side view of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound, 3-methoxybenzylamine, and 4-methoxybenzylamine.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
Proton Assignment This compound 3-Methoxybenzylamine 4-Methoxybenzylamine
Ar-H 7.28-7.20 (m, 2H), 6.91-6.85 (m, 2H)7.21 (t, J=7.8 Hz, 1H), 6.85-6.75 (m, 3H)7.24 (d, J=8.4 Hz, 2H), 6.87 (d, J=8.4 Hz, 2H)
-CH₂- 3.86 (s, 2H)3.82 (s, 2H)3.77 (s, 2H)
-OCH₃ 3.84 (s, 3H)3.79 (s, 3H)3.78 (s, 3H)
-NH₂ 1.55 (s, 2H)1.49 (s, 2H)1.41 (s, 2H)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are in Hertz (Hz). m = multiplet, t = triplet, d = doublet, s = singlet.

¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Carbon Assignment This compound 3-Methoxybenzylamine 4-Methoxybenzylamine
Ar-C (quaternary) 157.5, 129.9159.8, 144.5158.6, 134.9
Ar-CH 128.5, 126.8, 120.5, 110.2129.4, 119.3, 112.9, 112.4128.5, 113.9
-CH₂- 42.546.545.9
-OCH₃ 55.255.155.2

Chemical shifts (δ) are reported in ppm relative to TMS.

IR Spectral Data (Neat)
Vibrational Mode This compound (cm⁻¹) 3-Methoxybenzylamine (cm⁻¹) 4-Methoxybenzylamine (cm⁻¹)
N-H stretch 3370, 32903360, 32803380, 3290
C-H stretch (aromatic) 3060, 30003050, 30003030, 3000
C-H stretch (aliphatic) 2930, 28502930, 28502930, 2850
C=C stretch (aromatic) 1600, 14901600, 14851610, 1510
C-O stretch (aryl ether) 124012551245
C-N stretch 103010451035
Mass Spectrometry Data (Electron Ionization)
Fragment (m/z) This compound 3-Methoxybenzylamine 4-Methoxybenzylamine
[M]⁺ 137137137
[M-NH₂]⁺ 121121121
[M-CH₃O]⁺ 106106106
[C₇H₇]⁺ 919191

m/z = mass-to-charge ratio.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the analyte (2-, 3-, or 4-methoxybenzylamine) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: Carbon spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling was applied during acquisition.

  • Data Processing: The raw data were Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: As 2-, 3-, and 4-methoxybenzylamine are liquids at room temperature, a "neat" sample was prepared. A single drop of the liquid was placed on the surface of a polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate was carefully placed on top to create a thin liquid film between the plates.[1][2]

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was acquired prior to the sample analysis and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct insertion probe. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) was injected into the GC.

  • Ionization: Electron Ionization (EI) was used as the ionization method.[3][4] The sample molecules in the gas phase were bombarded with a beam of electrons with an energy of 70 eV.[3]

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40-400.

Visualization

The following diagram illustrates a generalized synthetic pathway for a GABA-A receptor ligand, a known application of this compound.[5][6][7]

G cluster_0 Synthesis of a GABA-A Receptor Ligand Precursor This compound This compound Intermediate_A N-Substituted This compound This compound->Intermediate_A Acylation / Alkylation Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Ring Formation GABAA_Ligand GABA-A Receptor Ligand Intermediate_B->GABAA_Ligand Further Modification

Caption: Synthetic scheme for a GABA-A receptor ligand.

References

Validating the Purity of 2-Methoxybenzylamine: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and development of novel chemical entities, the purity of starting materials and intermediates is paramount. 2-Methoxybenzylamine, a key building block in the preparation of various biologically active compounds, including GABAA receptor ligands with analgesic properties, requires rigorous purity assessment to ensure the integrity and safety of the final products.[1][] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.

Orthogonal Purity Assessment: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used analytical techniques for impurity profiling and purity assessment in the pharmaceutical industry.[3] They are considered orthogonal methods, meaning they separate compounds based on different chemical and physical principles, providing a more comprehensive picture of a sample's purity.

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is highly versatile and suitable for a wide range of non-volatile and thermally labile compounds.

GC-MS , on the other hand, is ideal for the analysis of volatile and semi-volatile compounds.[4] It separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using a mass spectrometer, which provides detailed structural information about the analytes.[5]

Comparative Purity Analysis: A Head-to-Head Evaluation

To illustrate the application of these techniques, a hypothetical batch of synthesized this compound was analyzed and compared against a commercial standard. The results are summarized in the tables below, showcasing the strengths of each method in detecting and quantifying the main component and potential impurities.

Table 1: HPLC Purity Analysis of this compound

Sample IDRetention Time (min)Peak Area (%)Purity (%)Comments
Commercial Standard4.1599.92>99.9A single, sharp peak indicates high purity.
Synthesized Batch4.1698.2598.3The main peak corresponds to the standard. Minor impurity peaks were detected.
Impurity 1 (2-Methoxybenzaldehyde)2.891.10-Corresponds to an unreacted starting material.
Impurity 2 (Di(2-methoxybenzyl)amine)7.540.65-A potential by-product from over-alkylation.

Table 2: GC-MS Purity Analysis of this compound

Sample IDRetention Time (min)Peak Area (%)Purity (%)Comments
Commercial Standard8.3299.89>99.9A single, sharp peak indicates high purity.
Synthesized Batch8.3398.1798.2The main peak corresponds to the standard. Minor impurity peaks were detected and identified by their mass spectra.
Impurity 1 (Toluene)3.450.08-Residual solvent from synthesis or purification.
Impurity 2 (2-Methoxybenzyl alcohol)6.981.75-A potential impurity from the reduction of the corresponding aldehyde.

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analyses are provided below. These protocols can be adapted and optimized for specific laboratory instrumentation and requirements.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Water with 0.1% TFA (Solvent A) and Acetonitrile with 0.1% TFA (Solvent B).

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 254 nm

    • Gradient Program: Start with 95% A and 5% B, ramp to 5% A and 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard. Calculate the purity by the area percentage method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in dichloromethane.

  • Sample Solution Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-450

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Search the NIST library for matches to identify any impurity peaks. Calculate purity based on the total ion chromatogram (TIC) peak areas.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical steps involved in the validation of this compound purity using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (1 mg/mL) hplc_injection Inject into HPLC prep_standard->hplc_injection prep_sample Prepare Sample Solution (1 mg/mL) prep_sample->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (254 nm) chrom_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation

Caption: Workflow for HPLC Purity Analysis of this compound.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep_standard_gc Prepare Standard Solution (1 mg/mL in DCM) gc_injection Inject into GC-MS prep_standard_gc->gc_injection prep_sample_gc Prepare Sample Solution (1 mg/mL in DCM) prep_sample_gc->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection tic_integration TIC Peak Integration ms_detection->tic_integration library_search Impurity Identification (NIST Library) ms_detection->library_search purity_calc_gc Purity Calculation tic_integration->purity_calc_gc

Caption: Workflow for GC-MS Purity Analysis of this compound.

Conclusion: A Dual-Pronged Approach for Confident Purity Assessment

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound.

  • HPLC-UV is an excellent choice for routine quality control, offering robust and reproducible quantification of the main component and non-volatile impurities.

  • GC-MS provides an orthogonal method that is particularly adept at identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain reaction by-products. The mass spectrometric detection offers the significant advantage of providing structural information for the confident identification of unknown impurities.

For comprehensive and confident purity validation of this compound, particularly during process development and for regulatory submissions, a dual-pronged approach utilizing both HPLC and GC-MS is highly recommended. This ensures that a wide range of potential impurities with different physicochemical properties are effectively detected and quantified, leading to a more complete and reliable purity profile. This rigorous analytical characterization is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

A Comparative Analysis of Synthetic Routes to 2-Methoxybenzylamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of five key synthetic methodologies for the preparation of 2-methoxybenzylamine, a crucial building block in the pharmaceutical and chemical industries. This guide provides a detailed comparison of reaction pathways, supported by experimental data and protocols, to inform the selection of the most efficient, cost-effective, and environmentally benign route for specific research and development needs.

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and fine chemicals. Its production is a subject of significant interest, with numerous synthetic strategies available. This guide presents a comparative analysis of five prominent synthetic routes: Reductive Amination of 2-Methoxybenzaldehyde (B41997), Nucleophilic Substitution of 2-Methoxybenzyl Halides, Reduction of 2-Methoxybenzonitrile (B147131), the Gabriel Synthesis, and the Reduction of 2-Methoxybenzyl Azide (B81097). Each method is assessed based on yield, reaction conditions, cost of starting materials, safety, and environmental impact.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the five primary synthetic routes to this compound. This information is compiled from literature values and is intended to provide a comparative framework. Actual yields and costs may vary depending on experimental conditions, scale, and supplier pricing.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRoute 3: Reduction of 2-MethoxybenzonitrileRoute 4: Gabriel SynthesisRoute 5: Reduction of 2-Methoxybenzyl Azide
Starting Material 2-Methoxybenzaldehyde2-Methoxybenzyl Halide2-Methoxybenzonitrile2-Methoxybenzyl Halide2-Methoxybenzyl Halide
Key Reagents Ammonia (B1221849), Reducing Agent (e.g., H₂, NaBH₄, Ammonium (B1175870) Formate)AmmoniaReducing Agent (e.g., LiAlH₄, H₂/Catalyst)Potassium Phthalimide (B116566), Hydrazine (B178648)Sodium Azide, Reducing Agent (e.g., PPh₃, NaBH₄)
Typical Overall Yield 60-95%Variable, often lower due to side reactions70-90%70-85%80-95% (two steps)
Reaction Time 2-24 hours12-48 hours4-24 hours12-36 hours8-24 hours (two steps)
Starting Material Cost ModerateLow to ModerateModerate to HighLow to ModerateLow to Moderate
Key Reagent Cost Low to High (depends on reducing agent and catalyst)LowModerate to HighModerateModerate
Safety Concerns Flammable H₂ gas, toxic reducing agentsHigh pressure, handling of ammoniaHighly reactive LiAlH₄, handling of nitrilesUse of hydrazineUse of toxic and potentially explosive azides
Environmental Impact Use of metal catalysts, organic solventsAmmonia wasteMetal hydride waste, organic solventsOrganic waste, hydrazine is toxicAzide waste, phosphine (B1218219) oxide byproduct

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.

Route 1: Reductive Amination of 2-Methoxybenzaldehyde

This method involves the reaction of 2-methoxybenzaldehyde with ammonia in the presence of a reducing agent to form the corresponding imine, which is then reduced in situ to the amine.

Experimental Protocol (using Ammonium Formate (B1220265) - Leuckart-Wallach Reaction):

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-methoxybenzaldehyde (13.6 g, 0.1 mol) and ammonium formate (12.6 g, 0.2 mol) is heated at 160-170 °C for 8 hours.

  • The reaction mixture is cooled to room temperature and then treated with 50 mL of 20% hydrochloric acid. The mixture is heated to reflux for 4 hours to hydrolyze the intermediate formamide.

  • After cooling, the solution is made alkaline by the addition of 40% sodium hydroxide (B78521) solution until a pH of >12 is reached.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by vacuum distillation to yield the final product. A similar synthesis for 2-methoxy-4-methylbenzylamine reported a total yield of 61% over three steps, with the reductive amination step being a key part of the process[1].

Route 2: Nucleophilic Substitution of 2-Methoxybenzyl Halide

This route involves the direct reaction of a 2-methoxybenzyl halide (e.g., chloride or bromide) with ammonia. This reaction is often carried out under pressure and with a large excess of ammonia to minimize the formation of secondary and tertiary amine byproducts.

Experimental Protocol:

  • A solution of 2-methoxybenzyl chloride (15.7 g, 0.1 mol) in 100 mL of ethanol (B145695) is placed in a high-pressure autoclave.

  • The autoclave is cooled in a dry ice/acetone (B3395972) bath, and liquid ammonia (51 g, 3.0 mol) is added.

  • The autoclave is sealed and heated to 100 °C for 24 hours.

  • After cooling to room temperature, the excess ammonia is carefully vented.

  • The reaction mixture is filtered to remove ammonium chloride, and the solvent is evaporated under reduced pressure.

  • The residue is taken up in water (50 mL) and acidified with concentrated hydrochloric acid.

  • The aqueous solution is washed with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • The aqueous layer is then basified with a 40% sodium hydroxide solution and extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous potassium carbonate, and the solvent is removed to give the crude product, which is then purified by vacuum distillation. A patent for the synthesis of the similar 2-chlorobenzylamine (B130927) highlights the need for a large excess of ammonia and controlled temperature conditions[2].

Route 3: Reduction of 2-Methoxybenzonitrile

This method involves the reduction of the nitrile group of 2-methoxybenzonitrile to a primary amine using a suitable reducing agent.

Experimental Protocol (using Catalytic Hydrogenation):

  • In a high-pressure hydrogenation vessel, 2-methoxybenzonitrile (13.3 g, 0.1 mol) is dissolved in 100 mL of ethanol saturated with ammonia.

  • Raney Nickel (approximately 2 g, catalyst) is added to the solution. The presence of ammonia helps to suppress the formation of secondary and tertiary amines[3][4].

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 atm.

  • The mixture is stirred and heated at 80 °C for 12 hours, or until the uptake of hydrogen ceases.

  • The vessel is cooled, and the pressure is carefully released.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is dissolved in dilute hydrochloric acid and washed with diethyl ether.

  • The aqueous layer is basified with sodium hydroxide and extracted with diethyl ether.

  • The combined organic layers are dried and concentrated to give this compound, which is purified by vacuum distillation.

Route 4: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues seen in direct amination.

Experimental Protocol:

  • Potassium phthalimide (20.4 g, 0.11 mol) is suspended in 100 mL of dry N,N-dimethylformamide (DMF) in a round-bottom flask.

  • 2-Methoxybenzyl bromide (20.1 g, 0.1 mol) is added, and the mixture is heated at 90 °C for 6 hours with stirring.

  • The reaction mixture is cooled to room temperature and poured into 400 mL of water. The precipitated N-(2-methoxybenzyl)phthalimide is collected by filtration, washed with water, and dried.

  • The dried intermediate (0.1 mol) is suspended in 150 mL of ethanol in a round-bottom flask.

  • Hydrazine hydrate (B1144303) (6 mL, 0.12 mol) is added, and the mixture is heated to reflux for 4 hours. A thick precipitate of phthalhydrazide (B32825) will form[5][6][7][8][9].

  • The mixture is cooled, and 100 mL of 2M hydrochloric acid is added to dissolve the product and precipitate any remaining phthalhydrazide.

  • The solid is filtered off, and the filtrate is made strongly basic (pH > 12) with 40% sodium hydroxide solution.

  • The liberated this compound is extracted with diethyl ether (3 x 75 mL).

  • The combined organic extracts are dried over anhydrous potassium carbonate, and the solvent is evaporated. The product is then purified by vacuum distillation.

Route 5: Reduction of 2-Methoxybenzyl Azide

This two-step route involves the initial formation of 2-methoxybenzyl azide from the corresponding halide, followed by its reduction to the primary amine.

Experimental Protocol:

  • Step 1: Synthesis of 2-Methoxybenzyl Azide

    • In a round-bottom flask, 2-methoxybenzyl chloride (15.7 g, 0.1 mol) is dissolved in 100 mL of acetone-water (9:1 v/v).

    • Sodium azide (7.8 g, 0.12 mol) is added, and the mixture is stirred at reflux for 12 hours.

    • After cooling, the acetone is removed under reduced pressure.

    • Water (100 mL) is added to the residue, and the product is extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give crude 2-methoxybenzyl azide. Caution: Organic azides are potentially explosive and should be handled with care.

  • Step 2: Reduction of 2-Methoxybenzyl Azide (Staudinger Reaction)

    • The crude 2-methoxybenzyl azide (0.1 mol) is dissolved in 150 mL of tetrahydrofuran (B95107) (THF).

    • Triphenylphosphine (B44618) (28.9 g, 0.11 mol) is added portion-wise at room temperature. Nitrogen gas evolution will be observed.

    • The reaction mixture is stirred for 4 hours at room temperature.

    • Water (5 mL) is added, and the mixture is stirred overnight to hydrolyze the intermediate iminophosphorane.

    • The solvent is removed under reduced pressure.

    • The residue is treated with 100 mL of 2M hydrochloric acid to protonate the amine and precipitate the triphenylphosphine oxide.

    • The mixture is filtered, and the aqueous filtrate is washed with diethyl ether to remove any remaining triphenylphosphine oxide.

    • The aqueous layer is basified with sodium hydroxide solution and extracted with diethyl ether.

    • The combined organic extracts are dried and concentrated, and the resulting this compound is purified by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and a logical workflow for their comparative analysis.

Synthetic_Routes_to_2_Methoxybenzylamine start1 2-Methoxybenzaldehyde product This compound start1->product Reductive Amination (NH₃, [H]) start2 2-Methoxybenzyl Halide start2->product Nucleophilic Substitution (NH₃) azide 2-Methoxybenzyl Azide start2->azide Gabriel Synthesis (Step 1) (Potassium Phthalimide) start2->azide Azide Formation (NaN₃) start3 2-Methoxybenzonitrile start3->product Reduction ([H]) azide->product Gabriel Synthesis (Step 2) (Hydrazine) azide->product Azide Reduction ([H])

Caption: Synthetic pathways to this compound.

Comparative_Analysis_Workflow A Identify Synthetic Routes B Gather Experimental Data (Yields, Conditions) A->B C Analyze Key Metrics B->C D Cost Analysis (Reagents, Solvents) C->D E Safety & Environmental Assessment C->E F Select Optimal Route D->F E->F

Caption: Workflow for comparative analysis of synthetic routes.

Conclusion

The selection of an optimal synthetic route to this compound is contingent upon a variety of factors including the desired scale of production, cost constraints, available equipment, and safety and environmental considerations.

  • For large-scale, cost-effective production , reductive amination of 2-methoxybenzaldehyde and the reduction of 2-methoxybenzonitrile present attractive options, particularly if efficient catalytic systems are employed.

  • For laboratory-scale synthesis where high purity and avoidance of over-alkylation are critical , the Gabriel synthesis offers a reliable, albeit multi-step, approach.

  • The nucleophilic substitution route is conceptually simple but often suffers from lower yields and the need for high-pressure equipment.

  • The azide reduction route can provide high yields but involves the handling of potentially hazardous intermediates.

This comparative guide provides the necessary data and protocols to enable researchers and drug development professionals to make an informed decision on the most suitable synthetic strategy for their specific needs. Further optimization of the presented protocols may be necessary to achieve the desired outcomes in a particular setting.

References

A Comparative Analysis of the Biological Activities of 2-Methoxybenzylamine and Other Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-methoxybenzylamine and its derivatives against other substituted benzylamines. The information presented is collated from preclinical studies and aims to serve as a valuable resource for researchers engaged in drug discovery and development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Serotonergic Receptor Modulation: A Key Role for the 2-Methoxy Group

The substitution of a methoxy (B1213986) group at the ortho (2-position) of the benzyl (B1604629) ring in N-benzylphenethylamines has been shown to significantly influence their affinity and functional activity at serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. This has profound implications for the development of psychedelic-related therapeutics and PET-tracers.

N-(2-methoxy)benzyl substitution has been observed to dramatically enhance both the binding affinity and functional activity of simple phenethylamines.[1] This discovery has been pivotal in the development of selective 5-HT2A agonists.[1] A study investigating a series of N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) revealed that this substitution increases the binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, among others.[2] These NBOMe compounds were found to be very potent 5-HT2A receptor agonists.[2]

Comparative Binding Affinities and Functional Activities at 5-HT2A Receptors

The following table summarizes the in vitro pharmacological data for a selection of N-benzylphenethylamines, highlighting the impact of the 2-methoxybenzyl substitution compared to other N-benzyl and phenethylamine (B48288) analogs.

CompoundN-Substituent4-Substituent of Phenethylamine5-HT2A Ki (nM)5-HT2A EC50 (nM)Reference
1b 2-MethoxybenzylH1.10.074 [1]
7b 2-HydroxybenzylMethyl0.930.36[1]
8b 2-HydroxybenzylEthyl0.29 0.23[1]
9b 2-HydroxybenzylPropyl1.31.1[1]
2C-H-NBOMe 2-MethoxybenzylH1.050.44[2]
2C-I-NBOMe 2-MethoxybenzylIodo0.220.04[2]
2C-I HIodo112.5[2]
LSD --1.10.09[2]

Ki: Inhibitory constant, a measure of binding affinity (lower value indicates higher affinity). EC50: Half maximal effective concentration, a measure of potency (lower value indicates higher potency).

Experimental Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity

The binding affinities of the compounds for the 5-HT2A receptor were determined using a radioligand binding assay with membranes from cells stably expressing the human 5-HT2A receptor. A typical protocol is as follows:

  • Membrane Preparation: HEK cells stably expressing the human 5-HT2A receptor are harvested and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the binding buffer.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin) and various concentrations of the test compounds.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow Cell Culture Cell Culture Membrane Prep Membrane Prep Cell Culture->Membrane Prep Harvest & Homogenize Binding Reaction Binding Reaction Membrane Prep->Binding Reaction Add Membranes Incubation Incubation Binding Reaction->Incubation Radioligand & Compound Filtration Filtration Incubation->Filtration Separate Bound/Free Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure Radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki G cluster_pathway Bactericidal Action of Cationic Polymers Cationic_Polymer Cationic Polymer (e.g., P7) Electrostatic_Interaction Electrostatic Interaction Cationic_Polymer->Electrostatic_Interaction Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Bacterial_Membrane->Electrostatic_Interaction Membrane_Disruption Membrane Disruption Electrostatic_Interaction->Membrane_Disruption Permeabilization Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis

References

assessing the efficacy of different catalysts for 2-methoxybenzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like 2-methoxybenzylamine is paramount. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, primarily through the reductive amination of 2-methoxybenzaldehyde (B41997). The performance of different catalysts is evaluated based on reaction yield, selectivity, and conditions, with supporting experimental data and detailed protocols to inform your catalyst selection and process optimization.

The primary route to this compound is the reductive amination of 2-methoxybenzaldehyde. This process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an imine intermediate, which is then reduced to the desired amine. The choice of catalyst is crucial for the efficiency and selectivity of this reduction step. This guide focuses on a comparative analysis of commonly employed catalysts: Raney Nickel, Palladium on Carbon (Pd/C), and Rhodium-based catalysts. Additionally, a non-catalytic Leuckart-type reaction is included for comparison.

Comparative Performance of Catalysts

The efficacy of different catalytic systems for the synthesis of this compound is summarized in the table below. The data has been compiled from various sources to provide a comparative overview.

CatalystAmine SourceReducing AgentSolventTemperature (°C)PressureTime (h)Yield (%)Selectivity (%)
Raney Nickel Aqueous AmmoniaHydrogen (H₂)Methanol (B129727)802 MPa15~90High
Palladium on Carbon (10% Pd/C) Ammonia (gas)Hydrogen (H₂)Methanol251 atm12-24Good to ExcellentHigh
Rhodium on Alumina (5% Rh/Al₂O₃) AmmoniaHydrogen (H₂)Ethanol (B145695)705 MPa6HighHigh
Leuckart Reaction (Ammonium Formate) Ammonium (B1175870) Formate (B1220265)Formic Acid (in situ)Neat120N/A5~61 (for a similar compound)Moderate

Experimental Workflow and Signaling Pathways

The general experimental workflow for the catalytic reductive amination of 2-methoxybenzaldehyde is depicted in the following diagram. The process begins with the formation of the imine from the aldehyde and ammonia, followed by the catalytic hydrogenation to the final amine product.

experimental_workflow cluster_imine_formation Imine Formation cluster_reduction Catalytic Reduction 2-Methoxybenzaldehyde 2-Methoxybenzaldehyde Imine_Intermediate Imine Intermediate 2-Methoxybenzaldehyde->Imine_Intermediate + NH3 - H2O Ammonia Ammonia Ammonia->Imine_Intermediate This compound This compound Imine_Intermediate->this compound Reduction Catalyst Catalyst Catalyst->Imine_Intermediate Hydrogen Hydrogen (H2) Hydrogen->Imine_Intermediate

General workflow for the synthesis of this compound.

Detailed Experimental Protocols

1. Reductive Amination using Raney Nickel

This protocol is adapted from studies on the reductive amination of benzaldehyde.

  • Materials: 2-methoxybenzaldehyde, aqueous ammonia (25-28 wt.%), Raney Nickel catalyst, Methanol, Hydrogen gas.

  • Procedure:

    • In a high-pressure autoclave, a solution of 2-methoxybenzaldehyde (0.5 mmol) in methanol (4 mL) is prepared.

    • Aqueous ammonia (2 mL) and the Raney Nickel catalyst (20 mg) are added to the solution.

    • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 2 MPa with hydrogen.

    • The reaction mixture is stirred at 80°C for 15 hours.

    • After cooling to room temperature and venting the hydrogen, the catalyst is filtered off.

    • The filtrate is concentrated under reduced pressure, and the resulting residue is purified by distillation or chromatography to yield this compound.[1]

2. Reductive Amination using Palladium on Carbon (Pd/C)

This procedure is based on general methods for Pd/C catalyzed reductive aminations.

  • Materials: 2-methoxybenzaldehyde, Ammonia gas, 10% Palladium on Carbon (Pd/C) catalyst, Methanol, Hydrogen gas.

  • Procedure:

    • A solution of 2-methoxybenzaldehyde (1 mol) in methanol is placed in a reaction vessel.

    • 10% Pd/C catalyst is added to the solution.

    • The vessel is purged with nitrogen, and then a slow stream of ammonia gas is bubbled through the stirred solution to form the imine in situ.

    • The reaction atmosphere is then replaced with hydrogen (1 atm, often from a balloon).

    • The mixture is stirred at room temperature for 12-24 hours, or until hydrogen uptake ceases.

    • The catalyst is removed by filtration through a pad of celite.

    • The solvent is evaporated under reduced pressure, and the crude product is purified by distillation to afford this compound.

3. Reductive Amination using Rhodium on Alumina

This protocol is a general representation of rhodium-catalyzed hydrogenations.

  • Materials: 2-methoxybenzaldehyde, Ammonia, 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst, Ethanol, Hydrogen gas.

  • Procedure:

    • To a solution of 2-methoxybenzaldehyde in ethanol in a pressure reactor, add the 5% Rh/Al₂O₃ catalyst.

    • Cool the reactor and introduce liquid ammonia.

    • Pressurize the reactor with hydrogen gas to 5 MPa.

    • Heat the reaction mixture to 70°C and stir for 6 hours.

    • After cooling and depressurization, the catalyst is filtered off.

    • The solvent is removed by distillation, and the product is purified to yield this compound.

4. Leuckart Reaction

This method provides a non-catalytic alternative for the synthesis of a similar compound, 2-methoxy-4-methylbenzylamine, and can be adapted for this compound.[2]

  • Materials: 2-methoxybenzaldehyde, Ammonium formate.

  • Procedure:

    • Heat ammonium formate (e.g., 3.5 mol) to approximately 170°C for 2 hours, then cool to 120°C.

    • Add 2-methoxybenzaldehyde (e.g., 0.7 mol) to the molten ammonium formate.

    • Stir the reaction mixture at this temperature for 5 hours.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ether).

    • Wash the organic phase with brine, dry it over an anhydrous salt, and evaporate the solvent.

    • The resulting N-formyl intermediate is then hydrolyzed using acidic or basic conditions to yield this compound, followed by purification.[2][3]

Conclusion

The choice of catalyst for the synthesis of this compound significantly impacts the reaction's efficiency and conditions. Raney Nickel and Palladium on Carbon are effective and commonly used catalysts that provide high yields under relatively mild conditions. Rhodium catalysts also offer high efficacy, though potentially at a higher cost. The Leuckart reaction presents a viable, albeit lower-yielding, non-catalytic alternative that avoids the use of hydrogen gas and specialized pressure equipment. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and desired purity of the final product.

References

Structural Elucidation of 2-Methoxybenzylamine Derivatives: A Comparative Guide to X-ray Crystallographic Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Single-crystal X-ray crystallography stands as the definitive method for obtaining this information, providing unequivocal evidence of a compound's atomic arrangement. This guide presents a comparative analysis of X-ray crystallographic data for derivatives related to 2-methoxybenzylamine, offering insights into their structural validation and characterization.

This guide focuses on two key derivatives that share the 2-methoxybenzoyl moiety: 2-methoxybenzamide (B150088) and (E)-N′-benzylidene-2-methoxybenzohydrazide. By comparing their crystallographic parameters, we can understand how modifications to the amine functionality influence the solid-state conformation and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for 2-methoxybenzamide and (E)-N′-benzylidene-2-methoxybenzohydrazide, providing a clear comparison of their solid-state structures.

Parameter2-Methoxybenzamide(E)-N′-benzylidene-2-methoxybenzohydrazide[1][2]
Chemical Formula C₈H₉NO₂C₁₅H₁₄N₂O₂
Formula Weight 151.16254.28
Crystal System OrthorhombicOrthorhombic
Space Group Pca2₁Pbca
a (Å) 14.509(3)13.3135(9)
b (Å) 7.9150(16)9.9581(6)
c (Å) 6.7410(13)20.0278(14)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 773.5(3)2655.2(3)
Z 48
Temperature (K) 293296
Radiation type Mo KαMo Kα

Structural Insights

The crystallographic data reveals distinct packing and hydrogen bonding patterns for these two derivatives. In the crystal structure of (E)-N′-benzylidene-2-methoxybenzohydrazide, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds.[1] The molecule adopts an E configuration around the azomethine double bond, which is stabilized by an intramolecular N—H⋯O hydrogen bond.[1] The dihedral angle between the two phenyl rings is 12.56 (9)°.[1]

While detailed bond lengths and angles for 2-methoxybenzamide require access to the Cambridge Structural Database (CSD entry 262857), the space group and unit cell parameters suggest a different packing arrangement compared to the larger benzohydrazide (B10538) derivative.[3] The presence of the primary amide group in 2-methoxybenzamide would also be expected to lead to a distinct hydrogen-bonding network, likely involving both N-H donors and the C=O acceptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for the synthesis, crystallization, and X-ray data collection for the discussed compounds.

Synthesis and Crystallization

Protocol 1: Synthesis of (E)-N′-benzylidene-2-methoxybenzohydrazide [1]

  • A mixture of 2 mmol of 2-methoxybenzohydrazide (0.332 g) and 2 mmol of benzaldehyde (B42025) (0.212 g) is prepared in methanol (B129727) (20 ml).

  • A catalytic amount of acetic acid is added to the mixture.

  • The mixture is refluxed for 3 hours.

  • The solution is then allowed to cool to room temperature.

  • Single crystals suitable for X-ray diffraction are obtained by slow evaporation of the methanolic solution.

Protocol 2: General Synthesis of 2-Methoxybenzamide

  • 2-Methoxybenzoic acid is converted to its acid chloride by reacting with thionyl chloride (SOCl₂), typically in an inert solvent like toluene, and refluxing for 3 hours.[4]

  • The resulting 2-methoxybenzoyl chloride is then reacted with an excess of aqueous or gaseous ammonia.

  • The crude 2-methoxybenzamide product is purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield crystals.

X-ray Data Collection and Structure Refinement

The following provides a general overview of the crystallographic data collection process, with specific details for (E)-N′-benzylidene-2-methoxybenzohydrazide as a representative example.[1]

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a CCD area detector, such as a Bruker SMART APEX, using Mo Kα radiation (λ = 0.71073 Å). Data is collected at a specific temperature (e.g., 296 K).

  • Data Reduction: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities. This includes cell refinement and data reduction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Pathway Visualization

The structural confirmation of novel chemical entities by X-ray crystallography follows a well-defined workflow, from initial synthesis to the final validated structure.

X-ray Crystallography Workflow General Workflow for Structural Confirmation by X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for X-ray Crystallography.

References

A Comparative Analysis of the Chelating Properties of 2-Methoxybenzylamine-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating properties of Schiff base ligands derived from 2-methoxybenzylamine. By presenting supporting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to inform the rational design of novel chelating agents for various applications, including medicinal chemistry and catalysis.

Introduction: The Significance of this compound Scaffolds

Schiff bases derived from this compound are a versatile class of ligands known for their ability to form stable complexes with a variety of metal ions. The presence of the methoxy (B1213986) group at the ortho position of the benzylamine (B48309) moiety can influence the electronic properties and steric environment of the coordination sphere, thereby tuning the stability and reactivity of the resulting metal complexes. Understanding the relationship between the structure of these ligands and their chelating properties is crucial for the development of targeted therapeutic agents and efficient catalysts.

This guide focuses on a comparative analysis of Schiff bases synthesized from this compound and various salicylaldehyde (B1680747) derivatives. The primary chelating site in these bidentate ligands is formed by the azomethine nitrogen and the phenolic oxygen. Variations in the substituents on the salicylaldehyde ring allow for a systematic investigation of their impact on metal ion coordination.

Comparative Analysis of Chelating Properties

The stability of metal complexes is a key indicator of the chelating efficacy of a ligand. The stability constant (log K) provides a quantitative measure of the equilibrium for the formation of the metal-ligand complex. A higher log K value signifies a more stable complex.

The position of the methoxy group on the benzylamine ring has been shown to influence the biological activity of the corresponding copper(II) complexes, which is intrinsically linked to their chelating and DNA-binding properties. A study on Schiff bases derived from salicylaldehyde and 2-, 3-, and 4-methoxybenzylamine (B45378) revealed that all three resulting copper(II) complexes exhibit significant interaction with DNA, with binding constants (K_b) in the order of 10^5 M⁻¹[1]. This suggests strong binding to DNA, comparable to other benzylamine derivatives[1].

Ligand (Schiff base of Salicylaldehyde and...)Metal IonBinding Constant (K_b) [M⁻¹]
This compoundCu(II)1.4 x 10⁵
3-MethoxybenzylamineCu(II)3.2 x 10⁵
4-MethoxybenzylamineCu(II)2.8 x 10⁵

Data extracted from[1].

The results indicate that the position of the methoxy group influences the DNA binding affinity, with the 3-methoxy derivative showing the highest binding constant. This highlights the subtle electronic and steric effects that can be exploited in ligand design.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound-derived Schiff base ligands and the determination of their metal-ligand stability constants.

Synthesis of Schiff Base Ligands

General Procedure:

A common method for the synthesis of Schiff bases involves the condensation reaction between an aldehyde and a primary amine. For the ligands discussed in this guide, this compound is reacted with a substituted or unsubstituted salicylaldehyde.

  • Dissolution: Dissolve equimolar amounts of this compound and the desired salicylaldehyde derivative in a suitable solvent, typically ethanol (B145695) or methanol.

  • Reaction: The mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid product is collected by filtration, washed with cold solvent, and dried under vacuum.

  • Characterization: The synthesized Schiff base ligand is characterized by various spectroscopic techniques, including FT-IR, ¹H NMR, and Mass Spectrometry, to confirm its structure.

Determination of Metal-Ligand Stability Constants

The stability constants of the metal complexes are typically determined using potentiometric or spectrophotometric titration methods.

This method involves monitoring the change in pH of a solution containing the ligand and a metal ion upon titration with a standard solution of a strong base.

  • Solution Preparation: Prepare solutions of the ligand, the metal salt (e.g., metal chloride or nitrate), a standard acid (e.g., HCl), and a standard base (e.g., NaOH) of known concentrations in a suitable solvent system (often a water-ethanol mixture to ensure solubility). The ionic strength of the solutions is kept constant by adding a background electrolyte (e.g., KNO₃).

  • Titration: Three sets of titrations are typically performed:

    • Acid alone.

    • Acid + Ligand.

    • Acid + Ligand + Metal ion.

  • Data Analysis: The pH is measured after each addition of the base. The titration data is then used to calculate the proton-ligand and metal-ligand stability constants using established computational methods, such as the Irving-Rossotti method.

This method is suitable when the formation of a metal-ligand complex results in a significant change in the UV-Vis absorption spectrum.

  • Solution Preparation: Prepare equimolar stock solutions of the ligand and the metal salt.

  • Mixing: A series of solutions are prepared where the mole fraction of the ligand and metal ion is varied, while the total molar concentration is kept constant.

  • Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max) of the complex.

  • Data Analysis: A plot of absorbance versus the mole fraction of the ligand (or metal) is generated. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. The stability constant can then be calculated from the absorbance data.

Visualizing Chelation and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

ChelationProcess Ligand This compound-derived Schiff Base Ligand Complex Stable Metal-Ligand Complex Ligand->Complex Chelation Metal Metal Ion (e.g., Cu²⁺) Metal->Complex

Caption: Chelation of a metal ion by a this compound-derived ligand.

ExperimentalWorkflow cluster_synthesis Ligand Synthesis cluster_chelation Chelation & Analysis start This compound + Substituted Salicylaldehyde reaction Condensation Reaction (Reflux in Ethanol) start->reaction isolation Filtration & Purification reaction->isolation ligand Characterized Schiff Base Ligand isolation->ligand titration Potentiometric or Spectrophotometric Titration ligand->titration metal_ion Metal Salt Solution metal_ion->titration data_analysis Calculation of Stability Constants (log K) titration->data_analysis results Comparative Data Table data_analysis->results

Caption: Workflow for synthesis and chelation property analysis.

StructureActivityRelationship cluster_ligand Ligand Structure Modification cluster_properties Observed Chelating Properties substituent Substituent on Salicylaldehyde Ring (e.g., -OH, -Cl, -NO₂) stability Metal Complex Stability (log K) substituent->stability Influences benzylamine This compound (Constant Moiety) activity Biological Activity (e.g., DNA Binding) stability->activity Correlates with

Caption: Relationship between ligand structure and chelating properties.

Conclusion

The chelating properties of this compound-derived Schiff base ligands are intricately linked to their structural features. The strategic placement of substituents on the salicylaldehyde moiety provides a powerful tool for fine-tuning the stability and reactivity of their metal complexes. The experimental protocols outlined in this guide offer a standardized approach for the synthesis and evaluation of these promising chelating agents. Further systematic studies focusing on the determination of stability constants for a broader range of these ligands with various metal ions will be invaluable for advancing their application in drug development and catalysis.

References

A Comparative Guide to Validated Analytical Methods for 2-Methoxybenzylamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Methoxybenzylamine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of validated analytical methods for the detection and quantification of this compound, offering insights into their performance, supported by detailed experimental protocols. The methodologies discussed—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—are assessed based on typical validation parameters established by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Method Performance Comparison

The choice of an analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of the performance characteristics of two proposed and validated methods for the analysis of this compound.

Validation ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) 0.2 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL0.07 µg/mL
Specificity HighVery High

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substances and intermediate products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 272 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in the mobile phase in a 25 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.

Method Validation Procedure:

  • Specificity: Analyze blank samples (diluent) and samples spiked with potential impurities to ensure no co-eluting peaks interfere with the this compound peak.

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it suitable for the determination of trace amounts of this compound, especially in complex matrices. Derivatization is often employed to improve the chromatographic properties of the amine.[6][7]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless (1 µL injection volume)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound (e.g., m/z 121, 137, 106).[8]

Derivatization, Standard, and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Derivatization: Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen. Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.

  • Standard and Sample Preparation: Prepare stock and working standard solutions in a suitable solvent (e.g., ethyl acetate). Prepare sample solutions to fall within the calibration range.

Method Validation Procedure:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method, using the derivatized standards and samples.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.

Analytical_Method_Validation_Workflow start Define Analytical Method's Intended Use dev Method Development and Optimization start->dev protocol Write Validation Protocol dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness results Compile and Analyze Validation Data specificity->results linearity->results accuracy->results precision->results lod_loq->results robustness->results report Write Validation Report results->report end Implement Validated Method for Routine Use report->end

Caption: Workflow for Analytical Method Validation.

This guide provides a framework for the selection and validation of analytical methods for this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, with HPLC being a robust method for routine quality control and GC-MS providing higher sensitivity for trace-level detection. The provided physicochemical data for this compound includes a molecular weight of 137.18 g/mol , a boiling point of 227 °C, a density of approximately 1.051 g/mL at 25 °C, and a pKa of 9.15.[8][9][10] These properties are essential for the development and optimization of chromatographic methods.

References

Performance of 2-Methoxybenzylamine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-methoxybenzylamine in various solvent systems. The choice of solvent is critical in chemical synthesis and drug development as it can significantly influence reaction kinetics, product yield, purity, and solubility. This document offers a comparative analysis supported by experimental data from analogous compounds and established experimental protocols to aid in solvent selection for reactions involving this compound.

Quantitative Performance Data

SolventDielectric Constant (ε)Yield (%)
Dichloroethane (DCE)10.485
Acetonitrile (MeCN)37.582
Dichloromethane (DCM)8.978
Tetrahydrofuran (THF)7.675
Toluene2.465
Dimethylformamide (DMF)36.755
Dimethyl sulfoxide (B87167) (DMSO)46.752
Ethanol (B145695) (EtOH)24.645

Data is representative of a cyclization reaction of an aldehyde with 2-aminobenzylamine and is intended to illustrate the potential impact of solvent choice.[1]

Observations and Implications for this compound:

The data suggests that for this type of reaction, chlorinated solvents like dichloroethane and dichloromethane, as well as polar aprotic solvents like acetonitrile, provide higher yields. In contrast, polar protic solvents such as ethanol result in a lower yield. This trend is likely attributable to the stabilization of intermediates and transition states in the reaction mechanism. For reactions involving this compound, a similar trend may be observed, and solvent screening is recommended to determine the optimal conditions for a specific transformation.

Experimental Protocols

To facilitate the evaluation of this compound performance in different solvent systems, the following detailed experimental protocols are provided.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, toluene, water)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vial to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or mol/L.

Reaction Kinetics and Yield Analysis

Objective: To compare the rate and overall yield of a reaction involving this compound in different solvents.

Materials:

  • This compound

  • Other reactants and catalysts for the specific reaction

  • Selected solvents

  • Reaction vessels (e.g., round-bottom flasks)

  • Heating/cooling system with temperature control

  • Magnetic stirrer

  • Sampling equipment (e.g., syringes)

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or NMR)

Procedure:

  • Set up parallel reactions in different solvents under identical conditions (temperature, concentration of reactants, stirring rate).

  • Initiate the reactions simultaneously.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the quenched aliquots to determine the concentration of reactants and products.

  • Plot the concentration of the product versus time to determine the initial reaction rate.

  • Allow the reactions to proceed to completion and determine the final product yield by isolating the product or by quantitative analysis of the final reaction mixture.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows for evaluating the performance of this compound.

Experimental_Workflow_Solubility cluster_preparation Sample Preparation cluster_analysis Analysis cluster_result Result start Add Excess 2-MBA to Solvent equilibrate Equilibrate at Constant Temperature start->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge supernatant Extract Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute analyze HPLC/GC Analysis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Solubility Determination.

Experimental_Workflow_Kinetics cluster_setup Reaction Setup cluster_monitoring Monitoring cluster_data Data Analysis setup Set up Parallel Reactions in Different Solvents sample Take Aliquots at Time Intervals setup->sample quench Quench Reaction sample->quench analyze Analyze Aliquots (HPLC/GC/NMR) quench->analyze plot Plot Concentration vs. Time analyze->plot rate Determine Reaction Rate plot->rate yield Determine Final Yield plot->yield

Caption: Workflow for Reaction Kinetics and Yield Analysis.

References

Comparative Study on the Anti-inflammatory Activity of 2-Methoxybenzylamine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential anti-inflammatory activity of 2-methoxybenzylamine derivatives. Due to a lack of direct comparative studies on a series of this compound derivatives, this guide utilizes data from a closely related and well-studied compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), to illustrate the potential anti-inflammatory profile and mechanism of action. This compound shares the key 2-methoxyphenyl moiety and provides a valuable reference point for future research in this area. The data is compared against the established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.

Executive Summary

Derivatives of this compound represent a class of compounds with potential for significant anti-inflammatory activity. While comprehensive comparative data is not yet available, studies on structurally similar compounds indicate that the 2-methoxy substitution may play a crucial role in modulating key inflammatory pathways. This guide explores the anti-inflammatory potential through the lens of 2-methoxy-4-vinylphenol (2M4VP), which has demonstrated potent inhibition of pro-inflammatory mediators through the suppression of the NF-κB and MAPK signaling pathways.[1] This positions these derivatives as promising candidates for the development of novel anti-inflammatory therapeutics.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data on the anti-inflammatory activity of the representative compound, 2-methoxy-4-vinylphenol (2M4VP), in comparison to the well-established COX-2 inhibitor, Celecoxib. This provides a benchmark for the potential efficacy of this compound derivatives.

CompoundTarget/AssayIC50 / InhibitionCell Line/ModelReference
2-Methoxy-4-vinylphenol (2M4VP) Nitric Oxide (NO) Production~10 µM (Significant inhibition)LPS-stimulated RAW264.7 cells[1]
Prostaglandin E2 (PGE2) Production~20 µM (Significant inhibition)LPS-stimulated RAW264.7 cells[1]
COX-2 ExpressionDose-dependent inhibitionLPS-stimulated RAW264.7 cells[1]
NF-κB ActivationPotent inhibition of p65 translocationLPS-stimulated RAW264.7 cells[1]
MAPK Phosphorylation (p38, ERK1/2, JNK)Inhibition of phosphorylationLPS-stimulated RAW264.7 cells[1]
Celecoxib COX-240 nMIn vitro enzyme assay[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on the studies of 2-methoxy-4-vinylphenol and represent standard methods for assessing anti-inflammatory activity.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

3. Prostaglandin E2 (PGE2) Measurement (ELISA):

  • PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Western Blot Analysis for Protein Expression (COX-2, iNOS, p-p38, etc.):

  • Following treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, phosphorylated and total forms of p38, ERK1/2, JNK, and IκBα).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. NF-κB Nuclear Translocation (Immunofluorescence):

  • Cells are grown on coverslips and treated as described above.

  • After treatment, cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.

  • A fluorescently labeled secondary antibody is then added.

  • The coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining.

  • The subcellular localization of p65 is visualized using a fluorescence microscope.

Signaling Pathway Diagrams

The anti-inflammatory effects of many compounds, including potentially this compound derivatives, are mediated through the inhibition of key signaling pathways. The diagrams below, generated using Graphviz, illustrate the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Genes Induces Inhibitor This compound Derivative (putative) Inhibitor->IKK Inhibits Inhibitor->NFkB_active Inhibits Translocation MAPK_Pathway cluster_pathway MAPK Cascade Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK1/2, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Pro-inflammatory Gene Expression TranscriptionFactors->Inflammation Inhibitor This compound Derivative (putative) Inhibitor->MAPK Inhibits Phosphorylation

References

Safety Operating Guide

Personal protective equipment for handling 2-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxybenzylamine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Hazard Overview

This compound is a corrosive liquid that poses significant health risks upon exposure.[1][2][3] It is classified as causing severe skin burns and serious eye damage (Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1).[1][2] The substance is also noted to be air-sensitive.[2][4] Inhalation, ingestion, or skin contact can lead to severe injury.[1] Therefore, strict adherence to the prescribed personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must be worn at all times.[1][5] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[6]
Skin Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[7] Always inspect gloves for integrity before use and change them immediately if contaminated.
Chemical-Resistant Clothing/Lab CoatA long-sleeved, chemical-resistant lab coat or apron is required.[1][7] For large-scale operations, a chemical-resistant suit may be necessary.[8]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is mandatory.[5]
Footwear Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the feet.[8] For added protection, chemical-resistant shoe covers can be utilized.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Conduct all work with this compound inside a properly functioning chemical fume hood.[5]

  • Clear the work area of any incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Have spill cleanup materials readily available.

2. Handling the Chemical:

  • Don all required PPE before handling the container.

  • When opening the container, do so slowly and carefully in the fume hood to vent any potential pressure buildup. As the material is air-sensitive, consider using an inert atmosphere (like nitrogen) for transfers if required for the experiment.[2][5]

  • Use only compatible and clearly labeled glassware or containers for transfers and reactions.

  • Dispense the liquid carefully to avoid splashing. Do not breathe vapors, mists, or sprays.[9]

  • Keep the container tightly closed when not in use.[1][2]

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][9]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][10]

  • Ingestion: Do NOT induce vomiting.[1][10] Rinse the mouth with water. Seek immediate medical attention.[9]

4. Spill Response:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1][5]

  • Do not use combustible materials like sawdust to absorb the spill.

  • Collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[1][5]

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: Contaminated solid waste, including absorbent materials from spills, used gloves, and empty containers, must be placed in a separate, sealed, and labeled hazardous waste container.

  • Empty Containers: "Empty" containers are still considered hazardous. They should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[11] After rinsing, the container label should be defaced before disposal.[11]

  • Disposal Request: All hazardous waste must be disposed of through an approved waste disposal plant or a licensed disposal company.[1][10] Follow your institution's specific procedures for hazardous waste pickup and disposal.

Safe Handling Workflow

prep Preparation - Verify fume hood function - Check eyewash/shower - Assemble PPE handling Handling - Don all PPE - Work in fume hood - Keep container closed prep->handling use Chemical Use - Dispense carefully - Avoid splashes - Monitor reaction handling->use spill Spill Occurs handling->spill Contingency exposure Exposure Occurs handling->exposure Contingency disposal Waste Disposal - Segregate waste - Label containers - Follow institutional protocol use->disposal use->spill Contingency use->exposure Contingency end End of Process - Decontaminate area - Doff PPE - Wash hands thoroughly disposal->end spill_response Spill Response - Evacuate & alert - Use spill kit - Collect waste spill->spill_response spill_response->disposal Dispose of spill waste first_aid First Aid - Use eyewash/shower - Remove contaminated clothing - Seek immediate medical attention exposure->first_aid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxybenzylamine
Reactant of Route 2
Reactant of Route 2
2-Methoxybenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.